molecular formula C19H29N5O2 B1674589 Loxtidine CAS No. 76956-02-0

Loxtidine

货号: B1674589
CAS 编号: 76956-02-0
分子量: 359.5 g/mol
InChI 键: VTLNPNNUIJHJQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Loxtidine is a triazole that consists of 1,2,4-triazole bearing a methyl substituent at position 1, a hydroxymethyl substituent at position 3 and a {3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}amino group at position 5. A highly potent and selective H2-receptor antagonist. It has a role as a H2-receptor antagonist. It is a member of triazoles, a member of piperidines, an aromatic ether and a primary alcohol.
Lavoltidine has been used in trials studying the diagnostic of Reflux, Gastroesophageal and Gastroesophageal Reflux Disease.
LAVOLTIDINE is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source;  RN given refers to parenet cpd

属性

IUPAC Name

[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLNPNNUIJHJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86160-82-9 (hemisuccinate[1:1])
Record name Lavoltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020785
Record name Loxtidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76956-02-0
Record name Loxtidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76956-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavoltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavoltidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxtidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVOLTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Loxtidine's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Loxtidine and Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. The secretion of gastric acid is a complex process regulated by neural, hormonal, and paracrine signals. One of the principal stimulants of acid secretion is histamine, which is released from enterochromaffin-like (ECL) cells and acts on histamine H2 receptors on the basolateral membrane of parietal cells.

This compound is a member of the H2 receptor antagonist class of drugs, which were cornerstone therapies for acid-peptic disorders. Unlike some other H2 receptor antagonists that exhibit competitive antagonism, this compound has been described as a long-acting and insurmountable antagonist, suggesting a prolonged and robust inhibition of gastric acid secretion.[1] This property was associated with persistent achlorhydria.[1]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the blockade of the histamine H2 receptor on parietal cells. This action disrupts the normal signaling cascade that leads to gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the stimulatory G-protein, Gs. This initiates a signaling cascade that culminates in the activation of the H+/K+ ATPase (proton pump), the final step in acid secretion.

The key steps in this pathway are:

  • Histamine Binding: Histamine released from ECL cells binds to the H2 receptor on the parietal cell membrane.

  • G-Protein Activation: This binding event induces a conformational change in the H2 receptor, leading to the activation of the associated Gs protein. The Gs alpha subunit (Gαs) dissociates from the beta-gamma subunits (Gβγ) and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation Events: PKA phosphorylates various downstream protein targets, including cytoskeletal proteins and the H+/K+ ATPase itself.

  • Proton Pump Translocation and Activation: These phosphorylation events are believed to facilitate the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane of the parietal cell and increase the pump's activity.

  • Acid Secretion: The activated H+/K+ ATPase pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the secretion of hydrochloric acid.

This compound's Point of Intervention

This compound, as an H2 receptor antagonist, competitively and insurmountably binds to the histamine H2 receptor. This binding prevents histamine from activating the receptor, thereby interrupting the signaling cascade at its initial step. The consequences of this blockade are:

  • Inhibition of Gs Protein Activation: Without histamine binding, the H2 receptor does not activate the Gs protein.

  • Suppression of Adenylyl Cyclase Activity: Consequently, adenylyl cyclase remains inactive, and the production of cAMP is significantly reduced.

  • Decreased PKA Activation: The lower levels of cAMP lead to a decrease in PKA activity.

  • Reduced Proton Pump Activity: With diminished PKA-mediated phosphorylation, the translocation and activation of the H+/K+ ATPase are inhibited.

  • Inhibition of Gastric Acid Secretion: The overall result is a potent and sustained reduction in the secretion of gastric acid.

Quantitative Data

ParameterCimetidineRanitidineFamotidineTiotidineThis compound
Binding Affinity (Ki) ~0.1 - 1 µM~10 - 100 nM~1 - 10 nM~40 nMNot Available
IC50 (Adenylyl Cyclase) µM rangenM rangenM rangeNot AvailableNot Available
IC50 (Acid Secretion) ~1 µM~0.1 µM~10 nMNot AvailableNot Available

Note: The provided values are approximate and can vary depending on the experimental system (e.g., cell type, tissue origin, radioligand used).

In human studies, oral doses of 20, 40, and 80 mg of this compound were shown to reduce nocturnal acid secretion by 91%, 97%, and 95%, respectively.[2]

Experimental Protocols

The characterization of H2 receptor antagonists like this compound involves a series of in vitro experiments to determine their binding affinity, their effect on the downstream signaling pathway, and their functional impact on acid secretion.

Radioligand Binding Assay for H2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor.

  • Objective: To measure the displacement of a radiolabeled H2 receptor antagonist by the test compound (this compound).

  • Materials:

    • Parietal cell membrane preparation (or cells expressing the H2 receptor).

    • Radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).

    • Test compound (this compound) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold incubation buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the parietal cell membranes with a fixed concentration of the radiolabeled antagonist in the presence of increasing concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to inhibit histamine-stimulated adenylyl cyclase activity.

  • Objective: To determine the IC50 value of this compound for the inhibition of adenylyl cyclase.

  • Materials:

    • Parietal cell membrane preparation.

    • Histamine.

    • Test compound (this compound) at various concentrations.

    • ATP (substrate for adenylyl cyclase).

    • [α-32P]ATP (tracer).

    • Assay buffer containing Mg2+ (a cofactor for adenylyl cyclase).

    • Stopping solution (e.g., containing unlabeled cAMP and ATP).

    • Chromatography columns (e.g., Dowex and alumina) to separate [32P]cAMP from [α-32P]ATP.

  • Procedure:

    • Pre-incubate the parietal cell membranes with various concentrations of the test compound.

    • Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and histamine.

    • Incubate for a defined period (e.g., 10-15 minutes at 30°C).

    • Stop the reaction by adding the stopping solution.

    • Separate the produced [32P]cAMP from the unreacted [α-32P]ATP using sequential column chromatography.

    • Quantify the amount of [32P]cAMP produced using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of histamine-stimulated adenylyl cyclase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Measurement of Gastric Acid Secretion (Aminopyrine Uptake Assay)

This is a functional assay that measures the effect of a compound on acid secretion in isolated parietal cells. The accumulation of the weak base [14C]-aminopyrine is used as an index of acid production.

  • Objective: To determine the IC50 value of this compound for the inhibition of histamine-stimulated acid secretion.

  • Materials:

    • Isolated parietal cells.

    • Histamine.

    • Test compound (this compound) at various concentrations.

    • [14C]-aminopyrine.

    • Incubation medium (e.g., Hanks' Balanced Salt Solution).

    • Scintillation fluid and counter.

  • Procedure:

    • Pre-incubate the isolated parietal cells with various concentrations of the test compound.

    • Add histamine and [14C]-aminopyrine to the cell suspension.

    • Incubate for a specific time (e.g., 30-60 minutes at 37°C) to allow for acid secretion and aminopyrine accumulation.

    • Separate the cells from the incubation medium by centrifugation.

    • Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

  • Data Analysis: The aminopyrine accumulation ratio (intracellular/extracellular concentration) is calculated. The percentage of inhibition of histamine-stimulated aminopyrine uptake is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Histamine-Stimulated Acid Secretion

Histamine_Signaling cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein (Gαs, Gβγ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes This compound This compound This compound->H2R Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the point of this compound intervention.

Experimental Workflow for Determining this compound's H2 Receptor Affinity

Binding_Assay_Workflow start Start prep Prepare Parietal Cell Membranes start->prep incubate Incubate Membranes with [3H]-Tiotidine & this compound prep->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine the H2 receptor affinity of this compound.

Logical Relationship of this compound's Action

Loxtidine_Action_Logic This compound This compound Administration H2R_Blockade H2 Receptor Blockade on Parietal Cells This compound->H2R_Blockade AC_Inhibition Inhibition of Adenylyl Cyclase H2R_Blockade->AC_Inhibition cAMP_Decrease Decreased Intracellular cAMP Levels AC_Inhibition->cAMP_Decrease PKA_Inhibition Reduced Protein Kinase A (PKA) Activity cAMP_Decrease->PKA_Inhibition PP_Inhibition Decreased H+/K+ ATPase (Proton Pump) Activity PKA_Inhibition->PP_Inhibition Acid_Reduction Inhibition of Gastric Acid Secretion PP_Inhibition->Acid_Reduction

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Loxtidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxtidine, a potent and selective histamine H₂-receptor antagonist, has been a subject of interest in medicinal chemistry due to its therapeutic potential in managing conditions associated with gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its synthesis pathway. The synthesis is presented as a convergent process, involving the preparation of two key intermediates: a substituted triazole core and a phenoxypropylamine side chain, which are subsequently coupled to yield the final active pharmaceutical ingredient. This document furnishes detailed experimental protocols for the key synthetic steps, quantitative data, and visual representations of the synthetic workflow to facilitate a thorough understanding for researchers and professionals in drug development.

Chemical Structure of this compound

This compound is chemically described as [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol. Its molecular structure integrates a 1-methyl-1,2,4-triazole ring substituted at the 3-position with a hydroxymethyl group and at the 5-position with a complex side chain. This side chain is characterized by a propylamino linker connected to a phenoxy group, which in turn is substituted at the meta-position with a piperidin-1-ylmethyl group.

Molecular Formula: C₁₉H₂₉N₅O₂

Key Structural Features:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms and two carbon atoms, which is a common scaffold in many pharmaceutical compounds.

  • Hydroxymethyl Group: A primary alcohol functionality at the 3-position of the triazole ring.

  • Propylamino Linker: A three-carbon aliphatic chain with a secondary amine connecting the triazole core to the phenoxy side chain.

  • Phenoxy Ring: An aromatic ether linkage.

  • Piperidin-1-ylmethyl Group: A piperidine ring attached to the phenoxy group via a methylene bridge.

Synthesis Pathway of this compound

The synthesis of this compound is efficiently achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the triazole core and the side chain, which are then coupled in the final stages of the synthesis.

Overall Synthetic Scheme:

Loxtidine_Synthesis_Overview cluster_0 Side Chain Synthesis cluster_1 Triazole Core Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(Piperidin-1-ylmethyl)phenol 3-(Piperidin-1-ylmethyl)phenol 3-Hydroxybenzaldehyde->3-(Piperidin-1-ylmethyl)phenol Reductive Amination 1-(3-(3-Chloropropoxy)benzyl)piperidine 1-(3-(3-Chloropropoxy)benzyl)piperidine 3-(Piperidin-1-ylmethyl)phenol->1-(3-(3-Chloropropoxy)benzyl)piperidine Propylation 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine 1-(3-(3-Chloropropoxy)benzyl)piperidine->3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine Amination This compound This compound 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine->this compound Precursor_A Precursor_A 1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol 1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol Precursor_A->1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol Multi-step synthesis 1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol->this compound Coupling Side_Chain_Synthesis 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH₃CN, MeOH) 3-Hydroxybenzaldehyde->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination 3-(Piperidin-1-ylmethyl)phenol 3-(Piperidin-1-ylmethyl)phenol Reductive_Amination->3-(Piperidin-1-ylmethyl)phenol Propylation Propylation (e.g., K₂CO₃, DMF, 60°C) 3-(Piperidin-1-ylmethyl)phenol->Propylation 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->Propylation 1-(3-(3-Chloropropoxy)benzyl)piperidine 1-(3-(3-Chloropropoxy)benzyl)piperidine Propylation->1-(3-(3-Chloropropoxy)benzyl)piperidine Amination Amination 1-(3-(3-Chloropropoxy)benzyl)piperidine->Amination Ammonia Ammonia Ammonia->Amination Side_Chain_Product 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine Amination->Side_Chain_Product Triazole_Core_Synthesis Guanidine_Derivative Methylated Guanidine Precursor Cyclization Cyclization Guanidine_Derivative->Cyclization C2_Source Two-Carbon Building Block with Hydroxymethyl Precursor C2_Source->Cyclization Triazole_Core 1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol Cyclization->Triazole_Core Final_Coupling Triazole_Core 1-Methyl-5-amino-1H-1,2,4-triazole-3-methanol Activation Activation Triazole_Core->Activation Activating_Agent Activating Agent Activating_Agent->Activation Activated_Triazole Activated Triazole Intermediate Activation->Activated_Triazole Coupling Coupling Reaction Activated_Triazole->Coupling Side_Chain 3-[3-(Piperidin-1-ylmethyl)phenoxy]propan-1-amine Side_Chain->Coupling This compound This compound Coupling->this compound

Loxtidine: An In-depth Technical Guide to a Selective Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxtidine (also known as Lavoltidine, development code AH-23,844) is a highly potent and selective histamine H2 receptor antagonist.[1][2] Developed by Glaxo Wellcome (now GlaxoSmithKline), it demonstrated powerful and long-lasting inhibition of gastric acid secretion.[3][4] Unlike other H2 receptor antagonists such as cimetidine and ranitidine which are competitive antagonists, this compound is characterized as an insurmountable or irreversible antagonist.[5][6] Its development was halted due to findings from long-term rodent studies where it was associated with the development of gastric carcinoid tumors, a consequence of profound and persistent achlorhydria leading to hypergastrinemia.[6][7] Despite its discontinuation for clinical use, this compound remains a valuable tool in pharmacological research for studying the sustained effects of H2 receptor blockade.

Chemical and Physical Properties

This compound is a triazole derivative with a distinct chemical structure that contributes to its high affinity and insurmountable antagonism at the H2 receptor.[2]

PropertyValue
IUPAC Name [1-methyl-5-[[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]amino]-1H-1,2,4-triazol-3-yl]methanol[2]
Synonyms Lavoltidine, AH-23,844[1]
CAS Number 76956-02-0[2]
Molecular Formula C₁₉H₂₉N₅O₂[2]
Molecular Weight 359.5 g/mol [2]

Mechanism of Action

This compound exerts its pharmacological effect by selectively targeting and blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[8] These receptors are a critical component in the stimulation of gastric acid secretion.

  • H2 Receptor Activation: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors. This binding activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates cellular substrates that ultimately drive the H+/K+ ATPase (proton pump) to secrete hydrogen ions into the gastric lumen.[9][10]

  • Antagonism by this compound: this compound binds to the H2 receptor, preventing histamine from binding and initiating the signaling cascade.[11] Its antagonism is described as "insurmountable," meaning that even with increasing concentrations of the agonist (histamine), the maximal response cannot be restored.[6] This suggests a mechanism that may involve very slow dissociation from the receptor or a covalent interaction, leading to a prolonged duration of action.[5] This long-lasting effect results in potent and sustained suppression of both basal and meal-stimulated gastric acid secretion.[6][8]

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical Gs-cAMP pathway initiated by histamine H2 receptor activation. Some G protein-coupled receptors, including the H2 receptor, have also been shown to activate alternative pathways, such as the MAPK/ERK pathway.[12]

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Blocks (Insurmountable) PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid

Caption: Histamine H2 receptor signaling pathway and this compound's point of inhibition.

Pharmacodynamic and Preclinical Data

This compound is characterized by its potent and long-acting inhibition of gastric acid secretion. Studies in healthy volunteers demonstrated that single evening doses could significantly reduce nocturnal acid secretion and increase intragastric pH for a prolonged period.[4]

ParameterOrganism/SystemValue/ObservationReference
Nocturnal Acid Secretion Inhibition Human Volunteers91% (20 mg), 97% (40 mg), 95% (80 mg)[4]
Median 24-hour Intragastric pH Human VolunteersIncreased from 1.6 (control) to 5.4 (40 mg) and 5.5 (80 mg)[4]
Antagonist Type Rat Perfused StomachUnsurmountable[6]
Long-term Effect (116 weeks) RatDevelopment of gastric carcinoid tumors[7]
Effect on ECL Cells RatIncreased ECL cell density[13]
Gastrin Levels RatInduced marked and sustained hypergastrinemia[13][14]

Experimental Protocols

The characterization of a selective H2 receptor antagonist like this compound involves a combination of binding and functional assays.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist).[15][16]

  • Membrane Preparation: Cell membranes from cells expressing histamine H2 receptors (e.g., H2R-transfected HEK293 cells or guinea pig cerebral cortex).[15]

  • Buffers: Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[15]

  • Competitors: Unlabeled tiotidine (for non-specific binding), this compound (test compound).

  • Equipment: Glass fiber filters, filtration manifold, liquid scintillation counter.[15]

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing H2 receptors via homogenization and differential centrifugation. Determine protein concentration.[16]

  • Assay Setup: In triplicate, prepare assay tubes:

    • Total Binding: [³H]-Tiotidine + Binding Buffer + Membrane suspension.[15]

    • Non-specific Binding (NSB): [³H]-Tiotidine + high concentration of unlabeled tiotidine + Membrane suspension.[15]

    • Competition Binding: [³H]-Tiotidine + varying concentrations of this compound + Membrane suspension.[15]

  • Incubation: Incubate tubes to allow the binding to reach equilibrium (e.g., 40-60 minutes at 4°C or room temperature).[15][17]

  • Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters. Wash filters with ice-cold Wash Buffer to remove unbound radioligand.[16]

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Tiotidine binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Prepare H2R Membranes Setup Set up Total, NSB, & Competition Tubes Membrane->Setup Reagents Prepare Radioligand, This compound dilutions, and Buffers Reagents->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Determine IC50 & Calculate Ki Plot->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular cAMP, providing a functional measure of its antagonist activity.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

  • Cell Line: A cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).[18]

  • Agonist: Histamine or a specific H2 agonist like amthamine.[18]

  • Antagonist: this compound.

  • Reagents: Assay buffer, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17][19]

  • Detection Kit: A kit to measure cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[20]

Methodology:

  • Cell Preparation: Culture H2R-expressing cells and seed them into 96- or 384-well plates. Allow cells to adhere overnight.[20]

  • Antagonist Pre-incubation: Remove culture medium and add assay buffer containing varying concentrations of this compound (or buffer for control wells). Incubate for 15-30 minutes.[19]

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration giving 80% of the maximal response) to the wells. Include "basal" (buffer only) and "agonist-only" controls. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[18][19]

  • Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.[19]

  • Data Analysis:

    • Normalize the data, setting the basal cAMP level as 100% inhibition and the histamine-only response as 0% inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Culture Culture H2R- expressing cells Seed Seed cells into plates Culture->Seed PreIncubate Pre-incubate with This compound Seed->PreIncubate Stimulate Stimulate with Histamine (Agonist) PreIncubate->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure cAMP (e.g., HTRF) Lyse->Measure Analyze Plot data & Determine IC50 Measure->Analyze

Caption: Experimental workflow for a cAMP functional antagonism assay.

Clinical Development and Discontinuation

This compound (as lavoltidine) underwent clinical trials for gastroesophageal reflux disease (GERD).[2][21] The data from these trials highlighted its rapid onset of action, high potency, and prolonged effect.[21] However, long-term carcinogenicity studies in rats revealed the development of gastric carcinoid tumors.[7] This was not attributed to direct carcinogenicity but rather to the physiological consequences of long-lasting and profound acid suppression (achlorhydria).[6][7] The resulting elevated gastrin levels (hypergastrinemia) were shown to have a trophic, or growth-promoting, effect on enterochromaffin-like (ECL) cells, leading to hyperplasia and eventually tumor formation.[14][22] These safety concerns led to the discontinuation of its clinical development.

Conclusion

This compound stands as a significant molecule in the study of histamine H2 receptor pharmacology. It is a highly potent, selective, and insurmountable antagonist that demonstrated superior acid suppression compared to its competitive counterparts. While its clinical potential was unrealized due to safety concerns related to gastric carcinoid tumors in preclinical models, these findings themselves provided crucial insights into the long-term physiological consequences of sustained achlorhydria. This compound continues to serve as an important reference compound and research tool for scientists in the fields of gastroenterology, pharmacology, and drug development.

References

The Rise and Fall of Loxtidine (AH-23844): A Technical Deep Dive into a Potent H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Ware, UK - Loxtidine (AH-23844), a once-promising and highly potent histamine H2-receptor antagonist, emerged from the laboratories of Glaxo (now GSK) as a potential breakthrough in the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. Its development, however, was ultimately halted due to unforeseen safety concerns in preclinical toxicology studies, specifically the emergence of gastric carcinoid tumors in rats subjected to long-term treatment. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its pharmacological properties, the experimental methodologies used in its evaluation, and the pivotal findings that shaped its history.

Discovery and Chemical Synthesis

While the specific details of the initial synthesis of this compound (1-methyl-5-[3-[3-[(1-piperidinyl) methyl] phenoxy] propyl] amino-1H-1,2,4-triazole-3-methanol) are not extensively documented in publicly available literature, its chemical structure places it within the class of H2-receptor antagonists that feature a substituted heterocyclic ring, a flexible side chain, and a polar tail group. The development of such compounds followed the pioneering work of Sir James Black on cimetidine, which established the therapeutic potential of blocking histamine's action at the H2 receptors in parietal cells to reduce gastric acid secretion.

Preclinical Pharmacology: A Potent and Insurmountable Antagonist

This compound distinguished itself from earlier H2-receptor antagonists through its high potency and, most notably, its "insurmountable" antagonism. Unlike competitive antagonists like cimetidine and ranitidine, which can be overcome by increasing concentrations of the agonist (histamine), this compound's inhibitory effect could not be reversed in the same manner, suggesting a different and more tenacious mode of interaction with the H2 receptor.[1][2] This property was associated with a prolonged duration of action.[2]

In Vitro and In Vivo Potency

Table 1: Preclinical Efficacy of this compound on Gastric Acid Secretion

SpeciesModelEffectReference
RatPerfused stomach and isolated gastric mucosaInsurmountable inhibition of histamine-induced acid secretion[1]
RatIn vivoPotent and long-acting inhibition of gastric acid secretion[3]

Mechanism of Action and Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets that ultimately result in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of parietal cells, leading to gastric acid secretion. This compound, by blocking the H2 receptor, interrupts this signaling cascade.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts This compound This compound (AH-23844) This compound->H2_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes

Caption: Histamine H2 Receptor Signaling Pathway and this compound's Site of Action.

Clinical Development and Efficacy in Humans

Clinical studies in healthy volunteers demonstrated this compound's potent and long-lasting inhibitory effects on gastric acid secretion.

Table 2: Effect of Evening Doses of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers [4]

This compound DoseReduction in Nocturnal Acid SecretionReduction in Nocturnal Pepsin Secretion
20 mg91%86%
40 mg97%89%
80 mg95%90%

A 40 mg twice-daily dose of this compound was found to render the gastric contents virtually anacid throughout a 24-hour period.[4] These powerful gastric inhibitory effects positioned this compound as a potentially highly effective treatment for peptic diseases.[4]

The Turning Point: Carcinogenicity Findings

The development of this compound was ultimately halted due to findings from a life-span carcinogenicity study in rats.[1] The oral administration of this compound for 116 weeks resulted in the late formation of carcinoid tumors in the gastric fundus.[1]

Table 3: this compound Carcinogenicity Study in Rats [1]

ParameterDetails
SpeciesRat
Doses50, 185, or 685 mg/kg/day
Duration116 weeks
Key FindingLate formation of carcinoid tumors of the gastric fundus
Onset of First TumorAfter 712 days of treatment
Dose-ResponseNo clear dose-related response in tumor incidence
Sex Difference27 females and 7 males affected
Control GroupNo gastric tumors in 228 control animals

It was suggested that the tumors were not a result of direct carcinogenicity of this compound but rather a consequence of the prolonged and profound achlorhydria (absence of stomach acid) induced by its potent and insurmountable H2-receptor blockade.[1] This sustained achlorhydria is thought to lead to hypergastrinemia, which in turn causes hyperplasia of enterochromaffin-like (ECL) cells, a precursor to carcinoid tumors.[3][5]

Carcinogenicity_Pathway This compound Long-term this compound Administration H2_Blockade Potent & Insurmountable H2-Receptor Blockade This compound->H2_Blockade Achlorhydria Prolonged Achlorhydria H2_Blockade->Achlorhydria Hypergastrinemia Hypergastrinemia Achlorhydria->Hypergastrinemia ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia Carcinoid_Tumors Gastric Carcinoid Tumors ECL_Hyperplasia->Carcinoid_Tumors

Caption: Proposed Pathway for this compound-Associated Gastric Carcinoid Tumors in Rats.

Experimental Protocols

In Vivo Gastric Acid Secretion in the Perfused Rat Stomach

This protocol, as described in studies of H2-receptor antagonists, is used to assess the direct effect of compounds on gastric acid secretion.

  • Animal Preparation: Rats are anesthetized.

  • Surgical Procedure: The stomach is surgically isolated and perfused with a saline solution through the aorta, with the perfusate collected via a cannula in the portal vein. A separate cannula is placed in the esophagus and duodenum to perfuse the gastric lumen.

  • Stimulation and Inhibition: Gastric acid secretion is stimulated by continuous infusion of histamine. The test compound (this compound or a comparator like ranitidine) is then added to the arterial perfusate.

  • Measurement: The pH of the luminal perfusate is continuously monitored, and the acid output is determined by titration.[1]

In Vitro Isolated Gastric Mucosa Preparation

This method allows for the study of the effects of drugs on gastric acid secretion in a controlled environment, free from systemic influences.

  • Tissue Preparation: A section of the gastric mucosa from a rat is dissected and mounted in an Ussing chamber, separating the mucosal and serosal sides.

  • Incubation: Both sides of the mucosa are bathed in a nutrient solution and gassed with 95% O2 and 5% CO2.

  • Stimulation and Inhibition: Histamine is added to the serosal side to stimulate acid secretion. The test compound is then added to the serosal side.

  • Measurement: Acid secretion into the mucosal solution is measured by pH-stat titration.[1]

Long-Term Carcinogenicity Study in Rats

These studies are designed to assess the carcinogenic potential of a drug over the lifespan of the animal.

  • Animal Selection: A large cohort of rats (e.g., 378 in the this compound study) and a control group (e.g., 228) are used.[1]

  • Dosing: The drug is administered orally at multiple dose levels (e.g., 50, 185, and 685 mg/kg/day for this compound) for a significant portion of the animal's lifespan (e.g., 116 weeks).[1]

  • Monitoring: Animals are monitored for clinical signs of toxicity and tumor development.

  • Pathology: At the end of the study, a full histopathological examination of all organs is performed to identify any neoplastic changes.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Studies (Isolated Gastric Mucosa) In_Vivo In Vivo Studies (Perfused Rat Stomach) In_Vitro->In_Vivo Potency & Mechanism Toxicology Long-Term Carcinogenicity (Rat) In_Vivo->Toxicology Safety Assessment Phase_I Phase I Clinical Trials (Healthy Volunteers) In_Vivo->Phase_I Efficacy Data Decision_Point Development Decision Toxicology->Decision_Point Carcinogenicity Findings Phase_I->Decision_Point Human Efficacy Discontinuation Discontinuation of Development Decision_Point->Discontinuation

Caption: this compound (AH-23844) Development and Discontinuation Workflow.

Conclusion

The story of this compound (AH-23844) serves as a critical case study in drug development. While it demonstrated exceptional potency and a prolonged duration of action that could have offered significant therapeutic advantages, the unforeseen long-term toxicological findings in preclinical studies ultimately led to the cessation of its development. The link between profound, long-term acid suppression and the development of gastric carcinoid tumors in rats highlighted a potential risk associated with this class of drugs and influenced the safety assessment of subsequent gastric acid suppressants. The journey of this compound underscores the rigorous and often unpredictable nature of pharmaceutical research and development, where promising efficacy must always be balanced with a thorough understanding of long-term safety.

References

The Pharmacodynamics of Loxtidine in Gastric Acid Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and long-acting histamine H2-receptor antagonist that has demonstrated significant inhibitory effects on gastric acid secretion.[1] As a member of the H2-receptor antagonist class of drugs, this compound exerts its pharmacological action by selectively and insurmountably blocking the histamine H2 receptors on gastric parietal cells.[2] This action disrupts the signaling pathway responsible for histamine-stimulated acid secretion, a key physiological process in the stomach. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its impact on gastric acid secretion. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signals. The primary secretagogues are acetylcholine, gastrin, and histamine.[3] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell. This proton pump is responsible for the final step of acid secretion, exchanging potassium ions for hydrogen ions against a concentration gradient.[3]

This compound functions as an insurmountable antagonist at the histamine H2 receptor.[2] Unlike competitive antagonists which can be overcome by increasing concentrations of the agonist (histamine), an insurmountable antagonist produces a blockade that cannot be reversed by the agonist. This results in a profound and sustained suppression of histamine-stimulated gastric acid secretion.

Histamine H2 Receptor Signaling Pathway cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds This compound This compound This compound->H2R Blocks (Insurmountable) Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Lumen Gastric Lumen H_ion->Lumen Secreted into

Figure 1: Signaling pathway of histamine-stimulated gastric acid secretion and the site of action of this compound.

Quantitative Pharmacodynamic Data

The effects of this compound on gastric acid and pepsin secretion have been quantified in clinical studies. The following tables summarize the key findings.

ParameterThis compound 20 mgThis compound 40 mgThis compound 80 mgPlacebo
Reduction in Nocturnal Acid Secretion (%) 919795-
Reduction in Nocturnal Pepsin Secretion (%) 868990-
Median 24-hour Intragastric pH 4.15.45.51.6
Table 1: Effect of evening doses of this compound on nocturnal gastric secretion and 24-hour intragastric pH in healthy volunteers.[1]
ParameterThis compound (40 mg twice daily)
Effect on 24-hour Gastric Acidity Rendered gastric contents virtually anacid throughout the 24-hour study period.[1]
Table 2: Effect of twice-daily this compound on 24-hour gastric acidity.[1]

Due to its classification as an insurmountable antagonist, traditional Ki or IC50 values from competitive binding assays are not fully representative of its potent and long-lasting effect. The characterization of its insurmountable nature is derived from functional assays demonstrating a depression of the maximal response to histamine that cannot be overcome by increasing histamine concentrations.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of H2-receptor antagonists like this compound.

In Vivo Evaluation: Perfused Rat Stomach Model

This model allows for the continuous measurement of gastric acid secretion in an anesthetized rat.

Objective: To assess the in vivo antisecretory activity of a test compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Urethane anesthetic

  • Perfusion pump

  • pH electrode and meter

  • Physiological saline solution (0.9% NaCl)

  • Stimulant (e.g., histamine)

  • Test compound (e.g., this compound)

Procedure:

  • Anesthetize the rat with urethane.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature around the esophagus.

  • Perfuse the stomach with physiological saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

  • Collect the perfusate from a cannula inserted through the pyloric sphincter.

  • Continuously monitor the pH of the collected perfusate.

  • After a baseline period of stable acid secretion, administer a stimulant (e.g., histamine) intravenously to induce a sustained level of acid secretion.

  • Once a stable stimulated secretion is achieved, administer the test compound (this compound) intravenously or intraduodenally.

  • Continue to monitor and record the pH of the perfusate to determine the extent and duration of inhibition of gastric acid secretion.

Perfused Rat Stomach Workflow start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Stomach anesthetize->cannulate perfuse Perfuse with Saline cannulate->perfuse stabilize Establish Baseline Secretion perfuse->stabilize stimulate Administer Histamine stabilize->stimulate administer_drug Administer this compound stimulate->administer_drug monitor Monitor Gastric pH administer_drug->monitor end End monitor->end Preclinical Workflow for H2 Antagonist cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_tox Toxicology Studies receptor_binding Receptor Binding Assay (Determine Affinity) parietal_cell Isolated Parietal Cell Assay (Functional Potency) receptor_binding->parietal_cell Lead Compound Selection perfused_stomach Perfused Rat Stomach Model (Antisecretory Activity) parietal_cell->perfused_stomach In Vivo Candidate pylorus_ligation Pylorus Ligation Model (Duration of Action) perfused_stomach->pylorus_ligation acute_tox Acute Toxicity pylorus_ligation->acute_tox chronic_tox Chronic Toxicity acute_tox->chronic_tox

References

Loxtidine and Lavoltidine: A Comparative Analysis of a Potent H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive comparison of Loxtidine and Lavoltidine, two names for the same chemical entity, a potent and selective histamine H2-receptor antagonist. Initially developed for the treatment of gastroesophageal reflux disease (GERD), its clinical advancement was halted due to findings of gastric carcinoid tumors in rodent studies. This document details the compound's mechanism of action, available pharmacokinetic data, and the toxicological findings that led to its discontinuation. Furthermore, it outlines typical experimental protocols relevant to the study of H2-receptor antagonists and visualizes key signaling pathways and experimental workflows.

Introduction

This compound, later known as Lavoltidine, emerged as a highly potent and selective antagonist of the histamine H2 receptor.[1] Histamine H2 receptors, primarily located on the basolateral membrane of gastric parietal cells, play a crucial role in the stimulation of gastric acid secretion.[2] By blocking these receptors, H2-receptor antagonists effectively reduce gastric acid production, a therapeutic approach widely used in the management of conditions such as peptic ulcers and GERD.[3] this compound demonstrated a rapid onset of action, high potency, and a prolonged duration of effect.[4] However, its development by Glaxo Wellcome (now GlaxoSmithKline) was terminated following long-term carcinogenicity studies in rodents which revealed the development of gastric carcinoid tumors.[1][5] This guide aims to provide a detailed technical overview of this compound/Lavoltidine, focusing on its pharmacological profile and the key differences in its action compared to other H2-receptor antagonists.

Chemical and Physical Properties

This compound and Lavoltidine are synonymous, referring to the same chemical compound.

PropertyValue
IUPAC Name [1-methyl-5-[[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]amino]-1H-1,2,4-triazol-3-yl]methanol
Molecular Formula C19H29N5O2
Molar Mass 359.47 g/mol
CAS Number 76956-02-0

Mechanism of Action

This compound functions as a histamine H2-receptor antagonist.[1] Unlike other H2-receptor antagonists such as ranitidine and famotidine which act as competitive and surmountable antagonists, this compound was found to be an unsurmountable antagonist .[6][7] This means that at sufficient concentrations, its inhibitory effect on gastric acid secretion could not be overcome by increasing concentrations of histamine.[6] This property likely contributed to its potent and long-lasting effect, leading to prolonged periods of achlorhydria (absence of gastric acid).[5][6]

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the secretion of gastric acid.[8][9] this compound, by blocking the H2 receptor, inhibits this signaling cascade.

H2_Receptor_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Acid_Secretion Gastric Acid Secretion PKA->Acid_Secretion Stimulates

Figure 1: Histamine H2 Receptor Signaling Pathway and Site of this compound Action.

Pharmacological Data

Pharmacokinetics

A study utilizing hepatocytes provided comparative in vitro and in vivo pharmacokinetic parameters for this compound across different species.[10]

Table 1: Comparative Pharmacokinetic Parameters of this compound [10]

ParameterRatDogHuman
Predicted In Vitro Intrinsic Clearance (ml/min/kg) 51.4 ± 12.48.0 ± 0.81.0 ± 0.6
Predicted In Vivo Hepatic Clearance (ml/min/kg) 24.53.10.2
Determined In Vivo Hepatic Clearance (ml/min/kg) 26.66.60.4
Determined In Vivo Intrinsic Clearance (ml/min/kg) 58.518.62.0

Toxicological Profile: Carcinogenicity

The development of this compound was halted due to the observation of gastric carcinoid tumors in long-term (116 weeks) studies in rats.[5] These tumors were observed at all tested doses (50, 185, and 685 mg/kg/day).[5] The prevailing hypothesis is that the carcinogenicity was not a direct effect of the compound but rather a consequence of the profound and prolonged achlorhydria induced by its unsurmountable H2-receptor antagonism.[5][6] Chronic achlorhydria leads to hypergastrinemia, which is a known stimulus for the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa, eventually leading to the formation of carcinoid tumors in rats.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in published literature. However, standard methodologies for evaluating H2-receptor antagonists are well-established.

In Vitro H2-Receptor Binding Assay

A common method to determine the binding affinity of a compound to the H2 receptor is a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H2 receptors Incubate Incubate membranes with radioligand and this compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]tiotidine) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate Ki value Count->Analyze

Figure 2: General Workflow for an In Vitro H2-Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine H2 receptor are isolated.[9]

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the test compound (this compound).[9]

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.[9]

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.[9]

  • Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

In Vivo Measurement of Gastric Acid Secretion

Animal models are used to assess the in vivo efficacy of H2-receptor antagonists. The conscious fistula dog model is a common example.

Methodology:

  • Animal Model: Dogs are surgically prepared with a gastric fistula, allowing for the collection of gastric secretions.

  • Stimulation: Gastric acid secretion is stimulated using a continuous intravenous infusion of histamine.[11]

  • Drug Administration: this compound is administered, typically orally or intravenously.

  • Sample Collection: Gastric juice is collected at regular intervals.

  • Analysis: The volume and acidity of the gastric juice are measured to determine the rate of acid secretion.[12] The inhibitory effect of this compound is then calculated.

Clinical Development and Discontinuation

This compound (as Lavoltidine, AH234844) underwent Phase I and II clinical trials.[13] A Phase II study (NCT00405119) was designed to compare its effectiveness against esomeprazole and ranitidine in patients with GERD.[14] However, the results of these trials are not publicly available. The discovery of gastric carcinoid tumors in long-term rodent studies led to the discontinuation of its development.[1][4]

Conclusion

This compound, also known as Lavoltidine, is a potent, unsurmountable histamine H2-receptor antagonist. While it showed promise as a highly effective inhibitor of gastric acid secretion, its unique pharmacological profile, leading to prolonged achlorhydria, was linked to the development of gastric carcinoid tumors in rodents. This critical toxicological finding ultimately led to the cessation of its clinical development. The story of this compound serves as an important case study in drug development, highlighting the significance of long-term safety assessments and the potential for exaggerated pharmacology to lead to adverse outcomes.

References

Cellular Pathways Affected by Loxtidine Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxtidine is a potent and long-acting insurmountable antagonist of the histamine H2 receptor. Its primary pharmacological effect is the profound and sustained inhibition of gastric acid secretion. This activity leads to a cascade of physiological responses, including a significant increase in plasma gastrin levels, which in turn stimulates the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa. In preclinical studies involving rodents, long-term administration of this compound has been associated with the development of gastric carcinoid tumors, a consequence attributed to the trophic effects of sustained hypergastrinemia. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its interaction with the histamine H2 receptor and the downstream consequences of its insurmountable antagonism. We present available quantitative data, detailed experimental protocols for assessing this compound's effects, and visual representations of the key signaling pathways and physiological responses.

Introduction

This compound is a member of the H2-receptor antagonist class of drugs, which are known to block the action of histamine on parietal cells in the stomach, thereby reducing gastric acid production.[1] Unlike competitive antagonists such as cimetidine and ranitidine, this compound exhibits an insurmountable mechanism of action, leading to a prolonged and not easily reversible blockade of the H2 receptor.[2][3] This unique pharmacological profile results in a more sustained elevation of gastric pH. The profound and long-lasting achlorhydria induced by this compound triggers a feedback loop that results in hypergastrinemia.[4] Gastrin, a key regulator of gastric mucosal cell growth, subsequently induces hyperplasia of ECL cells.[4][5] This guide will explore the cellular and molecular sequelae of this compound administration, from receptor engagement to downstream physiological and pathological changes.

Core Cellular Pathway: Histamine H2 Receptor Signaling

The primary molecular target of this compound is the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway activated by histamine binding to the H2 receptor is the Gs-alpha pathway.

  • Activation: Upon histamine binding, the H2 receptor undergoes a conformational change, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gs-alpha subunit.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[6]

  • Downstream Effects: PKA then phosphorylates various intracellular proteins, culminating in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid from parietal cells.

There is also evidence suggesting that H2 receptors can couple to other signaling pathways, such as the Protein Kinase C (PKC) pathway, indicating the potential for biased agonism where a ligand might differentially modulate these pathways.[8] However, the specific effects of this compound on these alternative pathways have not been elucidated.

Signaling Pathway Diagram

H2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks (Insurmountable) Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Mediates

Caption: Canonical Histamine H2 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data regarding the pharmacological effects of this compound administration.

Table 1: Effect of this compound on Gastric Acid Secretion and pH in Humans
DosageReduction in Nocturnal Acid Secretion (%)Increase in Median 24-hour Intragastric pH
20 mg91%1.6 to 4.1
40 mg97%1.6 to 5.4
80 mg95%1.6 to 5.5
40 mg (twice daily)Virtually anacid throughout 24 hoursNot specified
Data from a study in healthy volunteers.[9]
Table 2: Trophic Effects of Long-term this compound Treatment in Rats (5 months)
Parameter% Increase Compared to Controlp-value
Whole Stomach Weight12.7%p = 0.016
Oxyntic Mucosa Weight27.5%p = 0.006
Total Oxyntic Mucosal Protein Content28.7%p = 0.058
Total Mucosal Cell Number11.9%Not Significant
Parietal Cell Number24.1%Not Significant
Enterochromaffin-like (ECL) Cell NumberPronounced and Significant IncreaseNot specified
Histidine Decarboxylase ActivityPronounced and Significant IncreaseNot specified
Oxyntic Mucosal Histamine ContentPronounced and Significant IncreaseNot specified
Data from a study in Sprague-Dawley rats.[4][10]
Table 3: Incidence of Gastric Carcinoid Tumors in Rats after Long-term this compound Administration (116 weeks)
Daily DosageNumber of Rats with Tumors / Total Rats
50 mg/kg11 / (number not specified)
185 mg/kg12 / (number not specified)
685 mg/kg11 / (number not specified)
Control0 / 228
Data from a life-span carcinogenicity study in rats.[11]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound.

Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from established methods for assessing gastric acid secretion.[12][13][14][15]

Objective: To quantify the effect of this compound on basal and stimulated gastric acid secretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Urethane anesthesia

  • Surgical instruments

  • Perfusion pump

  • pH meter and electrode

  • Saline solution (0.9% NaCl)

  • Histamine (or other secretagogue)

  • This compound

  • 0.01 N NaOH for titration

Procedure:

  • Anesthetize rats with urethane.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and insert a cannula into the forestomach through an incision in the esophagus.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the perfusate at regular intervals (e.g., 15 minutes).

  • Measure the volume of the collected gastric juice.

  • Determine the acid concentration by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.

  • After a baseline period of acid secretion is established, administer this compound (intravenously or intraperitoneally).

  • Subsequently, a secretagogue like histamine can be administered to assess the inhibitory effect of this compound on stimulated acid secretion.

  • Continue collecting and analyzing gastric juice samples to determine the magnitude and duration of inhibition.

In Vitro Cyclic AMP (cAMP) Accumulation Assay

This is a general protocol for measuring cAMP levels in cell-based assays, which can be adapted to study the effects of this compound on H2 receptor signaling.[16][17][18]

Objective: To determine the effect of this compound on histamine-stimulated cAMP production in cells expressing the H2 receptor.

Materials:

  • Cell line expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor)

  • Cell culture medium and reagents

  • Histamine

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or other formats)

  • Multi-well plates

Procedure:

  • Seed the H2 receptor-expressing cells in multi-well plates and culture until they reach the desired confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Treat the cells with varying concentrations of this compound or vehicle control for a defined period.

  • Stimulate the cells with a fixed concentration of histamine (typically the EC80) for a short period (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen assay format.

  • Analyze the data to determine the inhibitory effect of this compound on histamine-stimulated cAMP accumulation.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a general method for measuring PKA activity.[19][20][21][22]

Objective: To assess the impact of this compound on the downstream effector of the cAMP pathway, PKA.

Materials:

  • Cell or tissue lysates from samples treated with this compound and/or histamine.

  • PKA activity assay kit (colorimetric or radiometric).

  • PKA-specific substrate.

  • ATP (radiolabeled if using a radiometric assay).

  • Protein quantification assay (e.g., BCA or Bradford).

Procedure:

  • Prepare cell or tissue lysates from control and treated samples.

  • Determine the protein concentration of each lysate.

  • Add equal amounts of protein from each sample to the wells of the assay plate containing a PKA-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time and temperature to allow for phosphorylation of the substrate by PKA.

  • Stop the reaction and quantify the amount of phosphorylated substrate using the detection method provided in the kit (e.g., a specific antibody for the phosphorylated substrate in an ELISA-based assay).

  • Calculate the PKA activity and compare the results between different treatment groups.

Histological Analysis of Enterochromaffin-like (ECL) Cell Hyperplasia

This protocol describes the methods for assessing changes in ECL cell populations in gastric tissue.[5][23][24][25][26]

Objective: To quantify the extent of ECL cell hyperplasia in response to long-term this compound administration.

Materials:

  • Gastric tissue samples from control and this compound-treated animals.

  • Formalin or other fixatives.

  • Paraffin embedding reagents.

  • Microtome.

  • Glass slides.

  • Antibodies for immunohistochemistry (e.g., anti-chromogranin A, anti-synaptophysin).

  • Staining reagents (e.g., hematoxylin and eosin).

  • Microscope and imaging system.

Procedure:

  • Fix gastric tissue samples in formalin and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.

  • Perform standard hematoxylin and eosin (H&E) staining to visualize the overall morphology of the gastric mucosa.

  • Perform immunohistochemistry using antibodies against ECL cell markers such as chromogranin A or synaptophysin.

  • Examine the stained sections under a microscope.

  • Quantify ECL cell hyperplasia by counting the number of positive cells per unit area or by using a scoring system to assess the degree of linear and nodular hyperplasia.

  • Compare the findings between control and this compound-treated groups.

Logical Relationships and Experimental Workflows

Logical Flow from this compound Administration to ECL Cell Changes

Loxtidine_Effects_Flow This compound This compound Administration H2R_Block Insurmountable H2 Receptor Blockade This compound->H2R_Block Acid_Inhibition Profound and Sustained Inhibition of Gastric Acid Secretion H2R_Block->Acid_Inhibition Achlorhydria Prolonged Achlorhydria Acid_Inhibition->Achlorhydria Hypergastrinemia Hypergastrinemia (Increased Plasma Gastrin) Achlorhydria->Hypergastrinemia ECL_Stim Trophic Stimulation of ECL Cells Hypergastrinemia->ECL_Stim ECL_Hyperplasia ECL Cell Hyperplasia ECL_Stim->ECL_Hyperplasia Carcinoid Gastric Carcinoid Tumors (in rodents) ECL_Hyperplasia->Carcinoid

Caption: The cascade of events following this compound administration, leading to ECL cell hyperplasia.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_in_vivo In Vivo Studies (Rodent Model) cluster_in_vitro In Vitro / Ex Vivo Analysis Animal_Dosing This compound Administration (various doses and durations) Gastric_Secretion Measure Gastric Acid Secretion Animal_Dosing->Gastric_Secretion Blood_Sampling Collect Blood Samples Animal_Dosing->Blood_Sampling Tissue_Harvest Harvest Gastric Tissue Animal_Dosing->Tissue_Harvest Gastrin_Assay Measure Plasma Gastrin Levels Blood_Sampling->Gastrin_Assay Histology Histological Analysis (H&E and IHC for ECL cells) Tissue_Harvest->Histology Cell_Culture H2R-expressing Cell Lines cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay PKA_Assay PKA Activity Assay Cell_Culture->PKA_Assay

Caption: A typical experimental workflow to characterize the cellular and physiological effects of this compound.

Conclusion

This compound's insurmountable antagonism of the histamine H2 receptor sets in motion a well-defined cascade of cellular and physiological events. The primary affected pathway is the Gs-cAMP-PKA signaling axis in gastric parietal cells, leading to a potent and sustained inhibition of acid secretion. The resulting chronic achlorhydria and subsequent hypergastrinemia drive significant trophic effects on the gastric mucosa, most notably the hyperplasia of ECL cells. While direct quantitative data on this compound's modulation of intracellular signaling molecules like cAMP and PKA are limited, the downstream physiological consequences are well-documented. The provided experimental protocols offer a framework for further investigation into the detailed molecular mechanisms of this compound and other insurmountable H2 receptor antagonists. Understanding these pathways is crucial for the development of safer and more effective therapies for acid-related disorders and for contextualizing the long-term physiological effects of profound acid suppression.

References

In Vitro Receptor Binding Affinity of Loxtidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and selective histamine H2-receptor antagonist characterized by its "unsurmountable" antagonism.[1][2] This property, which distinguishes it from competitive antagonists like cimetidine and ranitidine, suggests a complex and prolonged interaction with the H2 receptor, likely involving a very slow dissociation rate.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound's receptor binding affinity, with a focus on its interaction with the histamine H2 receptor. Due to the unique nature of its antagonism, this guide also delves into the experimental methodologies required to characterize such interactions.

Histamine H2 Receptor Binding Affinity

The insurmountable nature of this compound's antagonism at the histamine H2 receptor means that traditional equilibrium binding constants such as Kᵢ and IC₅₀ are not fully representative of its interaction.[1] These values are typically derived from competition binding assays under equilibrium conditions and are less informative for antagonists that dissociate very slowly or bind in a pseudo-irreversible manner. The key parameter for characterizing the binding of an insurmountable antagonist like this compound is the dissociation rate constant (kₒff).

Table 1: Summary of this compound's Histamine H2 Receptor Binding Characteristics

ParameterValueMethodReference
Antagonism TypeUnsurmountableFunctional Assays (Inhibition of Gastric Acid Secretion)[1]
Dissociation Rate (kₒff)Not Quantified--

Off-Target Receptor Binding Affinity

A thorough understanding of a drug candidate's selectivity is crucial for predicting its potential side effects. However, comprehensive in vitro binding data for this compound against a broad panel of receptors, including muscarinic receptors, is not extensively documented in publicly available literature.

Experimental Protocols

Characterizing the binding of an insurmountable antagonist like this compound requires specialized experimental designs that focus on kinetics rather than equilibrium.

Radioligand Binding Assay for Unsurmountable Antagonists

This protocol is adapted from general principles of studying insurmountable antagonists and is intended as a template that would require optimization for this compound.

Objective: To determine the dissociation rate (kₒff) of this compound from the histamine H2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A suitable radiolabeled H2 receptor antagonist with a relatively fast dissociation rate (e.g., [³H]-tiotidine).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the receptor-expressing cells.

  • Association Phase (Pre-incubation with this compound):

    • Incubate the cell membranes with a saturating concentration of this compound for a sufficient duration to allow for maximal receptor binding. The exact time should be determined empirically.

    • Include a control group with no this compound.

  • Wash Step:

    • Centrifuge the membrane suspension to pellet the membranes and remove the supernatant containing unbound this compound.

    • Wash the pellet multiple times with cold assay buffer to thoroughly remove any unbound this compound.

  • Dissociation Phase:

    • Resuspend the washed membrane pellets in fresh assay buffer.

    • At time zero (t=0), add the radioligand at a concentration near its Kₑ.

    • At various time points, terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of the radioligand (Total binding - Non-specific binding) against time.

    • The rate of appearance of radioligand binding reflects the rate of this compound dissociation.

    • Fit the data to a one-phase association model to determine the observed association rate constant (kₒb). The dissociation rate constant (kₒff) of this compound can then be calculated.

Visualizations

Signaling Pathway of the Histamine H2 Receptor

H2_Receptor_Signaling Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Blocks (Unsurmountable) G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Parietal_Cell Gastric Parietal Cell (Cellular Response) PKA->Parietal_Cell Phosphorylates Target Proteins

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining this compound's Dissociation Rate

Loxtidine_koff_Workflow cluster_prep Preparation cluster_binding Binding & Dissociation cluster_analysis Analysis Membrane_Prep Prepare H2R-expressing cell membranes Preincubation Incubate membranes with this compound Membrane_Prep->Preincubation Wash Wash to remove unbound this compound Preincubation->Wash Dissociation Add radioligand and incubate for various times Wash->Dissociation Filtration Rapid filtration to separate bound/unbound Dissociation->Filtration Counting Scintillation counting Filtration->Counting Data_Analysis Plot specific binding vs. time and calculate koff Counting->Data_Analysis

References

The Abbreviated Clinical Journey of Loxtidine: A Potent H2 Antagonist Derailed by Preclinical Safety Concerns

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine, also known as lavoltidine (development code AH-23844), emerged in the 1980s as a highly potent and selective histamine H2-receptor antagonist. Developed by Glaxo Wellcome (now GlaxoSmithKline), it was positioned as a promising therapeutic agent for managing acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD). Its mechanism of action, centered on the competitive and insurmountable blockade of histamine H2 receptors on gastric parietal cells, demonstrated significant promise in preclinical and early clinical evaluations for potent and sustained inhibition of gastric acid secretion. However, the clinical development of this compound was ultimately terminated due to significant safety concerns that arose from long-term preclinical studies, specifically the induction of gastric carcinoid tumors in rodents. This guide provides a detailed historical context of this compound's clinical trials, summarizing the available data, experimental protocols, and the pivotal preclinical findings that led to its discontinuation.

Mechanism of Action and Pharmacodynamics

This compound is a competitive antagonist of the histamine H2 receptor, a key mediator of gastric acid secretion. Unlike other H2-receptor antagonists such as ranitidine, which exhibit competitive antagonism, this compound was found to have an insurmountable blocking effect at relatively low concentrations. This suggested a prolonged and powerful antisecretory action.

The primary pharmacodynamic effect of this compound is the profound and sustained reduction of gastric acid and pepsin secretion. A study in healthy male volunteers demonstrated a dose-dependent inhibition of nocturnal acid and pepsin secretion following evening administration.

Signaling Pathway of Histamine H2 Receptor and this compound's Action

cluster_parietal_cell Parietal Cell Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Drives This compound This compound This compound->H2R Blocks This compound This compound Administration (Long-term) H2R_Blockade Potent & Insurmountable H2 Receptor Blockade This compound->H2R_Blockade Achlorhydria Prolonged Achlorhydria H2R_Blockade->Achlorhydria Hypergastrinemia Sustained Hypergastrinemia Achlorhydria->Hypergastrinemia ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia Carcinoid_Tumors Gastric Carcinoid Tumors ECL_Hyperplasia->Carcinoid_Tumors

Methodological & Application

Application Notes and Protocols for Inducing Achlorhydria in Animal Models Using Loxtidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and supporting data for the use of loxtidine, a potent and long-acting histamine H2-receptor antagonist, to induce achlorhydria in animal models. Achlorhydria, the suppression of gastric acid secretion, is a critical experimental condition for a variety of research applications, including studies in gastrointestinal physiology, drug absorption and metabolism, and the investigation of the gut microbiome. This compound effectively induces this state by competitively blocking histamine H2 receptors on gastric parietal cells, thereby inhibiting acid production.[1]

Mechanism of Action

This compound is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of parietal cells in the stomach.[1] Histamine is a primary stimulant of gastric acid secretion.[2] By blocking the histamine H2 receptor, this compound prevents the histamine-induced activation of the H+/K+ ATPase (proton pump), the final step in acid secretion.[2] This leads to a significant reduction in both basal and stimulated gastric acid secretion, resulting in an increase in gastric pH.[3]

Data Presentation

The following table summarizes the available quantitative data on the administration of this compound in animal models to inhibit gastric acid secretion. It is important to note that direct gastric pH measurements for this compound in animal models are not widely published. The data below is derived from studies focused on other physiological outcomes of acid inhibition. Therefore, a pilot study to determine the optimal dose for achieving the desired level of achlorhydria in the specific animal model and experimental conditions is highly recommended.

Table 1: this compound Administration in Rats for Gastric Acid Inhibition

Animal ModelDosageRoute of AdministrationDuration of TreatmentObserved Effect on Acid SecretionReference
Rat10 mg/kg/dayNot specified1 weekPartial inhibition of acid secretion[4]
Rat70 mg/kg/dayNot specified1 weekComplete inhibition of acid secretion[4]
Sprague-Dawley Rat80 mg/kg/dayGavage3 monthsSustained acid inhibition[1]

Experimental Protocols

The following protocols are provided as a guideline for inducing achlorhydria in rodent models using this compound. These protocols are based on published dosages and standard laboratory procedures. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Induction of Achlorhydria in Rats

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose or sterile water)

  • Oral gavage needles

  • pH meter with a microelectrode

  • Sterile dissection tools

Procedure:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used models.

  • This compound Preparation:

    • For partial acid inhibition, prepare a suspension of this compound in the chosen vehicle to deliver a dose of 10 mg/kg/day.

    • For complete acid inhibition (achlorhydria), prepare a suspension to deliver a dose of 70-80 mg/kg/day.[1][4]

    • The final volume for oral gavage should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Administration: Administer the this compound suspension via oral gavage once daily for the desired treatment period (e.g., 1 week for acute studies or longer for chronic models).[4]

  • Confirmation of Achlorhydria:

    • At the end of the treatment period, euthanize the animals according to approved institutional protocols.

    • Immediately expose the stomach and ligate the esophagus and pylorus to prevent leakage of gastric contents.

    • Carefully collect the gastric contents into a clean microcentrifuge tube.

    • Measure the pH of the gastric contents using a calibrated pH meter with a microelectrode. A gastric pH above 5.0 is generally indicative of achlorhydria.

  • Histological Analysis (Optional): For chronic studies, stomach tissue can be collected for histological analysis to assess changes in the gastric mucosa.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Loxtidine_Signaling_Pathway cluster_Parietal_Cell Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric Acid (H+) Gastric Acid (H+) H+/K+ ATPase->Gastric Acid (H+) Secretes H2 Receptor H2 Receptor Adenylate Cyclase Adenylate Cyclase H2 Receptor->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Generates Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Protein Kinase A->H+/K+ ATPase Activates Histamine Histamine Histamine->H2 Receptor Binds and Activates This compound This compound This compound->H2 Receptor Competitively Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by this compound.

Experimental Workflow for Inducing and Confirming Achlorhydria

Experimental_Workflow start Start: Select Animal Model prep Prepare this compound Suspension (e.g., 70 mg/kg in 0.5% methylcellulose) start->prep admin Daily Oral Gavage Administration (e.g., for 1 week) prep->admin euthanize Euthanize Animal admin->euthanize collect Collect Gastric Contents euthanize->collect measure_ph Measure Gastric pH collect->measure_ph confirm Confirm Achlorhydria (pH > 5.0) measure_ph->confirm histology Optional: Histological Analysis confirm->histology No (pH <= 5.0) Re-evaluate protocol end End of Experiment confirm->end Yes histology->end

Caption: Experimental workflow for inducing and confirming achlorhydria in an animal model using this compound.

Logical Relationship of this compound-Induced Achlorhydria

Logical_Relationship This compound This compound Administration H2_Block Blockade of Histamine H2 Receptors on Parietal Cells This compound->H2_Block Proton_Pump_Inhibition Inhibition of H+/K+ ATPase (Proton Pump) Activity H2_Block->Proton_Pump_Inhibition Acid_Reduction Reduced Gastric Acid Secretion Proton_Pump_Inhibition->Acid_Reduction Achlorhydria Achlorhydria (Increased Gastric pH) Acid_Reduction->Achlorhydria

Caption: The cause-and-effect cascade from this compound administration to the induction of achlorhydria.

References

Loxtidine Administration Protocol for Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and long-acting histamine H2-receptor antagonist.[1][2] Its primary pharmacological action is the inhibition of gastric acid secretion by blocking the action of histamine on the parietal cells in the stomach.[3][4] As an insurmountable antagonist, it exhibits a prolonged duration of action.[1][2] These characteristics make this compound a valuable tool for researchers studying gastric acid secretion, peptic ulcer disease, and other acid-related gastrointestinal disorders in rodent models. This document provides detailed application notes and protocols for the administration of this compound in rodent studies, including toxicology, pharmacokinetics, and experimental models of gastric ulceration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from studies in rodents.

Table 1: Toxicology Data for this compound in Rodents
ParameterSpeciesRouteValueObservationsReference
Acute Toxicity (related compound)Rat, MouseOral> 3000 mg/kgSingle doses of the related H2-antagonist famotidine were not lethal.[5]
Chronic ToxicityRatOral50, 185, 685 mg/kg/day (116 weeks)Late formation of carcinoid tumors in the gastric fundus.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
ParameterValueSpeciesNotesReference
Hepatic Clearance (in vivo)26.6 ml/min/kgRatReflects the volume of blood cleared of the drug by the liver per unit time.[6]
Intrinsic Clearance58.5 ml/min/kgRatMeasures the metabolic capacity of the liver for the drug.[6]
Peak Plasma Concentration (Tmax)~1-3 hours (inferred)RatBased on typical profiles of other H2-receptor antagonists.[4]

Experimental Protocols

General Preparation and Administration

Vehicle Selection: this compound can be administered orally via gavage. Common vehicles for oral administration in rodents include:

  • Aqueous solutions: If soluble, sterile water or saline can be used.

  • Suspensions: For insoluble compounds, a 0.5% solution of methylcellulose or carboxymethyl cellulose in water is a common vehicle.[7]

Preparation of Dosing Solution (Example): To prepare a 10 mg/ml suspension of this compound in 0.5% methylcellulose:

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Ensure the suspension is homogenous before each administration.

Chronic Toxicity Study Protocol

This protocol is based on a long-term study investigating the effects of this compound in rats.

  • Animal Model: Sprague-Dawley rats.[8][9]

  • Dose Levels: 50, 185, and 685 mg/kg/day.[1]

  • Administration Route: Oral gavage.

  • Frequency: Once daily.[8]

  • Duration: Up to 116 weeks.[1]

  • Endpoint Monitoring:

    • Regular observation for clinical signs of toxicity.

    • Body weight and food consumption measurements.

    • Hematology and clinical chemistry at specified intervals.

    • Gross necropsy and histopathological examination of all major organs at termination, with particular attention to the gastric mucosa.

Gastric Acid Secretion Inhibition Study Protocol

This protocol is designed to assess the antisecretory activity of this compound.

  • Animal Model: Male Wistar rats (200-250g).

  • Pre-treatment: Animals are fasted for 24 hours with free access to water.

  • Dose Level: 80 mg/kg.[8]

  • Administration: A single dose of this compound is administered by oral gavage.

  • Procedure (Pylorus Ligation Model):

    • One hour after this compound administration, animals are anesthetized.

    • A midline abdominal incision is made, and the pylorus is ligated.

    • The abdominal wall is sutured.

    • Four hours after ligation, the animals are euthanized.

    • The stomach is removed, and the gastric contents are collected.

  • Endpoints:

    • Volume of gastric juice.

    • pH of gastric juice.

    • Total acid output (determined by titration with 0.01 N NaOH).

Gastric Ulcer Model Protocol (Indomethacin-Induced)

This protocol outlines the use of this compound in a common model of NSAID-induced gastric ulcers.

  • Animal Model: Male Sprague-Dawley rats (180-220g).

  • Pre-treatment: Animals are fasted for 24 hours with free access to water.

  • Dose Level: An effective dose would need to be determined, but a starting point could be in the range of 50-100 mg/kg based on antisecretory and chronic toxicity studies.

  • Administration:

    • This compound or vehicle is administered orally 30 minutes prior to the ulcerogenic agent.

    • Indomethacin (e.g., 30 mg/kg, oral) is administered to induce gastric ulcers.

  • Procedure:

    • Four hours after indomethacin administration, animals are euthanized.

    • The stomach is removed, inflated with formalin, and opened along the greater curvature.

    • The number and severity of gastric lesions are scored.

  • Endpoint: Ulcer index, calculated based on the number and severity of lesions.

Signaling Pathway and Experimental Workflow Diagrams

G Histamine H2 Receptor Signaling Pathway in Gastric Parietal Cells Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Increases

Caption: this compound blocks histamine-induced gastric acid secretion.

G Experimental Workflow for this compound in a Rodent Ulcer Model AnimalAcclimation Animal Acclimation (e.g., 1 week) Fasting Fasting (24 hours) AnimalAcclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Dosing This compound/Vehicle Administration (Oral Gavage) Grouping->Dosing UlcerInduction Ulcerogen Administration (e.g., Indomethacin) Dosing->UlcerInduction Observation Observation Period (e.g., 4 hours) UlcerInduction->Observation Euthanasia Euthanasia and Stomach Collection Observation->Euthanasia Analysis Ulcer Scoring and Data Analysis Euthanasia->Analysis

Caption: Workflow for evaluating this compound's anti-ulcer effects.

References

Application Notes and Protocols for In Vivo Experimental Design with Loxtidine in Gastric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and long-acting histamine H2-receptor antagonist.[1][2] It functions by competitively blocking the action of histamine at the H2 receptors on parietal cells in the stomach, thereby inhibiting gastric acid secretion.[3][4] Unlike some other H2-receptor antagonists such as ranitidine, which is a competitive antagonist, this compound's effects have been described as "insurmountable" at relatively low concentrations.[1][2][5] This characteristic leads to a persistent reduction in gastric acid, a factor that has been linked to the development of gastric carcinoid tumors in long-term studies in rats due to sustained achlorhydria.[1][2][6]

These application notes provide a comprehensive overview of the in vivo experimental design for gastric research using this compound. The protocols detailed below are designed for preclinical animal models to investigate the pharmacodynamics and efficacy of this compound in modulating gastric acid secretion and its potential cytoprotective effects.

Data Presentation

The following tables summarize quantitative data on this compound's effects from various studies.

Table 1: Effect of this compound on Nocturnal Gastric Acid and Pepsin Secretion in Humans

Dose (mg)Reduction in Nocturnal Acid Secretion (%)Reduction in Nocturnal Pepsin Secretion (%)Median 24-hour Intragastric pH
2091864.1
4097895.4
8095905.5
Control--1.6

Data from a study in healthy volunteers.[7]

Table 2: Dosing Regimens for this compound in Rat Models for Carcinogenicity Studies

Dose LevelOral Administration (mg/kg/day)Duration
Low50116 weeks
Intermediate185116 weeks
High685116 weeks

Data from a long-term study investigating the association of H2 blockade and gastric carcinoid tumors in rats.[6]

Table 3: Comparative Effects of this compound and Omeprazole on Gastric Parameters in Female Sprague-Dawley Rats (3-Month Study)

TreatmentDaily DoseEffect on Stomach and Oxyntic Mucosa WeightParietal Cell Density
This compound80 mg/kg (gavage)Not significantly elevatedTended to be reduced
Omeprazole100 µmol/kg (gavage)ElevatedUnaffected

This study compared the effects of an H2-receptor antagonist and a proton pump inhibitor on the rat oxyntic mucosa.[8]

Experimental Protocols

Protocol 1: Evaluation of Gastric Acid Secretion Inhibition in a Pylorus-Ligated Rat Model

This protocol is designed to assess the anti-secretory activity of this compound by measuring the volume and acidity of gastric juice accumulated after pyloric ligation.[9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male Wistar rats (180-200g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for laparotomy

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[9][10]

  • Dosing:

    • Divide the animals into at least three groups: Vehicle control, this compound low dose, and this compound high dose.

    • Administer this compound or vehicle orally via gavage.

  • Pyloric Ligation:

    • One hour after drug administration, anesthetize the rats.

    • Perform a midline abdominal incision to expose the stomach.

    • Ligate the pyloric end of the stomach using a silk suture, being careful to avoid damage to the blood supply.

    • Close the abdominal wall with sutures.

  • Gastric Content Collection:

    • Four hours after pyloric ligation, euthanize the animals by an approved method.

    • Isolate and remove the stomach.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Centrifuge the contents and measure the supernatant volume.

    • Determine the total acidity of the gastric juice by titration with 0.01 N NaOH using a pH meter to an endpoint of pH 7.0.

    • Calculate the acid output (mEq/4h).

Protocol 2: Assessment of Gastric Cytoprotection in an Ethanol-Induced Ulcer Model in Rats

This protocol evaluates the potential of this compound to protect the gastric mucosa from the necrotizing effects of absolute ethanol.[9][11][12]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Male Sprague-Dawley rats (200-250g)

  • Absolute ethanol

  • Formalin solution (10%)

  • Dissecting microscope or magnifying glass

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.[11]

  • Dosing:

    • Group the animals into a vehicle control group and one or more this compound treatment groups.

    • Administer this compound or vehicle orally.

  • Induction of Gastric Ulcers:

    • One hour after treatment, administer 1 mL of absolute ethanol orally to each rat.[11]

  • Tissue Collection and Evaluation:

    • One hour after ethanol administration, euthanize the animals.

    • Excise the stomachs, open them along the greater curvature, and rinse gently with saline to remove gastric contents.

    • Pin the stomachs flat on a corkboard and fix in 10% formalin.

    • Examine the gastric mucosa for the presence of ulcers using a dissecting microscope.

  • Ulcer Index Calculation:

    • Score the ulcers based on their number and severity (e.g., 0 = no ulcer, 1 = small pin-point ulcers, 2 = ulcers < 5 mm, 3 = ulcers > 5 mm, 4 = perforated ulcers).

    • The ulcer index can be calculated as the sum of the scores for each animal.

    • The percentage of protection can be calculated using the formula: ((UI_control - UI_treated) / UI_control) x 100, where UI is the ulcer index.

Visualizations

Signaling Pathway of Histamine-Induced Gastric Acid Secretion and Inhibition by this compound

cluster_ParietalCell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates H_ion H+ PP->H_ion Secretes Histamine Histamine Histamine->H2R Binds to This compound This compound This compound->H2R Blocks GastricLumen Gastric Lumen

Caption: this compound blocks histamine binding to H2 receptors, inhibiting acid secretion.

Experimental Workflow for Pylorus-Ligated Rat Model

Fasting 24h Fasting (Water ad libitum) Grouping Animal Grouping (Control, this compound) Fasting->Grouping Dosing Oral Gavage (Vehicle or this compound) Grouping->Dosing Anesthesia Anesthesia (1h post-dosing) Dosing->Anesthesia Ligation Pyloric Ligation Anesthesia->Ligation Incubation 4h Incubation Ligation->Incubation Euthanasia Euthanasia & Stomach Collection Incubation->Euthanasia Analysis Gastric Content Analysis (Volume, Acidity) Euthanasia->Analysis

Caption: Workflow for evaluating this compound's effect on gastric secretion in rats.

Logical Relationship in Ethanol-Induced Ulcer Model

This compound This compound Administration H2_Blockade H2 Receptor Blockade This compound->H2_Blockade Ethanol Ethanol Administration Mucosal_Injury Gastric Mucosal Injury Ethanol->Mucosal_Injury Acid_Reduction Reduced Gastric Acid H2_Blockade->Acid_Reduction Cytoprotection Cytoprotection Acid_Reduction->Cytoprotection Contributes to Cytoprotection->Mucosal_Injury Prevents

References

Loxtidine as a Tool for Studying Hypergastrinemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and long-acting, insurmountable histamine H2 receptor antagonist. Its primary mechanism of action is the blockade of H2 receptors on gastric parietal cells, which leads to a profound and sustained inhibition of gastric acid secretion. This sustained achlorhydria disrupts the negative feedback loop that normally regulates gastrin release, resulting in a significant and sustained elevation of plasma gastrin levels, a condition known as hypergastrinemia. This makes this compound an invaluable pharmacological tool for inducing a hypergastrinemic state in animal models, allowing for the detailed study of the physiological and pathological consequences of elevated gastrin levels. These application notes provide an overview of the use of this compound to induce hypergastrinemia and detailed protocols for related experimental procedures.

Mechanism of Action

This compound induces hypergastrinemia through a well-established physiological feedback mechanism. By blocking the histamine H2 receptors on parietal cells, this compound effectively inhibits gastric acid secretion. The resulting increase in gastric pH is sensed by the G-cells in the gastric antrum, which in turn increase the secretion of the hormone gastrin. Under normal conditions, rising gastric acid levels would suppress gastrin release. However, due to the persistent acid suppression by this compound, this feedback is interrupted, leading to chronic hypergastrinemia.

Loxtidine_Mechanism This compound This compound H2_Receptor Histamine H2 Receptor (Parietal Cell) This compound->H2_Receptor blocks Gastric_Acid Gastric Acid Secretion H2_Receptor->Gastric_Acid stimulates Gastric_pH Gastric pH Gastric_Acid->Gastric_pH decreases G_Cells Antral G-Cells Gastric_pH->G_Cells inhibits Gastrin Gastrin Secretion G_Cells->Gastrin stimulates Gastrin->H2_Receptor (indirectly stimulates acid secretion via ECL cells) Hypergastrinemia Hypergastrinemia Experimental_Workflow start Start: Animal Acclimatization dosing This compound Administration (Oral Gavage) start->dosing control Vehicle Administration (Control Group) start->control monitoring Daily Monitoring & Weekly Body Weight dosing->monitoring control->monitoring sample_collection Sample Collection (Blood & Stomach) monitoring->sample_collection plasma_analysis Plasma Gastrin Measurement (RIA) sample_collection->plasma_analysis tissue_analysis Histological Analysis (H&E and IHC) sample_collection->tissue_analysis data_analysis Data Analysis & Interpretation plasma_analysis->data_analysis tissue_analysis->data_analysis Gastrin_ECL_Signaling Gastrin Gastrin CCK2R CCK2 Receptor (ECL Cell) Gastrin->CCK2R binds to Signaling_Cascade Intracellular Signaling (e.g., PLC, IP3, Ca2+) CCK2R->Signaling_Cascade activates ECL_Proliferation ECL Cell Proliferation CCK2R->ECL_Proliferation stimulates (Trophic Effect) HDC Histidine Decarboxylase (HDC) Activation Signaling_Cascade->HDC Histamine_Release Histamine Release Signaling_Cascade->Histamine_Release Histamine_Synthesis Histamine Synthesis HDC->Histamine_Synthesis

Application of Loxtidine in Helicobacter pylori Infection Research: An Overview and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Currently, there is a notable absence of specific research detailing the direct application of Loxtidine in Helicobacter pylori infection studies. This compound is identified as a potent and long-lasting histamine H2-receptor antagonist, primarily recognized for its ability to significantly reduce gastric acid secretion.[1][2] While this characteristic suggests a potential role in H. pylori eradication therapies, which often benefit from a higher gastric pH, direct evidence and detailed studies on this compound's efficacy, mechanism of action against H. pylori, or its use in specific treatment regimens are not available in the current body of scientific literature.

The established role of H2-receptor antagonists in combating H. pylori is generally as an adjunct to antibiotic treatments.[3][4] By inhibiting histamine at the H2 receptors of gastric parietal cells, these agents reduce the secretion of gastric acid.[5] This elevation in gastric pH is believed to enhance the efficacy of antibiotics, such as amoxicillin and clarithromycin, whose activity against H. pylori is diminished in highly acidic environments.[6] Therefore, the application of H2-receptor antagonists in this context is primarily to create a more favorable intragastric environment for the antibiotic agents to exert their bactericidal effects.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the efficacy of H2-receptor antagonists as part of H. pylori eradication therapies.

Table 1: Efficacy of Famotidine-Based Triple Therapy for H. pylori Eradication [6]

Therapy ComponentDosageDurationEradication Rate (Per-Protocol)Eradication Rate (Intention-to-Treat)
Famotidine80 mg b.i.d.1 week90.4%87.9%
Amoxicillin1000 mg b.i.d.1 week
Clarithromycin500 mg b.i.d.1 week

Table 2: Comparison of H2-Receptor Antagonists and Proton Pump Inhibitors in H. pylori Eradication (Meta-analysis) [4]

Antisecretory AgentRegimen TypeEradication Rate (Intention-to-Treat)Odds Ratio (95% CI)P-value
H2-Receptor AntagonistAll Triple Therapies78% (549/701)0.86 (0.66-1.12)Not significant
Proton Pump InhibitorAll Triple Therapies81% (575/714)
H2-Receptor AntagonistClarithromycin-containing79%1.14 (0.76-1.71)0.5
Proton Pump InhibitorClarithromycin-containing69%
H2-Receptor AntagonistNon-clarithromycin-containing78%0.64 (0.45-0.92)0.02
Proton Pump InhibitorNon-clarithromycin-containing85%

Experimental Protocols

Below are generalized experimental protocols for evaluating the efficacy of an H2-receptor antagonist, such as this compound, in a combination therapy for H. pylori eradication. These are based on methodologies reported in clinical trials of other H2-blockers.[6]

Protocol 1: In Vivo Efficacy of a this compound-Based Triple Therapy

1. Study Design:

  • A randomized, controlled clinical trial.
  • Patient Population: Patients diagnosed with H. pylori infection, confirmed by at least two methods (e.g., urease test and histology).
  • Control Group: Standard triple therapy (e.g., a proton pump inhibitor, amoxicillin, and clarithromycin).
  • Experimental Group: this compound, amoxicillin, and clarithromycin.

2. Treatment Regimen:

  • Experimental Group: Administer this compound (hypothetical dose, e.g., 40 mg b.i.d.), amoxicillin (1000 mg b.i.d.), and clarithromycin (500 mg b.i.d.) for 7 to 14 days.
  • Control Group: Administer a standard proton pump inhibitor (e.g., omeprazole 20 mg b.i.d.), amoxicillin (1000 mg b.i.d.), and clarithromycin (500 mg b.i.d.) for the same duration.

3. Assessment of H. pylori Eradication:

  • Perform follow-up endoscopy 4-6 weeks after the completion of therapy.
  • Obtain gastric biopsy samples for a rapid urease test and histological examination to determine the presence or absence of H. pylori.
  • Alternatively, a urea breath test or a stool antigen test can be used as a non-invasive method to confirm eradication.

4. Data Analysis:

  • Calculate the eradication rates for both the per-protocol and intention-to-treat populations.
  • Compare the efficacy of the this compound-based regimen with the standard therapy using appropriate statistical tests (e.g., chi-squared test).
  • Record and compare the incidence and severity of side effects between the two groups.

Visualizations

H2_Receptor_Antagonist_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Impact on H. pylori Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates This compound This compound (H2-Receptor Antagonist) This compound->H2_Receptor Blocks H_plus H+ Proton_Pump->H_plus Secretes Gastric_Lumen Gastric Lumen H_plus->Gastric_Lumen Reduced_Acid Reduced Gastric Acid (Higher pH) Antibiotics Antibiotics (e.g., Amoxicillin) Reduced_Acid->Antibiotics Enhances Activity Eradication Enhanced Eradication Reduced_Acid->Eradication H_pylori Helicobacter pylori Antibiotics->H_pylori Inhibits

Caption: Mechanism of H2-Receptor Antagonists in H. pylori Therapy.

Experimental_Workflow Patient_Screening Patient Screening and Diagnosis (Urease Test, Histology) Randomization Randomization Patient_Screening->Randomization Group_A Group A (this compound + Antibiotics) Randomization->Group_A Group_B Group B (Control) (Standard Therapy) Randomization->Group_B Treatment_Period Treatment Period (e.g., 7-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up (4-6 weeks post-treatment) Treatment_Period->Follow_up Eradication_Assessment Assessment of H. pylori Eradication (e.g., Urea Breath Test) Follow_up->Eradication_Assessment Data_Analysis Data Analysis and Comparison Eradication_Assessment->Data_Analysis

Caption: Clinical Trial Workflow for Evaluating this compound in H. pylori Therapy.

References

Application Notes and Protocols for Measuring Gastric pH Following Loxtidine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the principal techniques used to measure gastric pH, particularly in the context of assessing the pharmacodynamic effects of Loxtidine, a histamine H2-receptor antagonist.

Introduction to this compound and Gastric pH

This compound is a potent and selective H2-receptor antagonist that inhibits gastric acid secretion.[1] It competitively blocks the action of histamine on the H2 receptors of parietal cells in the stomach, leading to a reduction in both basal and stimulated gastric acid output.[2][3] Accurate measurement of gastric pH is crucial for evaluating the efficacy and duration of action of this compound and other acid-suppressing medications. This document outlines the methodologies for three established techniques: 24-hour ambulatory pH monitoring, wireless pH monitoring (Bravo™ system), and the Heidelberg pH capsule test.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Histamine, released from enterochromaffin-like (ECL) cells, plays a central role by binding to H2 receptors on parietal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates the proton pump (H+/K+ ATPase), the final step in acid secretion. This compound, as an H2-receptor antagonist, competitively inhibits this pathway.

cluster_Parietal_Cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to & Activates This compound This compound This compound->H2_Receptor Competitively Blocks Adenylyl_Cyclase Adenylyl Cyclase H2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates H_ion H+ (Acid) Proton_Pump->H_ion Secretes into Gastric Lumen

Diagram 1. Signaling Pathway of this compound's Inhibitory Action on Gastric Acid Secretion.

Quantitative Data: Effect of this compound on Gastric pH

Clinical studies have demonstrated a significant dose-dependent effect of this compound on gastric pH. The following table summarizes key findings from a study in healthy volunteers.[1]

This compound Dose (evening)Median 24-hour Intragastric pHReduction in Nocturnal Acid Secretion (%)Reduction in Nocturnal Pepsin Secretion (%)
Placebo1.6--
20 mg4.191%86%
40 mg5.497%89%
80 mg5.595%90%

Data from a study on the effects of this compound on 24-hour gastric secretion in healthy volunteers.[1]

A 40 mg twice-daily dose of this compound has been shown to render the gastric contents virtually anacid throughout a 24-hour period.[1]

Experimental Protocols

24-Hour Ambulatory pH Monitoring (Catheter-Based)

This technique is considered a gold standard for measuring the frequency and duration of acid reflux and for assessing the efficacy of acid-suppressing therapy.[4][5]

cluster_workflow 24-Hour Ambulatory pH Monitoring Workflow Patient_Prep Patient Preparation (Fasting, Medication Hold) Calibration Probe Calibration (pH 4 & 7 Buffers) Patient_Prep->Calibration Placement Transnasal Probe Placement (5cm above LES) Calibration->Placement Monitoring 24-Hour Monitoring (Patient Diary) Placement->Monitoring Removal Probe Removal Monitoring->Removal Data_Analysis Data Download & Analysis (% time pH<4, Symptom Correlation) Removal->Data_Analysis

Diagram 2. Workflow for 24-Hour Ambulatory pH Monitoring.

a. Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the procedure.[5]

  • Medications that can affect gastric pH, including proton pump inhibitors (PPIs) and other H2-receptor antagonists, should be discontinued for a specified period before the study, as per the clinical trial protocol (typically 7 days for PPIs and 2-3 days for H2RAs).[5][6]

  • A topical anesthetic may be applied to the nasal passage to minimize discomfort.[5]

b. Equipment and Calibration:

  • A thin, flexible catheter with a pH sensor at the tip is used.[5]

  • The pH probe must be calibrated before each use with standard buffer solutions of pH 4.0 and 7.0 to ensure accuracy.[4]

c. Procedure:

  • The calibrated pH catheter is gently passed through a nostril, down the esophagus, and positioned in the stomach. For esophageal pH monitoring, the probe is typically placed 5 cm above the lower esophageal sphincter (LES), which can be localized using manometry.[7]

  • The external end of the catheter is connected to a portable data recorder worn by the patient.[5]

  • The patient is instructed to go about their normal daily activities and to keep a diary, recording meal times, sleep periods, and the occurrence of any symptoms.[4][6]

  • After 24 hours, the patient returns to have the catheter removed.[5]

d. Data Analysis:

  • The data from the recorder is downloaded to a computer for analysis using specialized software.[4]

  • Key parameters analyzed include the percentage of time the gastric pH is below a certain threshold (e.g., pH < 4), the number of reflux episodes, and the correlation between symptoms and reflux events.[4]

Wireless pH Monitoring (Bravo™ pH Monitoring System)

This method offers a catheter-free alternative, which may improve patient tolerance and allow for a longer monitoring period (48-96 hours).[8][9]

cluster_workflow Wireless pH Monitoring (Bravo™) Workflow Patient_Prep Patient Preparation (Fasting, Medication Hold) Endoscopy Upper Endoscopy Patient_Prep->Endoscopy Capsule_Placement Capsule Placement (Attached to Esophageal Mucosa) Endoscopy->Capsule_Placement Monitoring 48-96 Hour Monitoring (Wireless Receiver & Diary) Capsule_Placement->Monitoring Data_Retrieval Data Download from Receiver Monitoring->Data_Retrieval Data_Analysis Data Analysis (% time pH<4, Symptom Correlation) Data_Retrieval->Data_Analysis

Diagram 3. Workflow for Wireless pH Monitoring (Bravo™ System).

a. Patient Preparation:

  • Similar to ambulatory pH monitoring, patients must fast and discontinue acid-suppressing medications prior to the procedure.[10]

b. Equipment:

  • A small, disposable capsule containing a pH sensor, battery, and transmitter.[8]

  • A portable wireless receiver worn by the patient.[8]

c. Procedure:

  • The Bravo™ capsule is delivered and attached to the esophageal mucosa, typically 6 cm above the squamocolumnar junction, during an upper endoscopy procedure.[11]

  • The capsule wirelessly transmits pH data to the receiver worn by the patient.[8]

  • Patients are instructed to maintain their normal diet and activities and to record symptoms, meals, and sleep times in a diary or on the receiver.[10][12]

  • The monitoring period typically lasts for 48 to 96 hours.[7]

  • The capsule naturally detaches and passes through the digestive system after a few days.[9]

d. Data Analysis:

  • The data from the receiver is downloaded and analyzed using specific software.[5]

  • The extended monitoring period can increase the diagnostic yield for detecting reflux events.[5]

Heidelberg pH Capsule Test

This technique directly measures gastric pH and the stomach's ability to re-acidify after an alkaline challenge. It is particularly useful for diagnosing hypochlorhydria (low stomach acid).

cluster_workflow Heidelberg pH Capsule Test Workflow Patient_Prep Patient Preparation (Overnight Fast) Capsule_Ingestion Tethered Capsule Ingestion Patient_Prep->Capsule_Ingestion Baseline_pH Baseline Gastric pH Measurement Capsule_Ingestion->Baseline_pH Bicarb_Challenge Sodium Bicarbonate Challenge Baseline_pH->Bicarb_Challenge Reacidification Monitor Re-acidification Time Bicarb_Challenge->Reacidification Capsule_Removal Capsule Removal Reacidification->Capsule_Removal Data_Interpretation Data Interpretation Capsule_Removal->Data_Interpretation

References

Application Notes and Protocols for Loxtidine in the Inhibition of Nocturnal Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Loxtidine, a potent, long-acting histamine H2-receptor antagonist, and its application in the inhibition of nocturnal gastric acid secretion.[1][2] The following sections detail its mechanism of action, quantitative efficacy data from clinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is classified as an insurmountable H2-receptor antagonist.[1] It functions by competitively blocking the action of histamine at the H2 receptors located on the parietal cells of the stomach.[3][4][5] This action inhibits the production of gastric acid.[3][4] The signaling pathway is initiated by the release of histamine from enterochromaffin-like (ECL) cells, which then binds to H2 receptors on parietal cells. This binding stimulates acid secretion. This compound's blockade of these receptors curtails this signaling cascade, leading to a significant reduction in gastric acid output.[3]

cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Activates This compound This compound This compound->H2_Receptor Blocks Acid_Secretion Gastric Acid (HCl) Secretion Proton_Pump->Acid_Secretion Promotes Start Start Screening Volunteer Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization to Treatment Groups Screening->Randomization Dosing Evening Dose Administration (this compound or Placebo) Randomization->Dosing NG_Tube Nasogastric Tube Placement for Gastric Aspiration Dosing->NG_Tube pH_Probe pH Probe Placement for 24-Hour Monitoring Dosing->pH_Probe Data_Collection Overnight Gastric Juice Collection & 24-Hour pH Recording NG_Tube->Data_Collection pH_Probe->Data_Collection Analysis Analysis of Gastric Secretion (Volume, Acid, Pepsin) & pH Data Data_Collection->Analysis Washout Washout Period Analysis->Washout Crossover Crossover to Next Treatment Arm Washout->Crossover If applicable End End Washout->End If all arms complete Crossover->Dosing

References

Preparing Loxtidine Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Loxtidine solutions for use in various laboratory settings. This compound, a potent and selective histamine H2-receptor antagonist, is a valuable tool for investigating gastric acid secretion and other physiological processes mediated by the H2 receptor. This document outlines methods for preparing this compound solutions for both in vivo and in vitro applications, including recommended solvents, storage conditions, and suggested starting concentrations for experiments. All quantitative data is summarized for easy reference, and a diagram of the histamine H2 receptor signaling pathway is provided to illustrate the mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of solutions and for understanding the behavior of the compound in experimental systems.

PropertyValue
Chemical Name [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol
Synonyms Lavoltidine, AH-23844
Molecular Formula C₁₉H₂₉N₅O₂
Molecular Weight 359.47 g/mol
Solubility Form II: 3.4 mg/mL (solvent not specified). Solubility in common laboratory solvents such as DMSO and ethanol has not been definitively reported. It is recommended to empirically determine the solubility for your specific application. Based on other H2-receptor antagonists, solubility in DMSO is likely to be higher than in ethanol or aqueous solutions.
Storage of Solid Store at -20°C for long-term storage.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the histamine H2 receptor. By binding to this receptor on the basolateral membrane of gastric parietal cells, it blocks the binding of histamine. This action inhibits the subsequent signaling cascade that leads to gastric acid secretion. The diagram below illustrates the histamine H2 receptor signaling pathway that is inhibited by this compound.

Loxtidine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases Loxtidine_Workflow cluster_prep Solution Preparation cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO for stock, PBS for in vivo) weigh->dissolve sterilize Sterile Filter (for aqueous solutions) dissolve->sterilize store Aliquot and Store Stock Solution at -20°C dissolve->store For Stock Solution invivo In Vivo Administration (e.g., injection, drinking water) sterilize->invivo dilute Prepare Working Dilutions in Culture Medium or Buffer store->dilute invitro In Vitro Assay (e.g., cell culture) dilute->invitro

The Role of Loxtidine in Elucidating Enterochromaffin-like (ECL) Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine, a potent and insurmountable histamine H2-receptor antagonist, has served as a critical pharmacological tool for investigating the mechanisms underlying enterochromaffin-like (ECL) cell proliferation and the development of gastric neuroendocrine tumors.[1][2][3] By inducing a state of profound and sustained achlorhydria, this compound administration leads to a compensatory and significant elevation in serum gastrin levels.[4][5][6] This iatrogenic hypergastrinemia is the primary driver of the subsequent trophic effects on the gastric mucosa, most notably the proliferation of ECL cells.[7][8] These application notes provide a comprehensive overview of the use of this compound in preclinical models to study ECL cell biology, complete with detailed experimental protocols and a summary of key quantitative findings.

Mechanism of Action: A Signaling Cascade

The primary mechanism by which this compound induces ECL cell proliferation is indirect.[4] As an H2-receptor antagonist, it blocks the action of histamine on parietal cells, thereby inhibiting gastric acid secretion.[6][7] This reduction in gastric acidity removes the negative feedback on antral G-cells, leading to a sustained increase in gastrin secretion.[4][7] Gastrin, a key hormone in gastric physiology, then acts directly on its receptor (cholecystokinin 2 receptor, CCK2R) expressed on ECL cells, stimulating a signaling cascade that promotes cell growth and proliferation.[8][9][10] Chronic stimulation of this pathway can lead to a spectrum of changes, from diffuse hyperplasia to the development of carcinoid tumors.[4][11]

cluster_gastric_lumen Gastric Lumen cluster_gastric_mucosa Gastric Mucosa Gastric Acid Gastric Acid G_Cell G-Cell Gastric Acid->G_Cell Inhibits (Negative Feedback) This compound This compound H2_Receptor H2 Receptor This compound->H2_Receptor Blocks Parietal_Cell Parietal Cell Parietal_Cell->Gastric Acid Secretes Gastrin Gastrin G_Cell->Gastrin Secretes CCK2R CCK2 Receptor Gastrin->CCK2R Activates ECL_Cell ECL Cell Proliferation Proliferation (Hyperplasia, Neoplasia) ECL_Cell->Proliferation Leads to

Figure 1: this compound's indirect mechanism of action on ECL cell proliferation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound administration on various parameters related to ECL cell proliferation in different animal models.

Table 1: Effects of this compound on ECL Cell Proliferation and Related Parameters in Rodents

Animal ModelThis compound DoseDurationEffect on Serum GastrinEffect on ECL Cell Number/DensityOther Notable EffectsReference(s)
Rat (Sprague-Dawley)80 mg/kg/day (gavage)3 monthsPronounced and sustained hypergastrinemiaSlightly higher ECL cell density compared to omeprazole-treated ratsParietal cell density tended to be reduced[12]
Rat1,000 mg/kg/day (p.o.)22-24 monthsMarked and sustained hypergastrinemiaDose-related and time-dependent neuroendocrine ECL-cell hyperplasia; Focal hyperplasia in 21/34 males and 15/37 females; Carcinoid tumor formation in 6/34 males and 8/37 females-[11]
Mouse1,000 mg/kg/day (p.o.)21 months-Diffuse neuroendocrine cell hyperplasiaIncrease in multifocal glandular hyperplasia of the oxyntic mucosa[11]
Mastomys2 g/L in drinking water120 daysIncreasedIncreasedIncreased mucosal thickness, tissue chromogranin levels, and tissue histamine content[13][14]
Mastomys1 mg/kg/day8 weeksSustained elevationECL cell hyperplasia evident-[15]
Mastomys1 mg/kg/day>16 weeksSustained elevationNeoplasia in ~80% of animals-[15]
Cotton Rat (Male)200 mg/kg/day6 monthsHypergastrinemiaMarked increase in chromogranin A-positive cellsCancer in 4 of 5 animals; Dysplasia in 1 of 5 animals[5]

Experimental Protocols

Detailed methodologies for key experiments involving the use of this compound to study ECL cell proliferation are provided below.

Protocol 1: Induction of Hypergastrinemia and ECL Cell Proliferation in Rodents

This protocol describes a general procedure for inducing hypergastrinemia and subsequent ECL cell proliferation using this compound.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Animal model (e.g., Sprague-Dawley rats, Mastomys)

  • Gavage needles (if applicable)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • This compound Preparation: Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. For administration in drinking water, dissolve this compound directly in the water bottles.

  • Administration:

    • Oral Gavage: Administer the prepared this compound suspension once daily via oral gavage at the target dose (e.g., 80 mg/kg for rats).

    • Drinking Water: Replace drinking water with the this compound-containing solution (e.g., 2 g/L for Mastomys). Prepare fresh solutions regularly (e.g., twice a week).

  • Treatment Duration: Continue treatment for the desired period, which can range from several weeks to over a year, depending on the desired outcome (hyperplasia vs. neoplasia).[11][15]

  • Monitoring: Monitor animals regularly for any signs of distress or toxicity.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood for serum gastrin analysis and stomach tissue for histological and biochemical analyses.

start Start acclimatize Animal Acclimatization start->acclimatize prepare Prepare this compound Solution/Suspension acclimatize->prepare administer Administer this compound (Gavage or Drinking Water) prepare->administer monitor Monitor Animals (Weeks to Months) administer->monitor collect Sample Collection (Blood, Stomach Tissue) monitor->collect end End collect->end

Figure 2: Workflow for in vivo this compound administration and sample collection.
Protocol 2: Assessment of ECL Cell Proliferation using Bromodeoxyuridine (BrdU) Incorporation

This protocol outlines the in vivo measurement of cell proliferation by assessing the incorporation of the thymidine analog, BrdU.

Materials:

  • Bromodeoxyuridine (BrdU) solution (e.g., in sterile saline)

  • This compound-treated and control animals

  • Tissue fixation solution (e.g., 10% neutral buffered formalin)

  • Paraffin embedding reagents

  • Microtome

  • Anti-BrdU antibody

  • Immunohistochemistry detection system

  • Microscope

Procedure:

  • BrdU Administration: Three days prior to the end of the this compound treatment period, administer BrdU to the animals (e.g., 200 mg/kg/day via intraperitoneal injection) for three consecutive days.[13][14]

  • Tissue Collection and Fixation: Euthanize the animals and dissect the stomach. Fix the stomach tissue in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Sectioning: Process the fixed tissue through a series of alcohol and xylene baths and embed in paraffin. Cut 5 µm sections using a microtome and mount on slides.

  • Immunohistochemistry:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the BrdU epitope.

    • Incubate the sections with an anti-BrdU primary antibody.

    • Wash and incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the substrate and chromogen to visualize the BrdU-positive cells.

    • Counterstain with a nuclear stain (e.g., hematoxylin).

  • Quantification:

    • Under a microscope, identify the gastric oxyntic mucosa.

    • Count the number of BrdU-positive nuclei and the total number of ECL cells (identified by morphology or co-staining with an ECL cell marker like chromogranin A) in a defined area.

    • Calculate the percentage of proliferating ECL cells (BrdU-positive ECL cells / total ECL cells) x 100.[13][14]

Protocol 3: Quantification of ECL Cell Number and Mucosal Analysis

This protocol describes the methods for quantifying ECL cell numbers and assessing general mucosal changes.

Materials:

  • Paraffin-embedded stomach sections

  • Antibodies for ECL cell markers (e.g., anti-chromogranin A, anti-histidine decarboxylase)

  • Sevier-Munger silver staining kit

  • Immunohistochemistry/staining reagents

  • Microscope with an imaging system

  • Image analysis software

Procedure:

  • Immunohistochemistry for ECL Cell Markers:

    • Perform immunohistochemistry on stomach sections using antibodies against chromogranin A or histidine decarboxylase to specifically label ECL cells.[5]

  • Sevier-Munger Staining:

    • Perform the Sevier-Munger silver stain on sections to identify argyrophilic neuroendocrine cells, including ECL cells.[5]

  • Morphometric Analysis:

    • Capture images of the stained sections at a consistent magnification.

    • Using image analysis software, count the number of positively stained ECL cells per unit length of the mucosa or per gland.

    • Measure the thickness of the gastric mucosa from the muscularis mucosae to the luminal surface.[2][13]

  • Data Analysis:

    • Compare the ECL cell density and mucosal thickness between this compound-treated and control groups.

Signaling Pathway Investigation

This compound-induced hypergastrinemia primarily stimulates ECL cell proliferation through the gastrin/CCK2R axis, which in turn activates downstream pathways like the ERK/MAPK signaling cascade.[9] Further research has also suggested a modulatory role for histamine itself, potentially acting through H1 receptors to positively influence ECL cell proliferation.[2][13][14] This creates a more complex picture where the initial H2-receptor blockade leads to a cascade that may involve other histamine receptor subtypes.

Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds to ERK_Pathway ERK/MAPK Pathway CCK2R->ERK_Pathway Activates Proliferation ECL Cell Proliferation ERK_Pathway->Proliferation Promotes Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates H1_Receptor->Proliferation Positively Modulates

Figure 3: Key signaling pathways in gastrin-induced ECL cell proliferation.

Conclusion

This compound remains an invaluable tool for studying the profound trophic effects of gastrin on ECL cells. Its ability to induce a reliable and sustained state of hypergastrinemia allows researchers to model the progression from normal gastric mucosa to ECL cell hyperplasia and, in some models, neoplasia. The protocols and data presented here provide a framework for utilizing this compound to further investigate the intricate signaling pathways governing ECL cell proliferation and to explore potential therapeutic interventions for neuroendocrine tumors.

References

Troubleshooting & Optimization

Loxtidine Carcinogenicity in Rats: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the carcinogenicity of Loxtidine in rats. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that may arise during experimental design and execution.

Troubleshooting and FAQs

Q1: We are observing gastric tumors in our rat study with a histamine H2-receptor antagonist similar to this compound. Is this an expected finding?

A1: Yes, the development of gastric carcinoid tumors is a documented effect of long-term administration of potent, long-acting histamine H2-receptor antagonists like this compound in rats.[1][2][3][4] Studies have shown that oral administration of this compound for extended periods can lead to the formation of carcinoid tumors in the gastric fundus.[1][3][4]

Q2: What is the proposed mechanism for this compound-induced gastric tumors in rats? Is it considered a direct carcinogen?

A2: this compound is not believed to be a direct-acting carcinogen.[1][4] The current understanding is that the tumors are a secondary effect of the drug's pharmacological action. This compound is an insurmountable histamine H2-receptor antagonist, leading to profound and sustained inhibition of gastric acid secretion (achlorhydria).[1][2][4] This, in turn, causes a feedback loop resulting in elevated levels of the hormone gastrin (hypergastrinemia).[5][6] Chronic hypergastrinemia has a trophic (growth-promoting) effect on enterochromaffin-like (ECL) cells in the stomach, leading to hyperplasia and eventually the development of carcinoid tumors.[5][7][8][9]

Q3: We are seeing a higher incidence of tumors in female rats compared to males. Is this consistent with previous findings?

A3: Yes, a notable sex difference in tumor incidence has been reported. In one major study, 27 female rats developed gastric tumors compared to only seven males under the same treatment conditions.[1][4] This suggests a potential hormonal influence or differential sensitivity to the effects of hypergastrinemia between sexes.

Q4: Our dose-response analysis for tumor incidence is not showing a clear correlation. Is this unusual for this compound?

A4: A lack of a clear dose-related response for tumor incidence has been observed with this compound.[1][4] In one long-term study, similar numbers of rats developed tumors at low, intermediate, and high doses.[1][4] This may be because even the lowest effective dose is sufficient to induce the maximum physiological response (profound achlorhydria and subsequent hypergastrinemia) that drives tumor development.

Q5: What is the typical latency period for the development of these tumors in rats?

A5: The formation of gastric carcinoid tumors is a late-stage event in the lifespan of the rats. In a key study, the first tumor was detected after 712 days of continuous treatment.[1][4] Shorter-term studies may not be sufficient to observe this carcinogenic effect.

Q6: Are there specific rat strains that are more susceptible to these effects?

A6: Studies have documented these effects in standard laboratory rat strains. Additionally, the cotton rat (Sigmodon hispidus), which can be spontaneously hypergastrinemic, is a particularly interesting model. In this species, this compound can induce ECL cell-derived gastric cancer in a shorter timeframe, such as 6 months.[5][6]

Quantitative Data Summary

The following table summarizes data from a key long-term carcinogenicity study of this compound in rats.

ParameterControl GroupLow Dose (50 mg/kg/day)Intermediate Dose (185 mg/kg/day)High Dose (685 mg/kg/day)
Number of Animals 228---
Total Treated Animals -378 (across all dose groups)378 (across all dose groups)378 (across all dose groups)
Treatment Duration 116 weeks116 weeks116 weeks116 weeks
Gastric Tumor Incidence 0111211
Tumor Incidence (Females) 0-27 (across all dose groups)-
Tumor Incidence (Males) 0-7 (across all dose groups)-
Time to First Tumor N/A712 days712 days712 days

Data extracted from Poynter et al., Gut, 1985.[1][4]

Experimental Protocols

Long-Term Carcinogenicity Study in Rats

  • Objective: To assess the carcinogenic potential of this compound when administered orally for the lifespan of the rat.

  • Animal Model: Rats (specific strain often Sprague-Dawley, but verify in specific study).

  • Groups: A control group and at least three dose groups (e.g., 50, 185, and 685 mg/kg/day).

  • Administration: this compound administered orally, typically mixed in the diet or via gavage.

  • Duration: Lifespan of the animals, often up to 116 weeks (approximately 2 years).[1][4]

  • Monitoring: Regular observation for clinical signs of toxicity and tumor development.

  • Endpoint: At the end of the study, or upon premature death, a full necropsy is performed. The stomach, in particular the gastric fundus, is examined histopathologically for evidence of hyperplasia and neoplasia.

  • Key Parameters Measured: Tumor incidence, latency, and distribution by sex and dose group.

Visualizations

The following diagrams illustrate the proposed mechanism of this compound-induced carcinogenicity and a typical experimental workflow.

Loxtidine_Carcinogenicity_Pathway This compound This compound Administration H2R_Block Insurmountable Blockade of Histamine H2 Receptors on Parietal Cells This compound->H2R_Block Acid_Suppression Profound and Sustained Gastric Acid Suppression (Achlorhydria) H2R_Block->Acid_Suppression Gastrin_Increase Increased Gastrin Secretion (Hypergastrinemia) Acid_Suppression->Gastrin_Increase Feedback Mechanism ECL_Hyperplasia Trophic Effect on ECL Cells (Hyperplasia) Gastrin_Increase->ECL_Hyperplasia Stimulation Carcinoid_Tumor ECL Cell Carcinoid Tumor ECL_Hyperplasia->Carcinoid_Tumor Prolonged Stimulation

Caption: Proposed signaling pathway for this compound-induced carcinogenicity in rats.

Experimental_Workflow Start Start of Study: Animal Selection (Rats) Grouping Group Allocation: - Control - Low Dose - Mid Dose - High Dose Start->Grouping Dosing Chronic Oral Administration of this compound (e.g., up to 116 weeks) Grouping->Dosing Monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption Dosing->Monitoring Termination Study Termination or Unscheduled Death Monitoring->Termination Necropsy Full Necropsy and Tissue Collection Termination->Necropsy Histopathology Histopathological Examination of Gastric Tissues Necropsy->Histopathology Analysis Data Analysis: - Tumor Incidence - Latency - Statistical Analysis Histopathology->Analysis Conclusion Conclusion on Carcinogenic Potential Analysis->Conclusion

Caption: General experimental workflow for a long-term this compound carcinogenicity study.

References

Loxtidine Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed information and troubleshooting guidance for researchers and drug development professionals investigating the preclinical off-target effects of Loxtidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent and highly selective histamine H2-receptor antagonist.[1] Its primary pharmacological action is to block the histamine H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion.[2][3][4] Unlike other H2-receptor antagonists such as cimetidine and ranitidine which are competitive and reversible, this compound is an insurmountable or irreversible antagonist, leading to a prolonged and profound suppression of gastric acid.[2][5]

Q2: What is the major off-target effect of this compound identified in preclinical studies?

The most significant off-target effect observed in long-term preclinical studies with this compound is the development of gastric carcinoid tumors in rats and Mastomys.[2][6] This effect is not due to direct interaction with a non-target receptor but is a consequence of its potent and sustained on-target activity.

Q3: How does this compound induce gastric carcinoid tumors?

The mechanism involves a well-defined physiological cascade:

  • Profound Achlorhydria : this compound's irreversible blockade of H2 receptors leads to a significant and sustained decrease in gastric acid secretion, resulting in achlorhydria (a state of low or absent stomach acid).[2][7][8]

  • Hypergastrinemia : The lack of gastric acid removes the normal negative feedback on gastrin secretion, leading to elevated levels of the hormone gastrin in the blood (hypergastrinemia).[9][10][11]

  • ECL Cell Hyperplasia : Gastrin has a trophic (growth-promoting) effect on enterochromaffin-like (ECL) cells in the gastric mucosa.[9][11][12][13] Chronic hypergastrinemia stimulates the proliferation of these cells, leading to ECL cell hyperplasia.[14]

  • Carcinoid Tumor Formation : Over a prolonged period, this sustained proliferation can lead to the development of gastric carcinoid tumors.[6]

Q4: Are there any data on this compound's binding to other receptors?

Currently, there is a lack of publicly available comprehensive receptor screening data for this compound against a broad panel of receptors and enzymes. Such studies are crucial for identifying potential direct off-target interactions. Researchers should consider conducting their own receptor profiling studies to assess the selectivity of this compound.

Q5: What are the expected safety pharmacology assessments for a compound like this compound?

Standard preclinical safety pharmacology studies evaluate the potential effects of a drug on major physiological systems.[15] For a compound like this compound, this would typically include:

  • Cardiovascular System : Assessment of effects on blood pressure, heart rate, and cardiac electrical activity (ECG), including the QT interval.[16][17][18]

  • Central Nervous System (CNS) : Evaluation of behavioral and neurological effects.[19][20]

  • Respiratory System : Assessment of effects on respiratory rate and function.[21][22]

Troubleshooting Guides

Issue: Unexpected Tumor Formation in Long-Term Rodent Studies
  • Observation : Development of gastric tumors in rats or mice during chronic toxicity or carcinogenicity studies.

  • Potential Cause : As observed with this compound, this is likely due to the induction of hypergastrinemia secondary to profound and sustained achlorhydria.[2][6]

  • Troubleshooting Steps :

    • Measure Serum Gastrin : Collect blood samples at multiple time points throughout the study to assess the levels of circulating gastrin. A significant and sustained elevation would support this mechanism.

    • Histopathological Analysis : Conduct a thorough histopathological examination of the gastric mucosa to identify ECL cell hyperplasia and confirm the cellular origin of the tumors.[6]

    • Investigate Gastric pH : If feasible within the study design, monitor intragastric pH to confirm a state of achlorhydria.

Issue: Unexplained Cardiovascular, CNS, or Respiratory Effects
  • Observation : Changes in cardiovascular parameters (e.g., blood pressure, heart rate, ECG), behavioral changes, or altered respiratory function.

  • Potential Cause : While specific data for this compound is unavailable, these could represent direct off-target effects on other receptors or ion channels. H2 receptors are also present outside the stomach, including in the cardiovascular system, although their physiological role is less defined.

  • Troubleshooting Steps :

    • Receptor Binding Profile : Conduct in vitro receptor screening to determine if this compound has affinity for other receptors (e.g., adrenergic, dopaminergic, serotonergic receptors) or ion channels (e.g., hERG) that could explain the observed effects.

    • Dose-Response Relationship : Evaluate if the observed effects are dose-dependent. This can help to distinguish between a specific off-target effect and non-specific toxicity.

    • Comparison with Other H2-Blockers : If possible, compare the effects with a reversible H2-blocker (e.g., famotidine) to determine if the effects are specific to the irreversible nature of this compound.

Quantitative Data Summary

Carcinogenicity Data for this compound in Preclinical Studies

SpeciesDosing RegimenDurationKey FindingsReference
Rat200 mg/kg/day6 monthsDevelopment of hypergastrinemia and ECL cell-derived gastric cancer in 4 out of 5 animals.[6]
Mastomys2 g/L in drinking water120 daysIncreased serum gastrin, ECL cell hyperplasia, and carcinoid tumor formation.[23]

Note: A comprehensive table on the binding affinities of this compound to a wide range of off-target receptors cannot be provided due to the lack of publicly available data.

Experimental Protocols

Carcinogenicity Study in Rats
  • Objective : To assess the carcinogenic potential of this compound following long-term oral administration.

  • Test System : Sprague-Dawley rats.[14]

  • Dose Groups : Typically, a control group, a low-dose, a mid-dose, and a high-dose group. For this compound, a dose of 200 mg/kg/day has been shown to induce tumors.[6]

  • Route of Administration : Oral gavage or in the diet/drinking water.

  • Duration : Up to 24 months.[24][25]

  • Parameters Monitored :

    • Clinical observations and body weight measurements.

    • Hematology and clinical chemistry at specified intervals.[24]

    • Serum gastrin levels.

    • Gross necropsy at termination.

    • Histopathological examination of all major organs, with a particular focus on the gastric mucosa.[24]

Cardiovascular Safety Pharmacology in Conscious Beagle Dogs (General Protocol)
  • Objective : To evaluate the potential cardiovascular effects of a test article.

  • Test System : Beagle dogs surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters.[16][26]

  • Data Collection : Continuous recording of ECG, heart rate, and arterial blood pressure before and after drug administration.[27]

  • Parameters Analyzed :

    • Heart Rate

    • Systolic, Diastolic, and Mean Arterial Pressure

    • ECG intervals (PR, QRS, QT, QTc)

  • Study Design : Typically a crossover design where each animal receives the vehicle and different dose levels of the test article.

CNS Safety Assessment - Irwin Test in Rodents (General Protocol)
  • Objective : To assess the effects of a test substance on behavior and physiological functions.[19]

  • Test System : Mice or rats.[20]

  • Procedure : Animals are administered the test substance and then observed for a range of behavioral and physiological parameters at specified time points.[28][29]

  • Parameters Observed :

    • Behavioral : Alertness, grooming, motor activity, coordination.

    • Neurological : Reflexes (e.g., pinna, corneal), gait, muscle tone.

    • Autonomic : Body temperature, salivation, pupil size.

Respiratory Safety Assessment - Whole-Body Plethysmography in Rodents (General Protocol)
  • Objective : To evaluate the effects of a test substance on respiratory function.

  • Test System : Unrestrained rodents placed in a whole-body plethysmograph.[22][30][31]

  • Principle : Measures pressure changes within the chamber caused by the animal's breathing to derive respiratory parameters.[32]

  • Parameters Measured :

    • Respiratory Rate

    • Tidal Volume

    • Minute Volume

Visualizations

Loxtidine_Off_Target_Pathway This compound This compound H2_Receptor Histamine H2 Receptor (Parietal Cells) This compound->H2_Receptor Irreversible Blockade Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion Stimulation Gastrin_Secretion Gastrin Secretion (G-Cells) Acid_Secretion->Gastrin_Secretion Negative Feedback Hypergastrinemia Hypergastrinemia Gastrin_Secretion->Hypergastrinemia Leads to ECL_Cells Enterochromaffin-like (ECL) Cells Hypergastrinemia->ECL_Cells Trophic Effect ECL_Hyperplasia ECL Cell Hyperplasia ECL_Cells->ECL_Hyperplasia Proliferation Carcinoid_Tumor Gastric Carcinoid Tumor ECL_Hyperplasia->Carcinoid_Tumor Long-term Effect

Caption: Signaling pathway of this compound-induced gastric carcinoid tumors.

Experimental_Workflow cluster_Carcinogenicity Carcinogenicity Study cluster_Safety_Pharm Safety Pharmacology Animal_Dosing Long-term Dosing (e.g., Rats, 24 months) Monitoring In-life Monitoring (Clinical Signs, Body Weight) Animal_Dosing->Monitoring CV_Study Cardiovascular Study (Telemetry in Dogs) Sampling Blood Sampling (Gastrin, Hematology) Monitoring->Sampling Necropsy Gross Necropsy Sampling->Necropsy Histopathology Histopathology (Gastric Mucosa) Necropsy->Histopathology CNS_Study CNS Study (Irwin Test in Rodents) Resp_Study Respiratory Study (Plethysmography in Rodents)

Caption: General experimental workflows for preclinical assessment.

References

Loxtidine Discontinuation: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document provides a comprehensive analysis for researchers, scientists, and drug development professionals regarding the discontinuation of Loxtidine for clinical use. The information is presented in a question-and-answer format to directly address potential inquiries during experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound for clinical use?

A1: The clinical development of this compound was terminated due to the observation of gastric carcinoid tumors in rats during long-term carcinogenicity studies.[1][2][3] This adverse effect was deemed significant enough to halt further investigation for human use.

Q2: What was the proposed mechanism leading to the development of these tumors?

A2: The development of gastric carcinoid tumors was not attributed to direct carcinogenic action by this compound.[2][3] Instead, it is hypothesized to be a secondary effect resulting from the drug's potent and insurmountable histamine H2-receptor antagonism.[1][4] This potent and long-lasting blockade of H2 receptors leads to profound and persistent achlorhydria (a state of significantly reduced gastric acid).[1][4] The chronic lack of gastric acid is believed to stimulate excessive gastrin production (hypergastrinemia), which in turn acts as a growth factor for enterochromaffin-like (ECL) cells in the stomach, leading to hyperplasia and eventual tumor formation.[5]

Q3: How did this compound's pharmacological profile differ from other H2-receptor antagonists like ranitidine?

A3: this compound was found to be a non-competitive and insurmountable H2-receptor antagonist.[1][3][4] This means that once it binds to the H2 receptor, it does so in a way that is not easily reversible or overcome by increasing concentrations of histamine. In contrast, ranitidine is a competitive antagonist, meaning its blockade of the H2 receptor can be surmounted by higher levels of histamine.[1][4] This insurmountable action of this compound is thought to be the key factor contributing to the profound and sustained achlorhydria observed in animal studies.[1]

Troubleshooting Guide

Issue: Observing unexpected cell proliferation in gastric cell lines treated with H2-receptor antagonists.

  • Possible Cause: The H2-receptor antagonist being used may have an insurmountable binding characteristic similar to this compound, leading to prolonged and profound downstream signaling changes that could indirectly promote cell growth.

  • Troubleshooting Steps:

    • Characterize the binding kinetics of the antagonist to determine if it is a competitive or non-competitive inhibitor.

    • Measure downstream markers of H2-receptor activation, such as intracellular cyclic AMP (cAMP) levels, to quantify the extent and duration of receptor blockade.

    • Assess gastrin levels in the experimental system, if applicable, as a potential mediator of proliferative effects.

Issue: Difficulty replicating the gastric carcinoid tumor findings from the this compound studies in a different animal model.

  • Possible Cause: Species-specific differences in gastric physiology and susceptibility to the effects of prolonged achlorhydria. The rat is known to be particularly susceptible to the development of ECL cell tumors in response to hypergastrinemia.

  • Troubleshooting Steps:

    • Verify the level and duration of achlorhydria induced by the compound in the chosen animal model.

    • Measure serum gastrin levels to confirm a state of hypergastrinemia.

    • Perform histological analysis of the gastric mucosa to look for evidence of ECL cell hyperplasia, a precursor to tumor formation.

Quantitative Data Summary

The following table summarizes the key quantitative data from the long-term carcinogenicity study of this compound in rats.

ParameterDetails
Animal Model Charles River CD rats[3]
Study Duration 116 weeks[2][3]
Dose Groups 50, 185, and 685 mg/kg/day administered in the diet[2][3]
Control Group 228 rats receiving no this compound[2][3]
Total Treated Animals 378 rats[2][3]
Tumor Type Carcinoid tumors of the gastric fundus[2][3]
Time to First Tumor 712 days of treatment[2][3]
Tumor Incidence - Low Dose (50 mg/kg/day): 11 affected rats- Intermediate Dose (185 mg/kg/day): 12 affected rats- High Dose (685 mg/kg/day): 11 affected rats- Control: 0 affected rats[2][3]
Sex-Related Incidence 27 females and 7 males were affected across all dose groups.[2]

Experimental Protocols

Long-Term Carcinogenicity Study in Rats

  • Objective: To assess the carcinogenic potential of this compound when administered orally to rats for their natural lifespan.

  • Methodology:

    • Animal Model: Charles River CD rats were used for the study.

    • Group Allocation: A total of 378 rats were divided into three dose groups (50, 185, and 685 mg/kg/day), with 63 males and 63 females per group. A control group of 228 rats (114 males and 114 females) was also included.

    • Drug Administration: this compound was administered in the diet for a period of 116 weeks.

    • Monitoring: Animals were regularly inspected for signs of illness and palpated to detect any swellings.

    • Necropsy: A thorough post-mortem examination was conducted on all animals that died or were euthanized.

    • Histopathology: Gastric tissues were sectioned to include the squamous region, and the cardiac, fundic, and pyloric glands. Any observed gastric lesions were also sectioned and examined.

Visualizations

Loxtidine_Discontinuation_Pathway cluster_drug_action Drug Action cluster_physiological_effect Physiological Effect cluster_pathophysiological_cascade Pathophysiological Cascade This compound This compound H2R Histamine H2 Receptor (Parietal Cells) This compound->H2R Insurmountable Blockade Acid_Secretion Gastric Acid Secretion H2R->Acid_Secretion Inhibition Achlorhydria Prolonged Achlorhydria Acid_Secretion->Achlorhydria Leads to Hypergastrinemia Hypergastrinemia Achlorhydria->Hypergastrinemia Stimulates ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia Promotes Carcinoid_Tumors Gastric Carcinoid Tumors ECL_Hyperplasia->Carcinoid_Tumors Leads to

Caption: Proposed mechanism for this compound-induced gastric carcinoid tumors.

Experimental_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Charles River CD Rats Group_Allocation Control & 3 Dose Groups (50, 185, 685 mg/kg/day) Animal_Model->Group_Allocation Dosing This compound in Diet (116 weeks) Group_Allocation->Dosing Monitoring Regular Health Monitoring & Palpation Dosing->Monitoring Necropsy Post-Mortem Examination Monitoring->Necropsy Histopathology Histological Analysis of Gastric Tissues Necropsy->Histopathology Tumor_Incidence Quantification of Gastric Carcinoid Tumors Histopathology->Tumor_Incidence

Caption: Workflow of the long-term carcinogenicity study of this compound in rats.

References

Technical Support Center: Interpreting Unexpected Results in Loxtidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Loxtidine, a potent and long-acting histamine H2-receptor antagonist.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question: Why am I observing insurmountable antagonism in my in vitro assays?

Answer: Unlike competitive antagonists like ranitidine, this compound can exhibit insurmountable antagonism, especially at higher concentrations. This means that even with increasing concentrations of the agonist (histamine), the maximum response cannot be restored. This is a known characteristic of this compound's pharmacology and is attributed to its potent and long-acting nature. If you observe this, it is likely a true reflection of the compound's mechanism of action rather than an experimental artifact.

Question: My in vivo study shows an unexpected increase in enterochromaffin-like (ECL) cells. What could be the cause?

Answer: Long-term administration of this compound can lead to sustained hypergastrinemia, which in turn can have a trophic effect on the oxyntic mucosa, specifically causing an increase in the number of enterochromaffin-like (ECL) cells. This is a significant finding and has been linked to the development of gastric carcinoid tumors in rats with prolonged treatment. It is crucial to monitor for changes in ECL cell density in long-term in vivo studies.

Question: I am seeing a discrepancy between the in vitro potency and the in vivo effects of this compound. What could explain this?

Answer: Several factors can contribute to a disconnect between in vitro and in vivo results:

  • Pharmacokinetics: this compound's long-acting nature in vivo might not be fully captured in short-term in vitro assays.

  • Metabolism: The metabolic profile of this compound in your in vivo model could differ from the in vitro system.

  • Off-target effects: While this compound is a selective H2-receptor antagonist, at higher concentrations in vivo, off-target effects cannot be entirely ruled out.

Question: Why are the baseline levels of gastric acid in my control group fluctuating significantly?

Answer: Fluctuations in baseline gastric acid secretion can be due to several factors:

  • Animal stress: Ensure proper handling and acclimatization of animals to minimize stress-induced acid secretion.

  • Diet: The composition and timing of feeding can influence gastric acid levels.

  • Circadian rhythm: Gastric acid secretion follows a diurnal pattern. Ensure that your measurements are taken at consistent times.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent and selective histamine H2-receptor antagonist. It blocks the action of histamine on the H2 receptors of parietal cells in the stomach, thereby inhibiting gastric acid secretion.

Q2: What makes this compound different from other H2-receptor antagonists like ranitidine?

A2: The key difference lies in the nature of its antagonism. While ranitidine is a competitive antagonist, this compound demonstrates unsurmountable antagonism, making it a more potent and longer-acting inhibitor of gastric acid secretion.

Q3: Are there any known long-term risks associated with this compound administration in preclinical models?

A3: Yes, long-term treatment with this compound in rats has been associated with the development of gastric carcinoid tumors. This is thought to be a consequence of the persistent achlorhydria and subsequent hypergastrinemia induced by the drug.

Q4: What are the expected effects of this compound on pepsin secretion?

A4: In addition to inhibiting gastric acid secretion, this compound has been shown to reduce nocturnal pepsin secretion in healthy volunteers.

Q5: Can this compound affect the growth of the gastric mucosa?

A5: Yes, long-term treatment with this compound can lead to an increase in the weight of the oxyntic mucosa and the number of enterochromaffin-like (ECL) cells.

Data Presentation

ParameterValueSpeciesReference
Nocturnal Acid Secretion Inhibition (20mg)91%Human
Nocturnal Acid Secretion Inhibition (40mg)97%Human
Nocturnal Acid Secretion Inhibition (80mg)95%Human
Nocturnal Pepsin Secretion Inhibition (20mg)86%Human
Nocturnal Pepsin Secretion Inhibition (40mg)89%Human
Nocturnal Pepsin Secretion Inhibition (80mg)90%Human
Increase in Oxyntic Mucosa Weight (5 months)27.5%Rat
Increase in ECL Cell Number (5 months)SignificantRat

Experimental Protocols

1. In Vitro H2-Receptor Antagonism Assay (Isolated Gastric Mucosa)

  • Objective: To assess the antagonist activity of this compound on histamine-induced acid secretion in an ex vivo model.

  • Methodology:

    • Euthanize a rat and dissect the stomach.

    • Isolate the gastric mucosa and mount it in an Ussing chamber.

    • Perfuse the mucosal side with a buffered nutrient solution and the serosal side with a similar solution containing histamine to stimulate acid secretion.

    • Measure the rate of acid secretion by pH-stat titration.

    • Introduce this compound at varying concentrations to the serosal side and measure the inhibition of histamine-stimulated acid secretion.

    • For comparison, perform the same experiment with a known competitive antagonist like ranitidine.

2. In Vivo Gastric Acid Secretion Assay (Perfused Rat Stomach)

  • Objective: To evaluate the in vivo efficacy and duration of action of this compound.

  • Methodology:

    • Anesthetize a rat and cannulate the esophagus and duodenum.

    • Perfuse the stomach with a saline solution at a constant rate.

    • Collect the perfusate and measure the acid content by titration.

    • Administer histamine intravenously to stimulate gastric acid secretion.

    • Once a stable stimulated secretion rate is achieved, administer this compound intravenously or orally.

    • Monitor the inhibition of gastric acid secretion over time to determine the potency and duration of action.

Mandatory Visualizations

G cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates AC Adenylyl Cyclase H2R->AC Stimulates This compound This compound This compound->H2R Blocks (Insurmountable) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Pumps out GastricAcid Gastric Acid (HCl) H_ion->GastricAcid

Caption: Signaling pathway of this compound at the parietal cell H2 receptor.

G Start Start: Unexpected Result Observed Insurmountable_Antagonism Insurmountable Antagonism? Start->Insurmountable_Antagonism Expected_Finding Expected Finding: Characteristic of This compound's Potent, Long-Acting Nature Insurmountable_Antagonism->Expected_Finding Yes Check_Protocols Review Experimental Protocols and Reagent Concentrations Insurmountable_Antagonism->Check_Protocols No End End: Interpretation Complete Expected_Finding->End Increased_ECL_Cells Increased ECL Cell Count? Check_Protocols->Increased_ECL_Cells Long_Term_Effect Known Long-Term Effect: Due to Sustained Hypergastrinemia Increased_ECL_Cells->Long_Term_Effect Yes In_Vitro_Vivo_Mismatch In Vitro vs. In Vivo Potency Mismatch? Increased_ECL_Cells->In_Vitro_Vivo_Mismatch No Assess_Duration Assess Duration of Treatment Long_Term_Effect->Assess_Duration Assess_Duration->End Consider_PKPD Consider PK/PD and Metabolism In_Vitro_Vivo_Mismatch->Consider_PKPD Yes In_Vitro_Vivo_Mismatch->End No Consider_PKPD->End

Caption: Troubleshooting decision tree for unexpected this compound results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Tissue Isolate Gastric Mucosa Mount_Chamber Mount in Ussing Chamber Isolate_Tissue->Mount_Chamber Perfuse_Histamine Perfuse with Histamine Mount_Chamber->Perfuse_Histamine Measure_Baseline Measure Baseline Acid Secretion Perfuse_Histamine->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Measure_Inhibition Measure Inhibition Add_this compound->Measure_Inhibition Calculate_IC50 Calculate IC50 Measure_Inhibition->Calculate_IC50 Compare_Controls Compare with Controls Calculate_IC50->Compare_Controls

Caption: Experimental workflow for in vitro H2-receptor antagonism assay.

Technical Support Center: Loxtidine-Induced Gastric Carcinoid Tumor Pathology in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of loxtidine-induced gastric carcinoid tumors in rodents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound induces gastric carcinoid tumors in rodents?

A1: this compound is a potent and insurmountable histamine H2-receptor antagonist.[1][2][3] Its prolonged administration leads to a significant and sustained reduction in gastric acid secretion, a condition known as achlorhydria.[2][3] This lack of gastric acid triggers a feedback mechanism that results in hypergastrinemia, an excess of the hormone gastrin in the blood.[4][5] Gastrin has a trophic effect on enterochromaffin-like (ECL) cells in the gastric mucosa, leading to their hyperplasia.[6][7][8] Over time, this sustained proliferation can progress to the formation of gastric carcinoid tumors.[1][2][5] this compound itself is not considered to be a direct carcinogen.[1][2]

Q2: What is the typical latency period for the development of these tumors in rats?

A2: In long-term studies, the formation of gastric carcinoid tumors in rats treated with this compound is a late-occurring event. The first tumors have been detected after approximately 712 days of continuous treatment.[1][2]

Q3: Is there a clear dose-response relationship for this compound-induced gastric carcinoid tumors in rats?

A3: Studies have shown that there is not a clear dose-related response in terms of tumor incidence at the doses tested (50, 185, and 685 mg/kg/day).[1][2] The development of tumors appears to be more related to the sustained and insurmountable blockade of H2 receptors leading to prolonged achlorhydria, rather than the specific dose of this compound, within this range.[1][2]

Q4: Are there sex differences in the incidence of this compound-induced gastric carcinoid tumors in rats?

A4: Yes, a notable sex difference has been observed, with a higher incidence of gastric carcinoid tumors in female rats compared to males.[1]

Q5: What are the key biomarkers for identifying and monitoring this compound-induced gastric carcinoid tumors?

A5: The most widely used and specific biomarker for neuroendocrine tumors, including gastric carcinoids, is Chromogranin A (CgA).[9] Immunohistochemical staining for CgA is essential for identifying ECL cell hyperplasia and carcinoid tumors.[4] Other general neuroendocrine markers such as synaptophysin can also be useful.[10]

Troubleshooting Guides

Issue 1: Difficulty in consistently inducing gastric carcinoid tumors.

  • Possible Cause: Insufficient duration of treatment.

    • Solution: Ensure that the experimental timeline is adequate. This compound-induced carcinoids are a late-developing phenomenon, often requiring treatment for the majority of the animal's lifespan (e.g., up to 116 weeks in rats).[1]

  • Possible Cause: Inadequate drug dosage or administration.

    • Solution: Verify the correct dosage and ensure consistent daily administration. While a clear dose-response for tumor incidence may not be apparent, a sufficient dose to maintain profound gastric acid suppression is necessary.[1][2] Oral administration in the diet is a common method.[1]

  • Possible Cause: Incorrect rodent strain.

    • Solution: The susceptibility to carcinogen-induced tumors can vary between different strains of rats and mice. Ensure the use of a well-documented and appropriate strain for carcinogenicity studies.[11]

Issue 2: Inconsistent or ambiguous histological findings.

  • Possible Cause: Improper tissue fixation.

    • Solution: Ensure prompt and adequate fixation of gastric tissue immediately after necropsy to prevent autolysis. Formalin is a common fixative.[12]

  • Possible Cause: Difficulty in differentiating ECL cell hyperplasia from early neoplasia.

    • Solution: Utilize a panel of immunohistochemical markers, with Chromogranin A being the most crucial for identifying and quantifying ECL cells.[4][9] Argyrophil staining methods, such as the Bodian protargol stain, can also be employed to visualize neuroendocrine granules.[1] A standardized histological scoring system for gastritis and related lesions can aid in consistent evaluation.[13]

  • Possible Cause: Staining artifacts.

    • Solution: Follow standardized and validated protocols for all staining procedures. Use appropriate positive and negative controls to ensure the quality and specificity of the staining. For immunohistochemistry, troubleshooting may involve optimizing antibody concentrations, antigen retrieval methods, and blocking steps.[14]

Issue 3: High variability in biomarker levels.

  • Possible Cause: Inconsistent sample collection and processing.

    • Solution: Standardize the procedures for blood and tissue sample collection, processing, and storage. For instance, plasma for gastrin analysis should be handled consistently to avoid degradation of the peptide.

  • Possible Cause: Influence of diet and fasting state.

    • Solution: Control the diet and ensure a consistent fasting state before blood collection, as these factors can influence gastrin levels.

Quantitative Data

Table 1: Incidence of this compound-Induced Gastric Carcinoid Tumors in Rats

Dosage (mg/kg/day)Number of RatsDuration of Treatment (weeks)Number of Rats with Tumors
0 (Control)2281160
5012611611
18512611612
68512611611

Data sourced from a long-term carcinogenicity study of this compound in rats.[1]

Experimental Protocols

1. Induction of Gastric Carcinoid Tumors in Rats

  • Animals: Charles River CD rats are a suitable strain.[1] House animals in accordance with standard laboratory animal care guidelines.

  • Drug Administration: Administer this compound orally, mixed in the diet, at the desired dose levels (e.g., 50, 185, or 685 mg/kg/day).[1] Prepare fresh medicated diet regularly to ensure drug stability.

  • Duration: Continue treatment for a significant portion of the animals' lifespan, up to 116 weeks, to allow for tumor development.[1]

  • Monitoring: Regularly monitor the health of the animals, including body weight and food consumption. Palpate for any swellings.[1]

  • Necropsy: At the end of the study, or upon premature death, perform a thorough gross necropsy. Carefully examine the stomach for any lesions.[1]

2. Histological Analysis

  • Tissue Preparation:

    • Excise the stomach and fix it in 10% neutral buffered formalin.

    • After fixation, embed the tissue in paraffin wax.

    • Section the stomach to include representative areas of the fundus, where carcinoids are typically found.[1]

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei.

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix.

    • Dehydrate and mount the sections for microscopic examination.

  • Bodian Protargol Staining (for Argyrophil Granules):

    • Deparaffinize and hydrate sections to distilled water.

    • Incubate slides in a 1-2% Protargol solution, often with the addition of copper, overnight at 37-60°C.

    • Rinse in distilled water.

    • Reduce in a 1% hydroquinone solution.

    • Rinse in distilled water.

    • Tone in a 1% gold chloride solution.

    • Rinse in distilled water.

    • Develop in a 2% oxalic acid solution.

    • Fix in a 5% sodium thiosulfate solution.

    • Dehydrate and mount. (This is a generalized protocol, and specific timings and concentrations may need optimization).[15][16][17]

3. Immunohistochemistry for Chromogranin A (CgA)

  • Antigen Retrieval:

    • Deparaffinize and rehydrate paraffin-embedded tissue sections.

    • Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).[18]

  • Staining Procedure:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific protein binding with a suitable blocking serum.

    • Incubate with a primary antibody against Chromogranin A (e.g., rabbit monoclonal).[19]

    • Wash with a buffer solution (e.g., PBS or TBS).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP-polymer).

    • Wash with a buffer solution.

    • Develop the signal with a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Dehydrate and mount. (Use appropriate positive controls, such as normal pancreatic or adrenal tissue, to validate the staining).[18]

Visual Diagrams

Loxtidine_Pathway cluster_0 cluster_1 cluster_2 This compound This compound H2R Histamine H2 Receptor on Parietal Cells This compound->H2R Inhibition Acid_Secretion Gastric Acid Secretion H2R->Acid_Secretion Stimulation Achlorhydria Achlorhydria Gastrin Gastrin Release (Hypergastrinemia) Acid_Secretion->Gastrin Negative Feedback Achlorhydria->Gastrin Stimulation ECL_Cell ECL Cell Proliferation (Hyperplasia) Gastrin->ECL_Cell ERK ERK Pathway Activation Gastrin->ERK Tumor Gastric Carcinoid Tumor ECL_Cell->Tumor Progression ERK->ECL_Cell

Caption: Signaling pathway of this compound-induced gastric carcinoid tumor formation.

Experimental_Workflow start Start: Animal Acclimatization dosing Chronic this compound Dosing (in diet, up to 116 weeks) start->dosing monitoring In-life Monitoring (Body weight, clinical signs, palpation) dosing->monitoring necropsy Necropsy & Gross Pathology monitoring->necropsy tissue_collection Stomach Tissue Collection necropsy->tissue_collection fixation Fixation (10% NBF) tissue_collection->fixation processing Paraffin Embedding fixation->processing sectioning Microtomy processing->sectioning staining Histological & IHC Staining (H&E, Bodian, CgA) sectioning->staining analysis Microscopic Analysis & Tumor Grading staining->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for a rodent carcinogenicity study of this compound.

Logical_Relationship Loxtidine_Admin This compound Administration (Chronic) H2_Block Insurmountable H2 Receptor Blockade Loxtidine_Admin->H2_Block leads to Achlorhydria Sustained Achlorhydria H2_Block->Achlorhydria causes Hypergastrinemia Prolonged Hypergastrinemia Achlorhydria->Hypergastrinemia results in ECL_Hyperplasia ECL Cell Hyperplasia Hypergastrinemia->ECL_Hyperplasia induces Tumor_Formation Gastric Carcinoid Tumor ECL_Hyperplasia->Tumor_Formation can progress to

Caption: Logical relationship of events from this compound administration to tumor formation.

References

Technical Support Center: Replicating Historical Loxtidine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals replicating historical studies on Loxtidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary finding in historical studies?

This compound is a potent and long-acting histamine H2-receptor antagonist.[1] Its primary mechanism of action is the inhibition of gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.[2] A significant and challenging finding from historical long-term studies in rats was the late development of gastric carcinoid tumors, which was hypothesized to be a result of persistent achlorhydria (a state of low or absent gastric acid).[3][4]

Q2: What are the known metabolic pathways of this compound?

Metabolism of this compound shows significant species differences. In rat hepatocytes, the major metabolic route is N-dealkylation. In dog hepatocytes, glucuronidation is the primary pathway. Human hepatocytes show limited metabolism, with the drug remaining largely unchanged.[1]

Q3: What were the reported effects of this compound on gastric acid secretion in humans?

In healthy volunteers, evening doses of 20, 40, and 80 mg of this compound were shown to reduce nocturnal acid secretion by 91%, 97%, and 95%, respectively. These doses also significantly increased the median 24-hour intragastric pH.[1]

Troubleshooting Guides

Synthesis and Formulation

Q4: I am having trouble synthesizing this compound. What is a likely synthetic route?

A potential challenge is the purification of intermediates. Close monitoring of each reaction step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.

Q5: What is a suitable vehicle for oral administration of this compound in rat studies?

Historical studies mention administration by gavage. A common and appropriate vehicle for oral gavage of a small molecule like this compound in rats would be an aqueous solution, such as sterile water or a 0.5% methylcellulose solution to aid in suspension if solubility is a concern. It is critical to ensure the final formulation is a homogenous suspension or solution for accurate dosing.

In Vivo Experiments (Rat Models)

Q6: I am not observing the expected level of gastric acid inhibition in my rat model.

Several factors could contribute to this:

  • Dosing Accuracy: Ensure accurate preparation of the dosing solution and precise administration via oral gavage.

  • Animal Strain: Historical studies used Sprague-Dawley rats. Different rat strains may exhibit varied responses.

  • Timing of Measurement: The antisecretory effect of this compound is potent and long-lasting.[3] Ensure that measurements of gastric acid output are taken at appropriate time points post-administration to capture the peak effect.

  • Assay Method: The method for measuring gastric acid secretion is critical. The pylorus ligation method is a standard in vivo assay for this purpose.

Q7: My long-term rat study is not showing evidence of gastric carcinoid tumors.

The development of gastric carcinoid tumors in rats was a very late-occurring event in the historical lifespan carcinogenicity studies.[3][4] These studies were conducted over a period of 116 weeks.[4] Shorter study durations are unlikely to replicate this specific finding. Continuous and profound achlorhydria is believed to be the underlying cause.[3] Therefore, it is essential to confirm a sustained and significant elevation of gastric pH throughout the study period.

In Vitro Experiments

Q8: I am having difficulty with the isolated rat gastric mucosa or perfused stomach preparation.

These are technically demanding assays. Key troubleshooting points include:

  • Tissue Viability: Maintaining the viability of the isolated tissue is paramount. Ensure continuous perfusion with oxygenated buffer at a physiological temperature.

  • Stimulant Concentration: Use an appropriate concentration of a secretagogue like histamine to induce a robust and reproducible acid secretion response.

  • Antagonist Incubation Time: Allow for a sufficient pre-incubation period with this compound to ensure it reaches its site of action and exerts its insurmountable antagonist effect.

Data Presentation

Table 1: Summary of Quantitative Data from Historical this compound Studies

ParameterSpeciesDoseRouteEffect
Nocturnal Acid SecretionHuman20 mgOral91% reduction
Nocturnal Acid SecretionHuman40 mgOral97% reduction
Nocturnal Acid SecretionHuman80 mgOral95% reduction
Nocturnal Pepsin SecretionHuman20 mgOral86% reduction
Nocturnal Pepsin SecretionHuman40 mgOral89% reduction
Nocturnal Pepsin SecretionHuman80 mgOral90% reduction
24-hour Median Intragastric pHHuman20 mgOralIncrease from 1.6 to 4.1
24-hour Median Intragastric pHHuman40 mgOralIncrease from 1.6 to 5.4
24-hour Median Intragastric pHHuman80 mgOralIncrease from 1.6 to 5.5
Gastric Carcinoid TumorsRat50, 185, 685 mg/kg/dayOralObserved after 712 days of treatment
Oxyntic Mucosa WeightRat80 mg/kg/day for 3 monthsOralNo significant change
Parietal Cell DensityRat80 mg/kg/day for 3 monthsOralTended to be reduced

Experimental Protocols

Protocol 1: In Vivo Pylorus Ligation Gastric Acid Secretion Assay in Rats

This protocol is a standard method to assess gastric acid secretion in vivo.

  • Animal Preparation: Fast male Sprague-Dawley rats for 24 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired dose.

  • Anesthesia and Surgery: After a predetermined time (e.g., 1 hour), anesthetize the rats. Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction with the duodenum, being careful not to obstruct the blood supply.

  • Incubation: Close the abdominal incision and allow the animals to recover for a set period (e.g., 4 hours) for gastric juice collection.

  • Sample Collection: Euthanize the animals and carefully collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice. Centrifuge the sample to remove any debris. Determine the pH and titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acidity.

Protocol 2: Isolated Rat Gastric Mucosa Acid Secretion Assay

This in vitro protocol allows for the direct measurement of acid secretion from the gastric mucosa.

  • Tissue Preparation: Euthanize a fasted rat and remove the stomach. Isolate the fundic portion and separate the gastric mucosa from the underlying muscle layers.

  • Mounting: Mount the isolated gastric mucosa in an Ussing chamber, separating the mucosal and serosal sides.

  • Perfusion: Perfuse both sides with oxygenated Krebs-Ringer bicarbonate buffer maintained at 37°C.

  • Stimulation: Add a secretagogue, such as histamine, to the serosal side to stimulate acid secretion.

  • Measurement: Measure the rate of acid secretion by titrating the mucosal perfusate with a standard base solution to maintain a constant pH (pH-stat method).

  • Inhibition Assay: Pre-incubate the tissue with varying concentrations of this compound on the serosal side before adding the stimulant to determine its inhibitory effect.

Visualizations

Loxtidine_Signaling_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds G_Protein Gs Protein H2_Receptor->G_Protein Activates This compound This compound This compound->H2_Receptor Blocks Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion Proton_Pump->H_ion Increases

Caption: this compound's mechanism of action in inhibiting gastric acid secretion.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invivo In Vivo Studies (Rat) cluster_invitro In Vitro Studies Synthesis This compound Synthesis Formulation Oral Formulation Synthesis->Formulation Dosing Oral Gavage Formulation->Dosing Pylorus_Ligation Pylorus Ligation Assay Dosing->Pylorus_Ligation Histology Histological Analysis (Long-term studies) Dosing->Histology Tissue_Isolation Isolate Gastric Mucosa Ussing_Chamber Ussing Chamber Assay Tissue_Isolation->Ussing_Chamber

Caption: General experimental workflow for replicating historical this compound studies.

Troubleshooting_Tree Start Low Gastric Acid Inhibition (In Vivo) Check_Dose Verify Dosing Solution & Gavage Technique Start->Check_Dose Check_Timing Review Time Points of Measurement Check_Dose->Check_Timing Dose OK Check_Strain Confirm Rat Strain Check_Timing->Check_Strain Timing OK Check_Assay Validate Pylorus Ligation Protocol Check_Strain->Check_Assay Strain OK

Caption: Troubleshooting decision tree for in vivo gastric acid inhibition experiments.

References

Technical Support Center: Optimizing Loxtidine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Loxtidine concentration in in vitro assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and long-acting histamine H2 receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of histamine to H2 receptors, particularly on the parietal cells of the gastric mucosa. This action inhibits the production of gastric acid.[2][3] Unlike some other H2 antagonists that are competitive and reversible, this compound is an insurmountable antagonist, meaning that once it binds to the receptor, its effect is not easily overcome by increasing concentrations of histamine.[1][2]

Q2: What are the common in vitro assays used to characterize this compound activity?

The most common in vitro assays for this compound and other H2 receptor antagonists are functional assays that measure the downstream effects of H2 receptor activation and binding assays that directly measure the interaction of the compound with the receptor.

  • Functional Assays:

    • cAMP Assays: These assays measure the inhibition of histamine-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the H2 receptor. A decrease in cAMP levels in the presence of this compound indicates its antagonistic activity.

    • Gastric Acid Secretion Assays: Using primary cultures of gastric parietal cells or isolated gastric glands, these assays measure the inhibition of acid secretion in response to histamine.

  • Binding Assays:

    • Radioligand Binding Assays: These assays use a radiolabeled ligand that binds to the H2 receptor to determine the affinity and binding kinetics of this compound.

Q3: How do I determine the optimal concentration range for this compound in my in vitro assay?

Determining the optimal concentration of this compound is a critical step to ensure reliable and reproducible data. The ideal concentration should elicit a clear biological response without causing non-specific or cytotoxic effects.

A typical approach involves performing a dose-response curve with a wide range of this compound concentrations. A common starting point is a serial dilution from 100 µM down to 1 nM.[4] The results of this initial experiment will help identify the concentration range that produces a dose-dependent inhibition of the histamine-stimulated response, from which an IC50 value (the concentration that causes 50% inhibition) can be determined.

It is also crucial to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are due to H2 receptor antagonism and not cell death.

Troubleshooting Guide

Issue 1: No or low inhibitory effect of this compound observed.

Possible CauseTroubleshooting Steps
Incorrect this compound Concentration - Verify the calculations for your stock solution and dilutions.- Perform a new dose-response experiment with a wider concentration range.
This compound Degradation - Prepare fresh this compound solutions for each experiment.- Check the stability of this compound in your specific cell culture medium and storage conditions.
Low H2 Receptor Expression - Use a cell line known to express a high level of H2 receptors.- Verify receptor expression using techniques like qPCR or western blotting.
Problem with Histamine Stimulation - Confirm the activity of your histamine stock.- Optimize the histamine concentration to achieve a submaximal response (EC80) for a better assay window to observe inhibition.

Issue 2: High variability between replicate wells.

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for cell seeding.
Edge Effects - Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to maintain humidity.
Pipetting Errors - Calibrate and regularly service your pipettes.- Use reverse pipetting for viscous solutions.

Issue 3: High background signal in the assay.

Possible CauseTroubleshooting Steps
Constitutive H2 Receptor Activity - Some cell lines may exhibit basal H2 receptor activity. This compound, as an insurmountable antagonist, may reduce this basal activity.
Contamination - Ensure aseptic techniques to prevent microbial contamination.- Test all reagents for potential contamination.
Assay Reagent Issues - Follow the manufacturer's instructions for the assay kit carefully.- Prepare fresh assay reagents for each experiment.

Issue 4: Observed cytotoxicity at higher this compound concentrations.

Possible CauseTroubleshooting Steps
Off-target Effects - High concentrations of any compound can lead to off-target effects. Focus on the concentration range that provides specific H2 receptor antagonism.- Use a structurally different H2 antagonist as a control to confirm that the observed phenotype is due to on-target inhibition.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: In Vitro Activity of H2 Receptor Antagonists (Literature Values)
CompoundAssay TypeCell Line/TissueIC50 / KiReference
CimetidinecAMP AssayCHO-H2-SPAP-[5]
RanitidinecAMP AssayCHO-H2-SPAP-[5]
FamotidinecAMP AssayCHO-H2-SPAP-[5]
This compound Gastric Acid SecretionRat Isolated Gastric MucosaUnsurmountable Antagonism[3]
Table 2: Recommended Starting Concentration Ranges for this compound in In Vitro Assays
Assay TypeRecommended Starting Concentration Range
cAMP Functional Assay1 nM - 100 µM
Cytotoxicity Assay (e.g., LDH, MTT)1 µM - 200 µM

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a cAMP Functional Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit histamine-stimulated cAMP production.

Materials:

  • Cell line expressing the histamine H2 receptor (e.g., HEK293-H2R, CHO-H2R)

  • This compound

  • Histamine

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF®, ELISA)

  • 96- or 384-well microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of histamine.

  • Antagonist Pre-incubation: Remove the culture medium and add the different concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add histamine at a concentration that gives a submaximal response (EC80) to all wells except the negative control. The EC80 of histamine should be determined in a separate experiment.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data with the positive (histamine alone) and negative (vehicle alone) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using an LDH Assay

This protocol describes how to assess the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • Cell line used in the functional assay

  • This compound

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assay. Include a vehicle control and a positive control for maximum LDH release (provided in the kit).

  • Incubation: Incubate the plate for the same duration as the functional assay.

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate as per the manufacturer's instructions.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.

Mandatory Visualizations

H2_Signaling_Pathway Histamine Histamine (Agonist) H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Histamine H2 receptor signaling pathway and inhibition by this compound.

Loxtidine_Assay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_detection 3. Detection & Analysis Cell_Culture Culture H2R-expressing cells Cell_Seeding Seed cells into microplate Cell_Culture->Cell_Seeding Add_this compound Add this compound dilutions (Pre-incubation) Cell_Seeding->Add_this compound Add_Histamine Add Histamine (EC80) (Stimulation) Add_this compound->Add_Histamine Incubate Incubate Add_Histamine->Incubate Cell_Lysis Lyse cells Incubate->Cell_Lysis cAMP_Measurement Measure cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50 determination) cAMP_Measurement->Data_Analysis

Caption: Experimental workflow for determining this compound IC50 in a cAMP assay.

Troubleshooting_Logic Start In Vitro Assay with this compound Problem Unexpected Results? Start->Problem No_Effect No/Low Inhibition Problem->No_Effect Yes High_Variability High Variability Problem->High_Variability Yes Cytotoxicity Cytotoxicity Observed Problem->Cytotoxicity Yes Optimize Optimize Assay Conditions Problem->Optimize No Check_Concentration Verify this compound Concentration & Stability No_Effect->Check_Concentration Check_Cells Check Cell Health & H2R Expression No_Effect->Check_Cells Check_Pipetting Review Pipetting Technique & Cell Seeding High_Variability->Check_Pipetting Check_Solvent Assess Solvent Toxicity & Off-Target Effects Cytotoxicity->Check_Solvent Check_Concentration->Optimize Check_Cells->Optimize Check_Pipetting->Optimize Check_Solvent->Optimize

Caption: Logical troubleshooting workflow for this compound in vitro assays.

References

Technical Support Center: Loxtidine Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Loxtidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during experimental procedures. Below you will find frequently asked questions and troubleshooting guides to address common challenges in handling this potent H2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper handling crucial?

A1: this compound (also known as Lavoltidine) is a highly potent, irreversible histamine H2-receptor antagonist that strongly inhibits gastric acid secretion.[1] Due to its chemical structure, which is analogous to other H2-receptor antagonists, it is susceptible to degradation under certain experimental conditions.[2][3] Proper handling is essential to prevent the formation of degradation products that could lead to inaccurate experimental results, decreased potency, or potentially toxic effects.[4]

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors influencing the stability of this compound and other drugs in its class are temperature, pH, light, and the presence of oxidizing agents.[2][4] Elevated temperatures can accelerate chemical reactions leading to degradation.[4][5] this compound's stability is also significantly affected by the pH of the solution; many related compounds show degradation in both acidic and alkaline conditions.[2] Exposure to UV light can also induce photolytic degradation.[6]

Q3: How should I store this compound powder and solutions?

A3: For long-term storage, this compound powder should be kept in a cool, dark, and dry place, as recommended by the manufacturer. Stock solutions should be freshly prepared. If short-term storage of a solution is necessary, it is best to store it at refrigerated temperatures (2-8°C) for no longer than 24 hours and protected from light.[7]

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility data for this compound is not extensively published, H2-receptor antagonists are often prepared in aqueous buffers or organic solvents like DMSO for in vitro studies. It is critical to use high-purity solvents and to consider the pH of any aqueous buffers. A buffer with a pH close to neutral (pH 7.0-7.4) is generally a safer starting point to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of Potency or Inconsistent Results This compound degradation due to improper storage or handling.1. Verify Storage: Ensure this compound powder and solutions are stored at the correct temperature and protected from light. 2. Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. 3. pH Control: Maintain a consistent and appropriate pH in your experimental buffer system.
Appearance of Unknown Peaks in HPLC/LC-MS Formation of degradation products.1. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to identify potential degradation products under stress conditions (acid, base, oxidation, heat, light).[8] 2. Use a Validated Stability-Indicating Method: Employ an analytical method, like HPLC or LC-MS, that can resolve this compound from its degradants.[9][10]
Precipitation of this compound in Aqueous Buffers Poor solubility at the experimental concentration or pH.1. Adjust pH: Test the solubility of this compound at different pH values to find the optimal range. 2. Use a Co-solvent: Consider using a small percentage of a biocompatible organic solvent like DMSO to aid dissolution before diluting in the final aqueous buffer. 3. Sonication: Gentle sonication may help dissolve the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the powdered this compound in a hot air oven at 80°C for 48 hours. Then, prepare a solution from the stressed powder.

  • Photolytic Degradation: Expose the this compound solution to direct sunlight or a photostability chamber for 24-48 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV or LC-MS.[10]

Data Summary Table for Forced Degradation:

Stress Condition Incubation Time (hours) Temperature (°C) Expected Outcome % Degradation (Hypothetical)
0.1 M HCl2460Significant Degradation35%
0.1 M NaOH2460Significant Degradation50%
3% H₂O₂2425Moderate Degradation20%
Thermal (Dry Heat)4880Minor Degradation5%
Photolytic4825Moderate Degradation15%

Visualizations

Signaling Pathway

G cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Phosphorylates & Activates H_ion H+ PP->H_ion Secretes

Caption: this compound blocks the histamine H2 receptor signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate Samples (Heat, Light, Chemical) A->C D Prepare Control (Unstressed Sample) A->D B Prepare Stress Reagents (Acid, Base, Oxidant) B->C E Neutralize & Dilute Samples C->E D->E F Inject into HPLC/LC-MS System E->F G Analyze Chromatograms for Degradation Peaks F->G

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship

G A Is this compound Potency Decreased? B YES A->B C NO A->C D Check Storage Conditions (Temp, Light, Age) B->D E Prepare Fresh Solution B->E F Verify Experimental pH B->F H Run Stability-Indicating Assay (e.g., HPLC) B->H G Proceed with Experiment C->G

Caption: Troubleshooting logic for decreased this compound activity.

References

Potential confounding factors in Loxtidine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential confounding factors in Loxtidine research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and long-acting histamine H2-receptor antagonist.[1][2] Unlike other H2-receptor antagonists such as cimetidine and ranitidine which are competitive antagonists, this compound is an insurmountable antagonist.[1][2] This means that once this compound binds to the H2-receptor, it is not easily displaced by histamine, leading to a prolonged and powerful suppression of gastric acid secretion.[1] This unsurmountable blockade of parietal cell H2-receptors is a key characteristic of this compound.[1]

Q2: What are the major metabolic pathways for this compound and do they differ across species?

Yes, the metabolism of this compound shows significant species differences.[3][4][5]

  • In rats , the primary metabolic route is N-dealkylation, resulting in the formation of propionic acid and hydroxymethyl triazole metabolites.[3][5] Minor oxidation to a carboxylic acid metabolite also occurs.[3][5]

  • In dogs , the major pathway is glucuronidation, with oxidation to the carboxylic acid metabolite being a minor route.[3][5][6]

  • In humans , this compound is predominantly excreted unchanged.[4] A minor amount is metabolized to a carboxylic acid metabolite.[3][5]

These differences are crucial when extrapolating preclinical data to human studies.

Q3: Are there known drug-drug interactions with this compound?

While specific drug-drug interaction studies for this compound are not extensively documented in the provided search results, its metabolic profile suggests a lower potential for interactions compared to cimetidine, which is a known inhibitor of the cytochrome P-450 system. However, as a precaution, researchers should consider the potential for interactions with drugs that are sensitive to changes in gastric pH, as this compound potently suppresses acid secretion.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in gastric acid secretion assays.
  • Potential Cause 1: Species-specific differences in this compound metabolism and potency.

    • Troubleshooting: Ensure the animal model selected is appropriate for the study's objectives, considering the marked differences in this compound metabolism between rats, dogs, and humans.[3][4][5] The insurmountable nature of its H2-receptor blockade may also lead to prolonged effects that differ from competitive antagonists.[1]

  • Potential Cause 2: "Confounding by indication" in clinical studies.

    • Troubleshooting: In human trials, patients prescribed H2-receptor antagonists may have underlying conditions that could influence the study outcomes. Carefully define inclusion and exclusion criteria to minimize this bias.

  • Potential Cause 3: Issues with the gastric acid measurement technique.

    • Troubleshooting: The measurement of intragastric pH may not always accurately reflect the rate of gastric acid secretion, especially in the presence of food.[7] Consider using more direct methods of measuring gastric acid output, such as gastric aspiration, for more precise results.[8]

Issue 2: Discrepancies between in vitro and in vivo study outcomes.
  • Potential Cause 1: Poor prediction of in vivo clearance from in vitro data.

    • Troubleshooting: While hepatocytes can model species differences in metabolism, predicting in vivo hepatic clearance from in vitro data requires careful application of scaling factors.[3][5] Ensure that the scaling factors used are appropriate for the species and experimental conditions.

  • Potential Cause 2: Long-term physiological effects of profound acid suppression.

    • Troubleshooting: The long-acting and potent nature of this compound can lead to sustained achlorhydria.[1] This can result in secondary physiological responses, such as hypergastrinemia, which may not be apparent in short-term in vitro studies.[9] Monitor for these long-term effects in in vivo studies. The late formation of gastric carcinoids in rats treated with this compound has been hypothesized to be a consequence of persistent achlorhydria.[1]

Data Presentation

Table 1: Comparison of In Vitro and In Vivo Hepatic and Intrinsic Clearance of this compound Across Species

SpeciesIn Vitro Predicted Intrinsic Clearance (ml/min/kg)In Vivo Intrinsic Clearance (ml/min/kg)In Vitro Predicted Hepatic Clearance (ml/min/kg)In Vivo Hepatic Clearance (ml/min/kg)
Rat51.4 +/- 12.4[3][5]58.5[3][5]24.5[3][5]26.6[3][5]
Dog8.0 +/- 0.8[3][5]18.6[3][5]3.1[3][5]6.6[3][5]
Human1.0 +/- 0.6[3][5]2.0[3][5]0.2[3][5]0.4[3][5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Metabolism Using Hepatocytes
  • Hepatocyte Isolation: Isolate fresh hepatocytes from the species of interest (rat, dog, or human) using a two-step collagenase perfusion technique.

  • Cell Culture: Plate the isolated hepatocytes in appropriate culture media (e.g., Williams' Medium E) on collagen-coated plates.

  • This compound Incubation: After allowing the cells to attach, incubate them with varying concentrations of this compound (e.g., 1, 10, 100 µM) for a defined time course (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Collection: At each time point, collect both the supernatant (media) and the hepatocytes.

  • Metabolite Analysis: Process the samples and analyze for the presence of this compound and its potential metabolites (e.g., propionic acid derivative, carboxylic acid metabolite, glucuronide conjugate) using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Determine the rate of disappearance of the parent drug and the rate of formation of metabolites to calculate kinetic parameters such as Vmax and Km.

Protocol 2: In Vivo Assessment of Gastric Acid Secretion in a Rat Model
  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week. Fast the rats overnight before the experiment with free access to water.

  • Surgical Procedure: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric contents.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally or orally at the desired dose.

  • Gastric Juice Collection: After a set period (e.g., 2 hours), aspirate the gastric contents from the stomach.

  • Analysis of Gastric Juice: Measure the volume of the collected gastric juice. Determine the acid concentration by titrating with 0.01 N NaOH to a pH of 7.0.

  • Data Calculation: Calculate the total acid output (µEq/hour) by multiplying the volume of gastric juice by the acid concentration.

Visualizations

G cluster_0 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates This compound This compound This compound->H2_Receptor Insurmountable Blockade cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A Activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen

Caption: Signaling pathway of this compound's insurmountable blockade of the H2 receptor.

G Start Start Animal_Model_Selection Select Animal Model (e.g., Rat, Dog) Start->Animal_Model_Selection Dose_Regimen_Design Design Dose Regimen Animal_Model_Selection->Dose_Regimen_Design Drug_Administration Administer this compound Dose_Regimen_Design->Drug_Administration Sample_Collection Collect Samples (e.g., Blood, Urine, Feces) Drug_Administration->Sample_Collection Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling Data_Analysis Pharmacokinetic & Metabolic Analysis Metabolite_Profiling->Data_Analysis End End Data_Analysis->End G cluster_Confounding_Factors Potential Confounding Factors Loxtidine_Research_Outcome This compound Research Outcome Species_Differences Species-Specific Metabolism Species_Differences->Loxtidine_Research_Outcome Influences Confounding_by_Indication Confounding by Indication Confounding_by_Indication->Loxtidine_Research_Outcome Influences Long_Term_Effects Long-Term Achlorhydria Effects (e.g., Hypergastrinemia) Long_Term_Effects->Loxtidine_Research_Outcome Influences Assay_Limitations Assay Limitations (e.g., pH vs. Acid Output) Assay_Limitations->Loxtidine_Research_Outcome Influences

References

Troubleshooting Loxtidine's irreversible H2-receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the H2-receptor antagonist, Loxtidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its unique irreversible binding properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other H2-receptor antagonists?

This compound is a potent and highly selective H2-receptor antagonist.[1] Unlike common H2-receptor antagonists such as cimetidine and ranitidine which are reversible competitive antagonists[2][3], this compound exhibits an "insurmountable" blockade of the H2-receptor.[4][5] This suggests a mechanism of action that is either irreversible or pseudo-irreversible, meaning the antagonist dissociates from the receptor very slowly or not at all.[4][6] This long-acting inhibition of gastric acid secretion was a key feature of this compound.[7]

Q2: Why was the clinical development of this compound discontinued?

The development of this compound (also known as lavoltidine) was halted because it was identified as a carcinogen in long-term studies with rats.[8] The formation of gastric carcinoid tumors is believed to be a consequence of the profound and persistent achlorhydria (a state of very low gastric acid) induced by its insurmountable blockade of parietal cell H2-receptors.[4]

Q3: What are the key characteristics of an irreversible antagonist in functional assays?

In functional assays, an irreversible antagonist will produce a rightward shift in the agonist dose-response curve and a depression of the maximal response. This is in contrast to a competitive antagonist, which causes a parallel rightward shift without a change in the maximal response.[9] The effects of an irreversible antagonist cannot be overcome by increasing the concentration of the agonist.

Q4: How can I quantitatively characterize this compound's irreversible binding?

To quantify the irreversible binding of this compound, it is necessary to determine both its binding affinity (K_i) and its rate of covalent bond formation (k_inact).[10][11] This typically involves time-dependent inhibition assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound's interaction with the H2-receptor.

Issue 1: Inconsistent results in agonist dose-response curves in the presence of this compound.
  • Possible Cause 1: Insufficient pre-incubation time.

    • Explanation: For an irreversible antagonist like this compound, the extent of receptor inactivation is time-dependent. Insufficient pre-incubation of the cells or tissue with this compound before adding the agonist (histamine) will result in an underestimation of its inhibitory effect.

    • Solution: Perform a time-dependency study to determine the optimal pre-incubation time required for this compound to achieve maximal inhibition. This involves incubating the experimental system with a fixed concentration of this compound for varying durations before constructing the agonist dose-response curve.

  • Possible Cause 2: this compound concentration is too high.

    • Explanation: At very high concentrations, this compound may exhibit non-specific effects that can confound the interpretation of the results.[12]

    • Solution: Use a range of this compound concentrations in your experiments. Start with concentrations around its expected K_i and titrate upwards. This will help to identify a concentration range where it acts specifically on the H2-receptor.

Issue 2: Difficulty in distinguishing between irreversible and potent, slowly-dissociating reversible antagonism.
  • Possible Cause: The experimental timeframe is not long enough to observe dissociation.

    • Explanation: A pseudo-irreversible antagonist will dissociate from the receptor, but at a very slow rate.[6] If the washout period in your experiment is too short, it may appear as if the binding is irreversible.

    • Solution: Conduct washout experiments. After incubating the cells/tissue with this compound, wash it out and then repeatedly stimulate with the agonist at various time points. If the agonist response gradually recovers over a prolonged period, it suggests slow dissociation (pseudo-irreversible). If there is no recovery, it is indicative of irreversible binding.

Issue 3: Schild plot analysis yields a non-linear relationship or a slope significantly different from 1.0.
  • Possible Cause: this compound is not a competitive antagonist.

    • Explanation: The Schild regression is a tool primarily used to characterize competitive antagonists, where a linear plot with a slope of 1.0 is expected.[13][14] For an insurmountable antagonist like this compound, the assumptions of the Schild analysis are not met, leading to a non-linear plot or a slope that deviates from unity.[15]

    • Solution: Do not rely solely on Schild analysis for characterizing this compound. Instead, employ kinetic binding studies and functional assays that are designed to investigate irreversible inhibitors.

Experimental Protocols

Protocol 1: Determining the Time-Dependency of H2-Receptor Inhibition by this compound

Objective: To determine the optimal pre-incubation time for this compound to achieve maximal inhibition of the H2-receptor.

Methodology:

  • Cell Culture: Culture cells expressing the H2-receptor (e.g., CHO-H2 cells) in appropriate media.

  • Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation:

    • Prepare a solution of this compound at a concentration known to cause significant, but not maximal, inhibition (e.g., 3-5 times its IC50).

    • Incubate separate sets of wells with the this compound solution for varying periods (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Agonist Stimulation: After each pre-incubation period, add a concentration of histamine that elicits a submaximal response (e.g., EC80).

  • Functional Readout: Measure the cellular response, which is typically the accumulation of intracellular cyclic AMP (cAMP) for the Gs-coupled H2-receptor.[12] This can be done using a commercially available cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the histamine response against the pre-incubation time. The time point at which the inhibition reaches a plateau is the optimal pre-incubation time.

Protocol 2: Washout Experiment to Assess Reversibility

Objective: To determine if the binding of this compound to the H2-receptor is reversible.

Methodology:

  • Cell Culture and Preparation: As described in Protocol 1.

  • This compound Incubation: Incubate the cells with a concentration of this compound that produces near-maximal inhibition for the predetermined optimal pre-incubation time. Include a control group with no this compound.

  • Washout:

    • After incubation, remove the this compound-containing medium.

    • Wash the cells multiple times (e.g., 3-5 times) with fresh, warm buffer to remove any unbound this compound.

  • Recovery and Stimulation:

    • Add fresh medium to the cells and incubate for varying recovery periods (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At the end of each recovery period, stimulate the cells with a concentration of histamine that elicits a maximal response (e.g., EC100).

  • Functional Readout: Measure the cAMP response.

  • Data Analysis: Plot the percentage of the maximal histamine response against the recovery time. A lack of recovery of the response over time indicates irreversible binding.

Quantitative Data Summary

ParameterDescriptionTypical Value for this compoundReference
pA2 A measure of the potency of a competitive antagonist. Not directly applicable to this compound due to its insurmountable nature.N/A[4]
IC50 The concentration of an inhibitor that reduces the response by 50%. This value will be time-dependent for this compound.Varies with pre-incubation time[10]
K_i The equilibrium dissociation constant, representing the affinity of the inhibitor for the receptor before covalent bond formation.To be determined experimentally[10]
k_inact The maximal rate of enzyme or receptor inactivation at a saturating concentration of the inhibitor.To be determined experimentally[10]

Visualizations

H2_Receptor_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R H2-Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Activates) H_ion H+ ProtonPump->H_ion Secretes This compound This compound This compound->H2R Irreversibly Binds & Blocks

Caption: H2-Receptor signaling pathway and this compound's mechanism of action.

Washout_Experiment_Workflow start Start: H2-Receptor Expressing Cells incubate Incubate with this compound (or vehicle control) start->incubate wash Washout Step (Remove unbound this compound) incubate->wash recover Recovery Incubation (Varying time points) wash->recover stimulate Stimulate with Histamine recover->stimulate measure Measure cAMP Response stimulate->measure analyze Analyze Data: Plot % Response vs. Recovery Time measure->analyze end Conclusion: Reversible vs. Irreversible analyze->end

Caption: Workflow for a washout experiment to test binding reversibility.

Troubleshooting_Logic start Inconsistent Agonist Dose-Response Curves cause1 Insufficient Pre-incubation Time? start->cause1 cause2 This compound Concentration Too High? start->cause2 solution1 Solution: Perform Time-Dependency Study cause1->solution1 solution2 Solution: Use a Range of Concentrations cause2->solution2 cause3 Non-Specific Effects? cause2->cause3 solution3 Solution: Compare with known non-specific compounds cause3->solution3

Caption: Troubleshooting logic for inconsistent dose-response curves.

References

Validation & Comparative

A Comparative Analysis of Loxtidine and Other H2 Receptor Antagonists for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative potency, experimental evaluation, and signaling pathways of H2 receptor antagonists, with a focus on the insurmountable antagonist, Loxtidine.

This guide provides a comprehensive comparison of this compound with other prominent H2 receptor antagonists, including cimetidine, ranitidine, and famotidine. The focus is on presenting objective performance data, detailed experimental methodologies, and insights into the underlying signaling pathways to support researchers, scientists, and drug development professionals in the field of gastric acid secretion inhibitors.

Potency Comparison of H2 Receptor Antagonists

The efficacy of H2 receptor antagonists is primarily determined by their potency in blocking the H2 receptor and their duration of action. H2 blockers are broadly classified into two categories: competitive (surmountable) antagonists and non-competitive (insurmountable) antagonists.

Competitive Antagonists , such as cimetidine, ranitidine, and famotidine, reversibly bind to the H2 receptor and their inhibitory effect can be overcome by increasing the concentration of the agonist (histamine). Their potency is typically expressed as an IC50 (half maximal inhibitory concentration) or pA2 value. A lower IC50 and a higher pA2 value indicate greater potency.

Insurmountable Antagonists , like this compound, form a strong, long-lasting bond with the H2 receptor, and their effect cannot be easily reversed by increasing the agonist concentration.[1] For these antagonists, a pD'2 value is a more appropriate measure of potency. The pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 50% reduction of the maximal response to an agonist.

The following table summarizes key quantitative data from various studies to facilitate a direct comparison of the potency of these H2 blockers.

H2 Receptor AntagonistType of AntagonismPotency MetricValueReference Tissue/Assay
This compound Insurmountable pD'2 ~7.4 Rat Isolated Gastric Mucosa
FamotidineCompetitiveRelative Potency~8-40x more potent than ranitidine and cimetidine by weightClinical Studies[1]
RanitidineCompetitivepA26.92 ± 0.01Guinea-pig Parietal Cells
CimetidineCompetitiveIC501.6 µmol/lIn vivo (food-stimulated acid secretion)[2]

Note: Direct comparison of pD'2 and pA2/IC50 values should be made with caution as they represent different pharmacological parameters. The data presented is compiled from various sources and experimental conditions may differ.

Famotidine is recognized as a highly potent competitive H2-receptor antagonist, being approximately eight times more potent than ranitidine and 40 times more potent than cimetidine on a weight basis.[1] this compound, as an insurmountable antagonist, demonstrates a prolonged and potent inhibition of gastric acid secretion.[3]

Experimental Protocols

A clear understanding of the methodologies used to generate comparative data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key in vitro and ex vivo assays used to determine the potency of H2 receptor antagonists.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a compound to the H2 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of H2 receptor antagonists.

Materials:

  • [3H]-Tiotidine (radioligand)

  • Cell membranes prepared from cells expressing the H2 receptor (e.g., CHO-H2 cells)

  • Test compounds (this compound, cimetidine, etc.)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]-Tiotidine at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled H2 antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Ex Vivo Guinea Pig Atrium Assay

This functional assay measures the ability of an antagonist to inhibit the positive chronotropic (heart rate) effect of histamine on isolated guinea pig right atria.

Objective: To determine the pA2 value for competitive antagonists or the pD'2 value for insurmountable antagonists.

Materials:

  • Male Hartley guinea pigs

  • Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

  • Histamine (agonist)

  • Test compounds (H2 blockers)

  • Organ bath with a force transducer to measure atrial rate

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect out the heart. Isolate the spontaneously beating right atrium and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the atrium to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable heart rate is achieved.

  • Cumulative Concentration-Response Curve to Histamine: Add increasing concentrations of histamine to the organ bath in a cumulative manner and record the increase in heart rate until a maximal response is achieved.

  • Antagonist Incubation: Wash out the histamine and allow the heart rate to return to baseline. Add a known concentration of the H2 blocker to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Second Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve to histamine.

  • Data Analysis:

    • For competitive antagonists: Plot the log of the histamine concentration versus the response. The rightward shift of the curve in the presence of the antagonist is used to calculate the pA2 value using the Schild equation.

    • For insurmountable antagonists: The depression of the maximal response to histamine is used to calculate the pD'2 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Insurmountable Antagonist) This compound->H2R Insurmountable Blockade Other_H2_Blockers Other H2 Blockers (Competitive Antagonists) Other_H2_Blockers->H2R Competitive Blockade ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_exvivo Ex Vivo Assay A1 Prepare Cell Membranes with H2 Receptors A2 Incubate Membranes with Radioligand ([3H]-Tiotidine) and Test Compound A1->A2 A3 Separate Bound and Free Radioligand (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate IC50 and Ki A4->A5 C Compare Potency of H2 Blockers A5->C B1 Isolate Guinea Pig Right Atrium B2 Record Baseline Heart Rate B1->B2 B3 Generate Histamine Concentration-Response Curve B2->B3 B4 Incubate with H2 Blocker B3->B4 B5 Generate Second Histamine Concentration-Response Curve B4->B5 B6 Calculate pA2 or pD'2 B5->B6 B6->C

Caption: Workflow for Determining H2 Blocker Potency.

References

Loxtidine's Histamine Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histamine receptor cross-reactivity of loxtidine, a potent and long-acting histamine H2 receptor antagonist.[1][2] While this compound's primary therapeutic action is the inhibition of gastric acid secretion through competitive antagonism at the H2 receptor, understanding its potential interactions with other histamine receptor subtypes (H1, H3, and H4) is crucial for a comprehensive pharmacological profile.

Executive Summary

Histamine Receptor Subtypes and Their Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] Each receptor subtype is coupled to a different G protein and initiates a unique intracellular signaling cascade.

  • H1 Receptor: Primarily coupled to Gq/11 proteins. Activation of the H1 receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5]

  • H2 Receptor: Coupled to Gs proteins. Activation of the H2 receptor stimulates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[5]

  • H3 and H4 Receptors: Both are primarily coupled to Gi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]

Comparative Data on this compound Cross-Reactivity

For context, studies on other histamine H2 receptor antagonists have generally shown high selectivity for the H2 receptor over other subtypes.

Experimental Protocols for Determining Histamine Receptor Cross-Reactivity

To definitively assess the cross-reactivity of this compound, a series of in vitro pharmacological assays are required. The following are detailed protocols for standard radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. General Membrane Preparation:

  • Cell Culture: Culture cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) in appropriate media.

  • Homogenization: Harvest the cells and resuspend them in an ice-cold lysis buffer. Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

2. H1 Receptor Binding Assay:

  • Radioligand: [3H]-Mepyramine (a selective H1 antagonist).

  • Procedure: Incubate the prepared membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound (this compound).

  • Detection: Separate bound from unbound radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

3. H2 Receptor Binding Assay:

  • Radioligand: [3H]-Tiotidine (a selective H2 antagonist).

  • Procedure: Follow the same general procedure as the H1 binding assay, using membranes expressing the H2 receptor.

4. H3 and H4 Receptor Binding Assays:

  • Radioligands: [3H]-Nα-methylhistamine (for H3) or [3H]-Histamine (for H4).

  • Procedure: Follow the same general procedure, using membranes expressing the respective receptors.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the efficacy of a compound.

1. H1 Receptor Functional Assay (Intracellular Calcium Mobilization):

  • Principle: H1 receptor activation leads to an increase in intracellular calcium.

  • Procedure:

    • Plate cells expressing the H1 receptor in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound (this compound) followed by a fixed concentration of a known H1 agonist (e.g., histamine).

    • Measure the change in fluorescence using a plate reader.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50).

2. H2 Receptor Functional Assay (cAMP Accumulation):

  • Principle: H2 receptor activation increases intracellular cAMP levels.

  • Procedure:

    • Plate cells expressing the H2 receptor.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Stimulate the cells with a known H2 agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50).

3. H3 and H4 Receptor Functional Assays (cAMP Inhibition):

  • Principle: H3 and H4 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels.

  • Procedure:

    • Plate cells expressing the H3 or H4 receptor.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) and a known H3 or H4 agonist.

    • Measure the intracellular cAMP concentration.

  • Analysis: Determine the concentration of the test compound that reverses the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways of Histamine Receptors

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 Histamine H1R H1 Receptor H1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC H2 Histamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim activates ATP_stim ATP AC_stim->ATP_stim converts cAMP_stim ↑ cAMP ATP_stim->cAMP_stim PKA Protein Kinase A (PKA) cAMP_stim->PKA H34 Histamine H34R H3/H4 Receptor H34->H34R Gio Gi/o H34R->Gio AC_inhib Adenylyl Cyclase (AC) Gio->AC_inhib inhibits ATP_inhib ATP AC_inhib->ATP_inhib X cAMP_inhib ↓ cAMP ATP_inhib->cAMP_inhib Workflow start Start: Test Compound (this compound) binding Radioligand Binding Assays start->binding functional Functional Assays start->functional h1_bind H1 Receptor ([3H]-Mepyramine) binding->h1_bind h2_bind H2 Receptor ([3H]-Tiotidine) binding->h2_bind h3_bind H3 Receptor ([3H]-Nα-methylhistamine) binding->h3_bind h4_bind H4 Receptor ([3H]-Histamine) binding->h4_bind h1_func H1 Receptor (Ca²⁺ Mobilization) functional->h1_func h2_func H2 Receptor (cAMP Accumulation) functional->h2_func h34_func H3/H4 Receptors (cAMP Inhibition) functional->h34_func data Data Analysis (Ki, IC50/EC50 values) h1_bind->data h2_bind->data h3_bind->data h4_bind->data h1_func->data h2_func->data h34_func->data end Determine Cross-Reactivity Profile data->end

References

Validating the Selectivity of Loxtidine for the H2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Loxtidine with other histamine H2 receptor antagonists, focusing on the validation of its selectivity for the H2 receptor. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of this potent, long-acting antagonist.

Introduction to this compound and H2 Receptor Antagonism

This compound is a potent and long-acting histamine H2 receptor antagonist, distinguished by its insurmountable mechanism of action.[1][2] Unlike competitive antagonists such as cimetidine, ranitidine, and famotidine, which reversibly bind to the H2 receptor, this compound's interaction is not readily reversed by increasing concentrations of histamine.[1] This property contributes to its prolonged duration of action in suppressing gastric acid secretion.[3]

The selectivity of any H2 receptor antagonist is a critical determinant of its therapeutic efficacy and safety profile. Off-target binding to other histamine receptor subtypes (H1, H3, and H4) can lead to undesirable side effects. Therefore, rigorous validation of a compound's selectivity is a cornerstone of preclinical drug development.

Comparative Analysis of Receptor Binding Affinity

A key method for determining selectivity is through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.

However, for context and comparison, the following table summarizes the binding affinities of commonly used H2 receptor antagonists for the H2 receptor.

CompoundH2 Receptor Ki (nM)
Famotidine~1
Ranitidine~10
Cimetidine~40

Note: These values are approximate and can vary depending on the experimental conditions.

Functional Selectivity: Assessing Downstream Signaling

Beyond binding affinity, functional assays are crucial to determine how a compound affects receptor signaling. The H2 receptor is a Gs protein-coupled receptor (GPCR), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. Functional assays for H2 receptor antagonists typically measure their ability to inhibit this histamine-induced cAMP production.

The following table outlines the expected outcomes of a functional cAMP assay comparing this compound with other H2 antagonists.

CompoundExpected IC50 (nM) at H2 Receptor
This compoundPotent inhibition
Famotidine~1-5
Ranitidine~20-50
Cimetidine~100-200

Note: IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response to an agonist and can vary based on assay conditions.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Histamine H2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human histamine H2 receptor through competition with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human H2 receptor.

  • Radioligand: [³H]-Tiotidine (a potent H2 antagonist).

  • Test compounds: this compound and comparator antagonists (e.g., famotidine, ranitidine, cimetidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding wells: 25 µL of assay buffer.

    • Non-specific Binding (NSB) wells: 25 µL of a high concentration of a non-labeled H2 antagonist (e.g., 10 µM Tiotidine).

    • Competition wells: 25 µL of varying concentrations of the test compound.

  • Radioligand Addition: Add 25 µL of [³H]-Tiotidine (at a final concentration close to its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the H2 receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for H2 Receptor Antagonism

Objective: To determine the potency (IC50) of a test compound in inhibiting histamine-stimulated cAMP production in cells expressing the human H2 receptor.

Materials:

  • Cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and reagents.

  • Test compounds: this compound and comparator antagonists.

  • Histamine (agonist).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the H2 receptor-expressing cells into 384-well plates and culture overnight.

  • Compound Addition: On the day of the assay, remove the culture medium and add varying concentrations of the test compound (antagonist) to the cells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control wells.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Normalize the data with the basal (no histamine) and maximal (histamine alone) response wells. Plot the percentage of inhibition against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the experimental processes and biological context, the following diagrams are provided.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B_Prep Membrane Preparation B_Incubate Incubation with Radioligand & Competitor B_Prep->B_Incubate B_Filter Filtration & Washing B_Incubate->B_Filter B_Detect Scintillation Counting B_Filter->B_Detect B_Analyze Data Analysis (Ki) B_Detect->B_Analyze F_Seed Cell Seeding F_Antagonist Antagonist Pre-incubation F_Seed->F_Antagonist F_Agonist Agonist Stimulation F_Antagonist->F_Agonist F_Detect cAMP Detection F_Agonist->F_Detect F_Analyze Data Analysis (IC50) F_Detect->F_Analyze

Caption: Experimental Workflows for Selectivity Validation.

Conclusion

This compound stands out as a potent, long-acting, and insurmountable H2 receptor antagonist. While its high affinity for the H2 receptor is well-established, a comprehensive, quantitative assessment of its selectivity against other histamine receptor subtypes (H1, H3, and H4) from publicly available data is challenging. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the selectivity profile of this compound and other H2 receptor antagonists. Such studies are essential for a thorough understanding of their pharmacological properties and for the development of safer and more effective therapeutics for acid-related disorders.

References

Comparative Analysis of Loxtidine and Cimetidine's Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the side effect profiles of two histamine H2-receptor antagonists, Loxtidine and Cimetidine. This compound, a potent and long-acting antagonist, was withdrawn from development due to safety concerns arising from preclinical studies. Cimetidine, the first clinically used H2-receptor antagonist, has a well-documented side effect profile from extensive clinical use. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the key side effects associated with this compound and Cimetidine. It is critical to note that the data for this compound is derived from preclinical animal studies, as it was never marketed for human use. In contrast, the data for Cimetidine is based on extensive clinical trials and post-marketing surveillance in humans.

Side Effect CategoryThis compound (Preclinical Data)Cimetidine (Clinical Data)
Gastrointestinal Gastric Carcinoid Tumors: Observed in long-term (116-week) studies in rats.[1] This was the primary reason for the cessation of its development.Gastrointestinal Disturbances: Diarrhea or constipation may occur.[2]
Endocrine Not extensively studied in a clinical setting.Anti-androgenic Effects: Gynecomastia (breast development in males) and reversible impotence can occur, particularly with high doses (over 5 g/day ).[3] The incidence of gynecomastia is generally low, reported at less than 1%. These effects are linked to cimetidine's ability to act as an androgen receptor antagonist.[4][5]
Central Nervous System (CNS) Not extensively studied in a clinical setting.CNS Effects: Headache, dizziness, drowsiness, and in some cases, confusion, delirium, and hallucinations have been reported.[3][6] These effects are more common in the elderly and patients with impaired renal or hepatic function.[3]
Hepatic Not identified as a primary concern in preclinical studies.Hepatotoxicity: Rare instances of cimetidine-induced hepatitis have been reported, suggesting a possible hypersensitivity reaction.[3]
Renal Not identified as a primary concern in preclinical studies.Renal Effects: Can cause a reversible increase in serum creatinine levels.[3] Rare cases of interstitial nephritis have occurred.[7]
Drug Interactions Not applicable due to withdrawal from development.Cytochrome P450 Inhibition: Cimetidine is a known inhibitor of several cytochrome P450 enzymes, leading to clinically significant interactions with numerous drugs, including warfarin, theophylline, and phenytoin.[8][6][9][10]

Experimental Protocols

This compound: Long-Term Carcinogenicity Study in Rats

The primary evidence for this compound's major adverse effect comes from long-term animal toxicology studies. A representative protocol is summarized below:

  • Objective: To assess the carcinogenic potential of this compound after long-term oral administration in rats.

  • Study Design: A chronic toxicity study lasting 116 weeks.[1]

  • Animals: A total of 378 rats were used, divided into three treatment groups and a control group of 228 rats.[1]

  • Dosage: this compound was administered orally at doses of 50, 185, or 685 mg/kg/day.[1]

  • Observations: Animals were monitored for clinical signs of toxicity, and tissues were examined for pathological changes at the end of the study.

  • Key Findings: The study revealed the formation of carcinoid tumors in the gastric fundus of treated rats. The first tumor was detected after 712 days of treatment. Interestingly, there was no clear dose-response relationship for tumor formation.[1] The development of these tumors is believed to be a consequence of prolonged achlorhydria (lack of stomach acid) induced by the potent and long-acting H2-receptor blockade of this compound.[1]

Cimetidine: Meta-Analysis of Randomized Clinical Trials

The side effect profile of Cimetidine has been established through numerous clinical trials. A meta-analysis of such trials provides a robust overview:

  • Objective: To determine the frequency of adverse reactions in patients treated with Cimetidine for acute acid-peptic disorders.

  • Study Design: A meta-analysis of 24 randomized, double-blind, placebo-controlled trials.[11]

  • Patient Population: The analysis included 622 patients assigned to receive Cimetidine and 516 patients assigned to a placebo.[11]

  • Data Collection: Data on all reported adverse reactions were pooled and analyzed.

  • Key Findings: The overall rate of reported adverse reactions was 10.9% for the Cimetidine group and 10.1% for the placebo group, a difference that was not statistically significant.[11] This suggests that in short-term use for acute conditions, the frequency of common side effects with Cimetidine is comparable to that of a placebo.[11] However, specific side effects like anti-androgenic effects and drug interactions are well-established from other studies and post-marketing data.[3][8][7]

Signaling Pathways and Mechanisms of Side Effects

This compound: Proposed Pathway to Gastric Carcinoid Tumors

The development of gastric carcinoid tumors with this compound is hypothesized to be an indirect effect of its potent and sustained pharmacological action. The proposed signaling pathway involves profound and long-lasting achlorhydria, which leads to a compensatory increase in the hormone gastrin (hypergastrinemia). Chronic hypergastrinemia is known to have a trophic, or growth-promoting, effect on enterochromaffin-like (ECL) cells in the stomach, which can lead to hyperplasia and, eventually, the formation of carcinoid tumors.

G This compound This compound H2_Blockade Potent & Sustained Histamine H2 Receptor Blockade This compound->H2_Blockade Achlorhydria Profound Achlorhydria (Low Stomach Acid) H2_Blockade->Achlorhydria Hypergastrinemia Hypergastrinemia (Increased Gastrin Secretion) Achlorhydria->Hypergastrinemia Compensatory Response ECL_Hyperplasia ECL Cell Hyperplasia (Increased Cell Growth) Hypergastrinemia->ECL_Hyperplasia Trophic Effect Carcinoid_Tumor Gastric Carcinoid Tumor ECL_Hyperplasia->Carcinoid_Tumor

Caption: Proposed mechanism for this compound-induced gastric carcinoid tumors in rats.

Cimetidine: Mechanisms of Key Side Effects

Cimetidine's notable side effects stem from two primary mechanisms: its anti-androgenic activity and its inhibition of the cytochrome P450 enzyme system.

  • Anti-androgenic Effects: Cimetidine can competitively antagonize the androgen receptor, blocking the action of testosterone and dihydrotestosterone.[5] This action, although weak, is responsible for side effects like gynecomastia and impotence, especially at higher doses.[3][8]

G Cimetidine Cimetidine Androgen_Receptor Androgen Receptor Cimetidine->Androgen_Receptor Competitively Blocks Androgenic_Effects Normal Androgenic Effects Androgen_Receptor->Androgenic_Effects Leads to Gynecomastia Gynecomastia / Impotence Androgen_Receptor->Gynecomastia Leads to (when blocked) Testosterone Testosterone / DHT Testosterone->Androgen_Receptor Binds to G cluster_liver Hepatic Metabolism CYP450 Cytochrome P450 Enzymes Metabolites Inactive Metabolites CYP450->Metabolites Produces Drug_A Co-administered Drug (e.g., Warfarin) Drug_A->CYP450 Metabolized by Increased_Toxicity Increased Plasma Levels & Potential for Toxicity Drug_A->Increased_Toxicity Results in Cimetidine Cimetidine Cimetidine->CYP450 Inhibits

References

An In Vivo Comparative Analysis of Loxtidine and Famotidine: Duration of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two histamine H2-receptor antagonists reveals significant differences in their duration of gastric acid suppression, stemming from their distinct mechanisms of action. This guide synthesizes available in vivo data for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of loxtidine's prolonged, insurmountable blockade versus famotidine's competitive and shorter-acting profile.

Executive Summary

This compound, an insurmountable histamine H2-receptor antagonist, demonstrates a significantly longer duration of action, leading to prolonged periods of achlorhydria. In contrast, famotidine, a competitive H2-receptor antagonist, exhibits a potent but shorter-lived suppression of gastric acid. This fundamental difference in receptor interaction kinetics is the primary determinant of their respective in vivo activities. While direct comparative in vivo studies with side-by-side quantitative data on duration are limited, analysis of individual studies provides a clear picture of their distinct temporal effects on gastric pH.

Mechanism of Action: A Tale of Two Antagonists

The differing durations of action between this compound and famotidine are rooted in their molecular interactions with the histamine H2 receptor on gastric parietal cells.

  • Famotidine acts as a competitive antagonist . It reversibly binds to the H2 receptor, competing with histamine. Its effect is concentration-dependent, and as the drug is metabolized and cleared from the plasma, histamine can once again bind to the receptor, resuming acid secretion.[1][2]

  • This compound is an insurmountable antagonist . It binds to the H2 receptor in a manner that is not easily reversed or overcome by increasing concentrations of histamine. This results in a persistent blockade of the receptor, leading to a much longer-lasting suppression of gastric acid secretion.[1][2][3]

The following diagram illustrates the distinct signaling pathways and points of inhibition for these two classes of H2-receptor antagonists.

cluster_ParietalCell Gastric Parietal Cell cluster_Antagonists H2-Receptor Antagonists Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen Famotidine Famotidine (Competitive) Famotidine->H2R Reversibly Blocks This compound This compound (Insurmountable) This compound->H2R Persistently Blocks

Mechanism of Action of H2-Receptor Antagonists.

Comparative In Vivo Duration of Action

The following table summarizes the available in vivo data on the duration of action for this compound and famotidine. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparison.

ParameterThis compoundFamotidine
Mechanism of Action Insurmountable H2-Receptor Antagonist[1][2]Competitive H2-Receptor Antagonist[1][2]
Duration of Action Prolonged, with effects lasting throughout a 24-hour period with twice-daily dosing.[4] Can induce prolonged achlorhydria.[5]Approximately 10-12 hours after a single oral dose.[6]
Supporting In Vivo Data A 40 mg twice-daily dose in healthy volunteers rendered gastric contents virtually anacid throughout a 24-hour study period.[4] Long-term administration in rats resulted in prolonged achlorhydria.[5]A single oral dose of 20-40 mg has an antisecretory effect that lasts for around 10 to 12 hours.[6]

Experimental Protocols

This compound: 24-Hour Gastric Secretion Study in Humans

A key study evaluating the duration of action of this compound involved healthy human volunteers and measured intragastric pH over a 24-hour period.

  • Study Design: The study assessed the gastric inhibitory effects of this compound in healthy volunteers.

  • Dosing: Doses of 20, 40, and 80 mg were administered in the evening. A separate arm of the study involved a 40 mg dose given twice daily.

  • Data Collection: Intragastric pH was monitored over a 24-hour period. Nocturnal acid and pepsin secretion were also measured.

  • Key Findings: Evening doses of 20, 40, and 80 mg significantly reduced nocturnal acid secretion and increased the median 24-hour intragastric pH.[4] Importantly, the 40 mg twice-daily dose resulted in a state of virtual anacidity throughout the entire 24-hour observation period.[4]

The workflow for this type of clinical study is outlined below.

cluster_Workflow Experimental Workflow: 24-Hour Gastric pH Monitoring A Volunteer Screening and Enrollment B Baseline Gastric pH Measurement A->B C Administration of this compound or Placebo B->C D Continuous 24-Hour Intragastric pH Monitoring C->D E Data Analysis: Median pH and Acid Secretion D->E F Comparison of Treatment Groups E->F

References

Loxtidine as a Reference Compound in H2 Antagonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histamine H2 receptor antagonist screening, the selection of an appropriate reference compound is paramount for the validation and interpretation of experimental results. While classical antagonists like cimetidine, ranitidine, and famotidine have been extensively used, the unique pharmacological properties of loxtidine present a compelling case for its consideration as a specialized reference compound. This guide provides a comprehensive comparison of this compound with other commonly used H2 antagonists, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their screening campaigns.

Unraveling the unique mechanism of this compound

This compound distinguishes itself from other H2 antagonists by its classification as a potent, long-acting, and insurmountable antagonist. Unlike competitive antagonists such as cimetidine, ranitidine, and famotidine, which reversibly bind to the H2 receptor and whose inhibition can be overcome by increasing concentrations of the agonist (histamine), this compound's antagonism is not readily reversible. This "insurmountable" characteristic suggests a mechanism that may involve a very slow dissociation from the receptor or a covalent interaction, leading to a prolonged and profound suppression of receptor activity. This property makes this compound a valuable tool for studying the consequences of sustained H2 receptor blockade.

Comparative Pharmacological Data

To provide a clear quantitative comparison, the following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound's counterparts. It is important to note that due to its insurmountable nature, a simple equilibrium dissociation constant (Ki) or IC50 from a competitive functional assay is not fully representative of this compound's activity in the same manner as it is for competitive antagonists.

CompoundType of AntagonismBinding Affinity (Ki)Functional Potency (IC50)
This compound InsurmountableNot applicableNot applicable
Cimetidine Competitive586 nM[1]140 - 1000 nM, 4500 nM[2]
Ranitidine CompetitiveNot readily available1200 nM[2]
Famotidine Competitive14 nM[1]33 nM, 39 nM[1][3]

Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective drug screening. Below are detailed methodologies for key experiments used to characterize H2 receptor antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the H2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H2 receptor.

Materials:

  • Human H2 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)

  • [³H]-Tiotidine (Radioligand)

  • Unlabeled tiotidine (for non-specific binding)

  • Test compounds (this compound, Cimetidine, Ranitidine, Famotidine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw the H2 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-Tiotidine (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of [³H]-Tiotidine, 50 µL of unlabeled tiotidine (1 µM final concentration), and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of [³H]-Tiotidine, 50 µL of test compound at various concentrations, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting NSB from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]

Functional cAMP Assay

This cell-based assay measures the ability of an antagonist to inhibit the histamine-induced production of cyclic AMP (cAMP), a downstream second messenger of H2 receptor activation.

Objective: To determine the functional potency (IC50) of an H2 receptor antagonist.

Materials:

  • Cells stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293)

  • Histamine (agonist)

  • Test compounds (this compound, Cimetidine, Ranitidine, Famotidine)

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Cell Seeding: Seed the H2 receptor-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add stimulation buffer containing various concentrations of the test compound. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add histamine at a final concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Normalize the data with the basal (no histamine) and maximal histamine-stimulated responses. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.[6]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the H2 receptor signaling pathway and a typical experimental workflow for H2 antagonist screening.

H2_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Insurmountable Antagonist) This compound->H2R Blocks (Irreversibly) Competitive_Antagonist Competitive Antagonist (e.g., Cimetidine, Famotidine) Competitive_Antagonist->H2R Blocks (Reversibly) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates

Caption: Histamine H2 receptor signaling pathway and points of antagonist intervention.

H2_Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., High-Throughput cAMP Assay) start->primary_screen hit_id Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_id dose_response Dose-Response Analysis (Determine IC50 values) hit_id->dose_response binding_assay Secondary Screen (Radioligand Binding Assay to determine Ki) dose_response->binding_assay selectivity Selectivity Profiling (Test against other histamine receptor subtypes) binding_assay->selectivity insurmountable Characterize Mechanism (Washout experiments to identify insurmountable antagonists) selectivity->insurmountable lead_opt Lead Optimization insurmountable->lead_opt

Caption: A typical experimental workflow for screening and characterizing H2 receptor antagonists.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Loxtidine and other histamine H2 receptor antagonists, focusing on their propensity to induce hypergastrinemia. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these compounds and outlines detailed methodologies for further investigation.

Introduction: The Mechanism of H2 Receptor Antagonists and Hypergastrinemia

Histamine H2 receptor antagonists are a class of drugs that inhibit gastric acid secretion by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. This reduction in gastric acidity, a condition known as hypochlorhydria or achlorhydria, disrupts the negative feedback loop that normally suppresses the release of gastrin. Gastrin, a peptide hormone that stimulates the secretion of gastric acid, is consequently produced in excess, leading to a state of hypergastrinemia.

This compound, a potent and long-acting H2 receptor antagonist, has been notably associated with significant and sustained hypergastrinemia. This guide will delve into the quantitative evidence supporting this link and compare it with other widely used H2 blockers, including cimetidine, ranitidine, and famotidine.

Comparative Analysis of Hypergastrinemia Induction

The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of this compound and other H2 receptor antagonists on plasma gastrin levels.

Table 1: Comparative Effects of H2 Receptor Antagonists on Fasting Serum Gastrin Levels in Humans
DrugDosageDuration of TreatmentMean Fasting Gastrin LevelPercentage Increase from Baseline/ControlReference
Cimetidine 800 mg daily8 weeksNot specified, but rise failed to reach significance-[1]
Ranitidine 300 mg daily8 weeksNot specified, but rise failed to reach significance-[1]
Famotidine --Significantly higher than cimetidine-[2][3]
Cimetidine --Lowest among the three compared-[2][3]
Ranitidine --Intermediate between famotidine and cimetidine-[2][3]

Note: A study by Ohsawa et al. (2002) found that in the fasting state, serum gastrin levels were significantly higher during famotidine therapy compared to cimetidine therapy[2][3]. The pattern of gastrin change with ranitidine was intermediate between the other two drugs[2][3].

Table 2: Comparative Effects of H2 Receptor Antagonists on Plasma Gastrin Levels in Rats
DrugDosageDuration of TreatmentMean Plasma Gastrin Level (pmol/L)Fold Increase from ControlReference
This compound 10 mg/kg/day1 week181 ± 27~5.0[4]
This compound 70 mg/kg/day1 week278 ± 26~7.7[4]
Ranitidine 60 mg/kg (single dose)24 hours312 ± 20 pg/ml-[5]
Famotidine 20 mg/kg (single dose)24 hours483 ± 28 pg/ml-[5]
Control Vehicle (saline)1 week36 ± 81.0[4]

Note: Data from Decktor et al. (1989) is presented in pg/ml and represents peak plasma gastrin levels. A direct conversion to pmol/L without the molecular weight of rat gastrin is not feasible; however, the data is included to show the relative hypergastrinemic effect of single doses of ranitidine and famotidine[5].

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below is a generalized methodology for a comparative study evaluating the effects of H2 receptor antagonists on plasma gastrin levels in a rodent model.

Objective: To compare the effects of this compound, cimetidine, ranitidine, and famotidine on fasting plasma gastrin concentrations in rats.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound, cimetidine, ranitidine, famotidine

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Apparatus for oral gavage

  • EDTA-coated microtubes for blood collection

  • Centrifuge

  • -80°C freezer

  • Commercially available rat gastrin ELISA kit

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment, with free access to standard chow and water.

  • Grouping and Dosing: Randomly assign rats to five groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage)

    • Group 2: this compound (e.g., 10 mg/kg, oral gavage)

    • Group 3: Cimetidine (e.g., 100 mg/kg, oral gavage)

    • Group 4: Ranitidine (e.g., 50 mg/kg, oral gavage)

    • Group 5: Famotidine (e.g., 20 mg/kg, oral gavage)

    • Note: Doses should be based on established literature to achieve equivalent levels of gastric acid inhibition.

  • Drug Administration: Administer the assigned treatment orally once daily for a predetermined period (e.g., 7 or 14 days).

  • Fasting: Following the final dose, fast the rats overnight (approximately 16 hours) with free access to water.

  • Blood Collection: Anesthetize the rats (e.g., with isoflurane) and collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Immediately place the blood tubes on ice. Centrifuge the samples at 3000 rpm for 15 minutes at 4°C.

  • Sample Storage: Collect the supernatant (plasma) and store at -80°C until analysis.

  • Gastrin Measurement: Thaw the plasma samples on ice. Determine the concentration of gastrin in each sample using a rat gastrin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare gastrin levels between the different treatment groups and the control group. A p-value of <0.05 is typically considered statistically significant.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Parietal Cell Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds to Proton Pump (H+/K+ ATPase) Proton Pump (H+/K+ ATPase) H2 Receptor->Proton Pump (H+/K+ ATPase) Activates H+ (Acid) H+ (Acid) Proton Pump (H+/K+ ATPase)->H+ (Acid) Secretes This compound This compound This compound->H2 Receptor Blocks

Caption: Mechanism of Action of this compound on Gastric Acid Secretion.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization into Treatment Groups Randomization into Treatment Groups Animal Acclimatization->Randomization into Treatment Groups Daily Oral Administration of H2 Blocker or Vehicle Daily Oral Administration of H2 Blocker or Vehicle Randomization into Treatment Groups->Daily Oral Administration of H2 Blocker or Vehicle Overnight Fasting Overnight Fasting Daily Oral Administration of H2 Blocker or Vehicle->Overnight Fasting Blood Collection & Plasma Separation Blood Collection & Plasma Separation Overnight Fasting->Blood Collection & Plasma Separation Gastrin Measurement (ELISA) Gastrin Measurement (ELISA) Blood Collection & Plasma Separation->Gastrin Measurement (ELISA) Statistical Analysis Statistical Analysis Gastrin Measurement (ELISA)->Statistical Analysis End End Statistical Analysis->End

Caption: Experimental Workflow for Comparative Analysis of H2 Blockers.

G This compound Administration This compound Administration Blockade of H2 Receptors Blockade of H2 Receptors This compound Administration->Blockade of H2 Receptors Inhibition of Gastric Acid Secretion Inhibition of Gastric Acid Secretion Blockade of H2 Receptors->Inhibition of Gastric Acid Secretion Increased Gastric pH (Achlorhydria) Increased Gastric pH (Achlorhydria) Inhibition of Gastric Acid Secretion->Increased Gastric pH (Achlorhydria) Stimulation of G-Cells Stimulation of G-Cells Increased Gastric pH (Achlorhydria)->Stimulation of G-Cells Negative feedback removal Increased Gastrin Secretion (Hypergastrinemia) Increased Gastrin Secretion (Hypergastrinemia) Stimulation of G-Cells->Increased Gastrin Secretion (Hypergastrinemia)

Caption: Logical Pathway from this compound to Hypergastrinemia.

Conclusion

The available data strongly supports the link between the administration of H2 receptor antagonists and the development of hypergastrinemia, with the potency and duration of acid suppression appearing to be key factors. This compound, as a potent and long-acting agent, demonstrates a marked effect on elevating plasma gastrin levels. Comparative studies suggest that among other H2 blockers, famotidine may induce a greater gastrin response than cimetidine, with ranitidine having an intermediate effect[2][3].

For researchers in drug development, a thorough understanding of this physiological response is critical. The long-term consequences of sustained hypergastrinemia, including the potential for trophic effects on the gastric mucosa and the theoretical risk of enterochromaffin-like (ECL) cell hyperplasia, warrant careful consideration in the preclinical and clinical evaluation of new acid-suppressing therapies. The experimental protocol provided in this guide offers a framework for conducting robust comparative studies to further elucidate the differential effects of various H2 receptor antagonists on gastrin homeostasis.

References

Comparative Analysis of Trophic Effects Induced by Loxtidine and Other H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the trophic effects of Loxtidine in comparison to other histamine H2 receptor antagonists. This document provides a detailed overview of supporting experimental data, methodologies, and the underlying signaling pathways.

The long-term administration of potent, long-acting histamine H2 receptor antagonists, such as this compound, has been shown to induce trophic effects on the gastric mucosa, primarily characterized by an increase in the number of enterochromaffin-like (ECL) cells.[1][2] This effect is largely attributed to the profound and sustained inhibition of gastric acid secretion, which leads to hypergastrinemia. Gastrin, a key hormone regulating gastric acid secretion, also exerts a trophic influence on the gastric mucosa, particularly on ECL cells.[1][3] This guide provides a comparative analysis of the trophic effects of this compound against other H2 receptor antagonists, supported by experimental data from studies in rats.

Quantitative Comparison of Trophic Effects

The following table summarizes the key quantitative data from various studies investigating the trophic effects of this compound and other H2 receptor antagonists on the rat gastric mucosa.

DrugDosage and DurationChange in Stomach/Oxyntic Mucosa WeightChange in ECL Cell PopulationReference
This compound 80 mg/kg/day (gavage) for 3 monthsStomach and oxyntic mucosa weights were elevated (specific percentage not stated in this study)ECL cell density was slightly higher than in omeprazole-treated rats.[4][4]
This compound Not specified, for 5 monthsWhole stomach: +12.7% Oxyntic mucosa: +27.5%Pronounced and significant increase.[2][5][2][5]
Ranitidine 2 g/kg/day (in diet) for 2 yearsIncrease in stomach weight, identified as increased folding of the gastric mucosa.[3]Pronounced hyperplasia of gastric ECL cells.[1][3][1][3]
Ranitidine Infusion (dose not specified) for 28 daysNot specifiedIncreased by over 100%.[6][6]
Cimetidine 150-200 mg/kg/day (in drinking water) for up to 12 monthsNo significant effect on epithelial proliferation.[7]No significant effect on epithelial proliferation.[7][7]
Famotidine Data on long-term trophic effects regarding stomach weight and ECL cell hyperplasia in rats is limited in the provided search results.Not availableNot available
Omeprazole (Proton Pump Inhibitor) 100 µmol/kg (gavage) for 3 monthsStomach and oxyntic mucosa weights were elevated.[4]ECL cell density was slightly lower than in this compound-treated rats.[4][4]

Signaling Pathway of H2 Receptor Antagonist-Induced Trophic Effects

The primary mechanism driving the trophic effects of H2 receptor antagonists involves the interplay between gastric acid secretion, gastrin release, and the subsequent stimulation of ECL cells. The following diagram illustrates this signaling pathway.

G Parietal_Cell Parietal Cell Gastric_Acid Gastric Acid (HCl) Parietal_Cell->Gastric_Acid Secretes G_Cell G-Cell Gastrin Gastrin G_Cell->Gastrin Secretes ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases Trophic_Effects Trophic Effects: - ECL Cell Hyperplasia - Increased Mucosal Weight ECL_Cell->Trophic_Effects Leads to H2_Antagonist H2 Receptor Antagonist (e.g., this compound) H2_Receptor H2 Receptor H2_Antagonist->H2_Receptor Blocks Histamine->H2_Receptor Stimulates H2_Receptor->Parietal_Cell Activates Gastric_Acid->G_Cell Inhibits (Negative Feedback) Gastrin->ECL_Cell Stimulates

Signaling pathway of H2 antagonist-induced trophic effects.

Experimental Protocols

The following is a generalized methodology for assessing the trophic effects of H2 receptor antagonists in a rat model, based on the protocols described in the cited literature.

1. Animal Model and Dosing:

  • Species: Sprague-Dawley or Wistar rats are commonly used.[2][7]

  • Drug Administration: The test compound (e.g., this compound, ranitidine) and a vehicle control are administered to respective groups of animals. The route of administration can be oral gavage, in drinking water, or as a dietary admixture for long-term studies.[3][4][7]

  • Duration: Long-term studies typically range from several weeks to months, or even up to two years, to observe significant trophic changes.[1][2]

2. Sample Collection and Preparation:

  • At the end of the treatment period, animals are euthanized, and their stomachs are promptly excised.

  • The stomach is opened along the greater curvature, and the contents are washed with saline.

  • The whole stomach is weighed.

  • The oxyntic (acid-secreting) mucosa is carefully dissected from the underlying muscle layers and weighed.

3. Histological and Cellular Analysis:

  • Tissue Fixation and Processing: Samples of the oxyntic mucosa are fixed in a suitable fixative (e.g., 10% formalin), processed, and embedded in paraffin.

  • Staining: Sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphological assessment. Specific immunohistochemical staining is performed to identify and quantify ECL cells, often using antibodies against chromogranin A or histidine decarboxylase.[3]

  • Cell Quantification: The number of ECL cells is determined by counting positively stained cells in a defined area or per unit length of the mucosa under a microscope.

4. Biochemical Analysis:

  • Protein Content: A portion of the oxyntic mucosa can be homogenized to determine the total protein content, often using methods like the Lowry assay.[2]

  • Gastrin Levels: Blood samples are collected to measure plasma gastrin concentrations using radioimmunoassay (RIA) or ELISA.

5. Statistical Analysis:

  • Data from the treated and control groups are compared using appropriate statistical tests, such as the t-test or ANOVA, to determine the significance of any observed differences.

The following diagram outlines the general workflow for these experimental procedures.

G Start Start: Animal Dosing Euthanasia Euthanasia & Stomach Excision Start->Euthanasia Weighing Stomach & Oxyntic Mucosa Weighing Euthanasia->Weighing Histology Histological Processing Euthanasia->Histology Biochemistry Biochemical Analysis Euthanasia->Biochemistry Data_Analysis Data Analysis Weighing->Data_Analysis Staining H&E and Immuno- histochemical Staining Histology->Staining Quantification ECL Cell Quantification Staining->Quantification Quantification->Data_Analysis Gastrin_Assay Plasma Gastrin Measurement Biochemistry->Gastrin_Assay Gastrin_Assay->Data_Analysis

Experimental workflow for assessing trophic effects.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Loxtidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial operational and logistical guidance for the proper disposal of Loxtidine, a discontinued investigational drug. Due to its classification as a potential carcinogen, stringent adherence to these procedures is necessary to ensure personnel safety and environmental protection.

This compound: Chemical and Safety Profile

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol[2]
Molecular Formula C₁₉H₂₉N₅O₂[2]
Molar Mass 359.474 g·mol⁻¹[1]
CAS Number 76956-02-0[2]

Personnel Protective Equipment (PPE)

Given the potential carcinogenic nature of this compound, all personnel handling the compound, including for disposal, must wear the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Collect all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[4][5]

  • The container should be made of a material compatible with this compound and any solvents used. It must have a secure, tight-fitting lid.[4]

Step 2: Labeling of Hazardous Waste

  • Obtain official hazardous waste labels from your institution's Environmental Health and Safety (EHS) department.[4]

  • Affix the label to the waste container and fill it out completely and legibly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The concentration and quantity of the waste

    • The name and contact information of the Principal Investigator or responsible person

    • The accumulation start date

Step 3: Storage of Hazardous Waste

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory that generated the waste.[4]

  • The SAA should be in a secure, well-ventilated area, away from general laboratory traffic.

  • Ensure that this compound waste is not stored with incompatible chemicals.

Step 4: Arranging for Disposal

  • Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a pickup.[4]

  • Follow your institution's specific procedures for requesting a hazardous waste collection.

  • The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal, which is typically high-temperature incineration.[3][6][7]

Decontamination of Surfaces and Equipment

  • Any surfaces or non-disposable equipment that come into contact with this compound should be decontaminated.

  • Use a suitable solvent or cleaning agent that is known to be effective for similar compounds. Consult with your EHS department for recommended decontamination procedures.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

Experimental Protocols

As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not applicable. The primary protocol is the step-by-step disposal procedure outlined above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

LoxtidineDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe container Select Compatible Hazardous Waste Container ppe->container label_container Label Container with Hazardous Waste Label container->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Disposal via High-Temperature Incineration by Licensed Contractor contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Loxtidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Loxtidine, a potent histamine H2-receptor antagonist. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize occupational exposure.

Personal Protective Equipment (PPE)

When handling this compound in a research setting, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Double GlovingWear two pairs of chemotherapy-certified gloves. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.
Body Disposable GownA disposable, lint-free gown made of a low-permeability fabric should be worn. Gowns must be changed immediately if contaminated.
Eyes Safety GogglesUse chemical splash goggles that provide a seal around the eyes.
Respiratory NIOSH-approved RespiratorFor procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95 or higher) is required.
Face Face ShieldA face shield should be worn in conjunction with safety goggles during activities with a high risk of splashing.

Operational Plan: Safe Handling Workflow

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

Loxtidine_Handling_Workflow Figure 1: this compound Safe Handling Workflow receiving Receiving and Unpacking storage Secure Storage receiving->storage Inspect package integrity preparation Preparation in a Designated Area storage->preparation Transport in sealed, labeled container handling Experimental Handling preparation->handling Use appropriate PPE decontamination Decontamination of Surfaces and Equipment handling->decontamination Post-experiment waste_segregation Waste Segregation decontamination->waste_segregation disposal Disposal waste_segregation->disposal

Figure 1: this compound Safe Handling Workflow

Experimental Protocol for Safe Handling:

  • Receiving: Upon receipt, inspect the package for any signs of damage or leakage. Wear single gloves for this initial inspection.

  • Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.

  • Preparation: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a designated containment primary engineering control (C-PEC), such as a chemical fume hood or a biological safety cabinet.

  • Handling: Always wear the full required PPE as specified in the table above when handling this compound. Use dedicated equipment (spatulas, glassware, etc.) and label it clearly.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent. A three-step process of deactivation, decontamination, and cleaning is recommended.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, must be segregated as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Contaminated Labware Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing.
Contaminated PPE All used PPE should be removed in a manner that avoids self-contamination and placed in a designated hazardous waste container.
Spill Cleanup Materials Materials used to clean up a this compound spill must be disposed of as hazardous waste.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is critical.

Emergency_Response_Plan Figure 2: this compound Emergency Response Plan spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS spill->notify medical Seek Medical Attention (if exposure) spill->medical ppe Don Appropriate PPE notify->ppe contain Contain Spill ppe->contain clean Clean and Decontaminate contain->clean

Figure 2: this compound Emergency Response Plan

Emergency Protocol:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert others.

    • Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Wearing appropriate PPE, contain the spill using an absorbent material.

    • Clean the spill area following EHS-approved procedures.

    • Dispose of all cleanup materials as hazardous waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxtidine
Reactant of Route 2
Loxtidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。